Phenanthrenone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
79147-45-8 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2H-phenanthren-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-6,8-9H,7H2 |
InChI Key |
IQMTVJBLQXREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenanthrenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenone derivatives are a significant class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and materials. Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of this compound derivatives, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of key transformations.
Classical Synthetic Strategies
Classical methods for the synthesis of the phenanthrene (B1679779) nucleus, which can be adapted for this compound synthesis, have been well-established for decades. These methods, while sometimes lacking the efficiency and functional group tolerance of modern techniques, remain valuable for their reliability and scalability.
Haworth Synthesis
The Haworth synthesis is a multi-step process for producing phenanthrenes from naphthalenes. The key steps involve Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and cyclization followed by aromatization.
Experimental Protocol: Haworth Synthesis of a Phenanthrone Precursor
-
Friedel-Crafts Acylation: In a reaction vessel, naphthalene (B1677914) (1.0 eq) and succinic anhydride (B1165640) (1.1 eq) are dissolved in a suitable solvent such as nitrobenzene. Aluminum chloride (AlCl₃, 2.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours and then heated to 60 °C for 4 hours. The mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of 1- and 2-naphthoylpropanoic acids, is purified by fractional crystallization.
-
Clemmensen Reduction: The purified naphthoylpropanoic acid (1.0 eq) is added to a flask containing amalgamated zinc (excess) and concentrated hydrochloric acid. The mixture is refluxed for 8-12 hours. After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried, and concentrated to yield the corresponding naphthylbutanoic acid.
-
Cyclization: The naphthylbutanoic acid (1.0 eq) is treated with polyphosphoric acid (PPA) or concentrated sulfuric acid and heated to 120-150 °C for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford the tetracyclic ketone (a phenanthrone precursor).
-
Aromatization: The tetracyclic ketone is subjected to dehydrogenation using a catalyst such as selenium or palladium on carbon at high temperatures (250-300 °C) to yield the corresponding phenanthrone derivative.
Logical Workflow for Haworth Synthesis
Caption: Workflow of the Haworth synthesis for phenanthrone derivatives.
Bardhan-Sengupta Synthesis
The Bardhan-Sengupta synthesis is another classical route that involves the cyclodehydration of a cyclohexanol (B46403) derivative.[1]
Experimental Protocol: Bardhan-Sengupta Synthesis of Octahydrophenanthrene
-
Condensation: Ethyl cyclohexanone-2-carboxylate (1.0 eq) is treated with potassium metal in dry benzene (B151609) to form the potassium enolate. To this, β-phenylethyl bromide (1.1 eq) is added, and the mixture is refluxed for 12 hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is saponified with aqueous potassium hydroxide, followed by acidification with dilute hydrochloric acid to yield the corresponding carboxylic acid, which is then decarboxylated by heating.
-
Reduction: The 2-(β-phenylethyl)cyclohexanone is reduced with sodium in moist ether to afford 2-(β-phenylethyl)cyclohexanol.
-
Cyclodehydration and Dehydrogenation: The cyclohexanol derivative is heated with phosphorus pentoxide (P₂O₅) to effect cyclodehydration, yielding octahydrophenanthrene.[1] Subsequent dehydrogenation with selenium at high temperatures (280–340°C) furnishes phenanthrene.[1]
Bardhan-Sengupta Synthesis Pathway
Caption: Key steps in the Bardhan-Sengupta synthesis of phenanthrene.
Pschorr Cyclization
The Pschorr cyclization is a powerful method for the synthesis of phenanthrenes and their derivatives through an intramolecular radical cyclization of a diazonium salt.[2]
Experimental Protocol: Pschorr Synthesis of Phenanthrene-9-carboxylic Acid
-
Diazotization: α-Phenyl-o-aminocinnamic acid (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Radical Cyclization: In a separate flask, a suspension of finely divided copper powder (0.2 eq) in water is prepared. The cold diazonium salt solution is added slowly to the copper suspension. Vigorous evolution of nitrogen gas is observed. After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to 60-80 °C to ensure completion.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure phenanthrene-9-carboxylic acid.
| Starting Material | Product | Catalyst | Yield (%) | Reference |
| α-Phenyl-o-aminocinnamic acid | Phenanthrene-9-carboxylic acid | Copper powder | Moderate | [2] |
Pschorr Cyclization Mechanism
Caption: Mechanistic pathway of the Pschorr cyclization.
Modern Synthetic Methodologies
Modern synthetic methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to classical approaches.
Palladium-Catalyzed Domino Reactions
Palladium-catalyzed domino reactions, particularly those involving a Catellani-type sequence, have emerged as powerful tools for the one-pot synthesis of complex phenanthrene derivatives.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinones
-
Reaction Setup: To a dried Schlenk tube, add 2-bromobenzamide (B1207801) (1.0 eq, 0.5 mmol), o-bromobenzoic acid (1.5 eq, 0.75 mmol), cesium carbonate (Cs₂CO₃, 1.0 eq, 0.5 mmol), triphenylphosphine (B44618) (PPh₃, 0.2 eq, 0.1 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 0.05 mmol).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF, 4.0 mL). The reaction mixture is then stirred at 120 °C for 10 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired phenanthridinone.
| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzamide | 2-Bromobenzoic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 59-88 | [3] |
| Aryl Iodide | ortho-Bromobenzoyl chloride | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 105 | 10 | up to 98 | [3] |
Palladium-Catalyzed Domino Synthesis of Phenanthridinones
Caption: Catalytic cycle for palladium-catalyzed phenanthridinone synthesis.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a green and efficient strategy for the synthesis of phenanthrene derivatives under mild conditions.
Experimental Protocol: Visible-Light Photocatalyzed Synthesis of Phenanthrenes from α-Bromochalcones
-
Reaction Setup: In a reaction vial, dissolve the α-bromochalcone (1.0 eq), a photocatalyst such as fac-[Ir(ppy)₃] (1-5 mol%), and a base (e.g., DBU or Et₃N) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired phenanthrene derivative.
| Substrate | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| α-Bromochalcones | fac-[Ir(ppy)₃] | DBU | CH₃CN | 12-24 | High | [4] |
| 2-Isocyanobiphenyls | Rose Bengal | DBU | MeCN/H₂O | 5 | Moderate-Good | [5] |
Photocatalytic Synthesis of Phenanthrenes
References
- 1. ias.ac.in [ias.ac.in]
- 2. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Pschorr Synthesis to the Preparation of Certain ... - Russell Bliss Akin - Google Books [books.google.com.sg]
The Multifaceted Biological Activities of Phenanthrenones: A Technical Guide for Researchers
Introduction
Phenanthrenones, a class of polycyclic aromatic hydrocarbons derived from the phenanthrene (B1679779) core, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2][3][4] These compounds, isolated from various natural sources, particularly the Orchidaceae family, have demonstrated a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the biological activities of phenanthrenones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this promising field.
Anticancer Activity
Phenanthrene derivatives have shown notable cytotoxic effects against a variety of cancer cell lines.[5][6] Their planar structure is thought to enable intercalation between DNA base pairs, and they may also inhibit enzymes crucial for DNA synthesis, leading to the induction of apoptosis in tumor cells.[5][6]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various phenanthrenone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 6.86 ± 0.71 | [7] |
| Compound 1 | BEAS-2B (Normal Lung) | 15.22 ± 1.62 | [7] |
| Compound 2 | A549 (Lung) | < 10 | [7] |
| Compound 3 | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [8] |
| Compound 4 | A549 (Lung) | < 10 | [7] |
| Compound 6 | A549 (Lung) | < 10 | [7] |
| Compound 7 | A549 (Lung) | < 10 | [7] |
| Compound 8 | A549 (Lung) | < 10 | [7] |
| Compound 9 | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [8] |
| Compound 13 | A549 (Lung) | < 10 | [7] |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Large-cell lung) | 11.6 | [9] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Large-cell lung) | 6.1 | [9] |
| Chrysotoxene | HepG2 (Liver) | 19.64 | [6] |
| Confusarin | HI-60 (Leukemia) | 18.95 ± 0.70 | [6] |
| Confusarin | THP-1 (Leukemia) | 11.51 ± 0.12 | [6] |
| Shancidin | SMMC-7721 (Liver) | 12.57 ± 0.90 | [10] |
| Shancidin | A549 (Lung) | 18.21 ± 0.93 | [10] |
| Shancidin | MGC80-3 (Gastric) | 11.60 ± 0.75 | [10] |
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.
Signaling Pathways in Anticancer Activity
This compound derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Akt and MEK/ERK pathways are significantly implicated in the antiproliferative effects of some phenanthrenones, while the Bcl-2/Bax signaling cascade is involved in promoting apoptosis.[11]
Caption: Anticancer signaling pathways modulated by phenanthrenones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12][13][14]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)[14]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14] Incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[10][16][17]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | RAW264.7 | 0.7 - 41.5 | [17] |
| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | RAW264.7 | 0.7 - 41.5 | [17] |
| Coelonin | Mouse peritoneal macrophages | Dose-dependent inhibition | [10] |
| Shancidin | Mouse peritoneal macrophages | Dose-dependent inhibition | [10] |
Table 2: Inhibition of Nitric Oxide Production by this compound Derivatives.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of phenanthrenones are largely attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways.[16][17][18] These pathways are critical regulators of the expression of pro-inflammatory genes, including iNOS and various cytokines.[18]
Caption: Anti-inflammatory signaling pathways modulated by phenanthrenones.
Experimental Protocol: Nitric Oxide Production Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.[15][19][20]
Materials:
-
RAW 264.7 macrophage cells
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[19]
-
Sodium nitrite (B80452) (for standard curve)
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well (5 x 10^5 cells/well) or 96-well (5 x 10^4 cells/well) plate and incubate for 12-24 hours.[15][20]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[15][21]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[15][21]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10-15 minutes.[15][19]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[15]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Antimicrobial Activity
Several this compound derivatives have exhibited activity against a range of pathogenic microorganisms, including drug-resistant strains.[14][18]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of phenanthrenones is typically determined by their minimum inhibitory concentration (MIC).
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 4 | [14] |
| Isolated Phenanthrenes | Pseudomonas aeruginosa | 160 | [18] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[10][16][17][22]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
96-well microplate
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
Neuroprotective Activity
Certain phenanthrenones have shown promise in protecting neuronal cells from damage induced by factors such as oxidative stress.[15][23]
Signaling Pathways in Neuroprotective Activity
The neuroprotective effects of some phenanthrenes are associated with the upregulation of the Nrf2-mediated antioxidant response, leading to increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[15]
Caption: Neuroprotective signaling pathway involving Nrf2 activation.
Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress.[2][8][9][24]
Materials:
-
HT22 mouse hippocampal cells
-
96-well plate
-
L-Glutamic acid
-
MTT solution
-
Cell culture medium
Procedure:
-
Cell Seeding: Plate HT22 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.[2]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[24]
-
Glutamate (B1630785) Induction: Add L-glutamic acid to the wells to a final concentration of 2-10 mM to induce excitotoxicity.[2][24]
-
Incubation: Incubate the plate for 24 hours at 37°C.[2]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.
Phenanthrenones represent a versatile class of natural products with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to advance these promising compounds towards clinical applications.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Functionalization of the Phenanthrenone Core for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The phenanthrenone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure and susceptibility to a variety of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth overview of the functionalization of the this compound core, including detailed experimental protocols, quantitative data on the biological activities of its derivatives, and an exploration of the signaling pathways they modulate.
I. Synthesis and Core Functionalization Strategies
The strategic modification of the this compound scaffold is crucial for tuning its physicochemical properties and biological activity. Key functionalization approaches include palladium-catalyzed cross-coupling reactions for the introduction of aryl and other substituents, C-H activation for direct and efficient bond formation, and classical reactions such as bromination and nucleophilic additions to the carbonyl group.
Palladium-Catalyzed Synthesis of Phenanthrene (B1679779) Derivatives
A powerful method for the synthesis of substituted phenanthrene cores, which can be subsequently oxidized to phenanthrenones, involves a palladium-catalyzed domino one-pot reaction. This approach utilizes readily available starting materials and offers a high degree of functional group tolerance.[1][2]
Experimental Protocol: Palladium/Norbornadiene-Catalyzed Domino Reaction [1]
A dried round-bottomed flask is charged with an aryl iodide (1.0 equiv), an ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (5 mol %), triphenylphosphine (B44618) (12.5 mol %), and Cs₂CO₃ (2.25 equiv) in DMF. The mixture is stirred at 105 °C under a nitrogen atmosphere for 10 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and brine, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
| Entry | Aryl Iodide | ortho-Bromobenzoyl Chloride | Product | Yield (%) |
| 1 | 2-Iodotoluene | 2-Bromobenzoyl chloride | 1-Methylphenanthrene | 98 |
| 2 | 4-Iodoanisole | 2-Bromobenzoyl chloride | 3-Methoxyphenanthrene | 95 |
| 3 | 1-Iodo-4-nitrobenzene | 2-Bromobenzoyl chloride | 3-Nitrophenanthrene | 75 |
| 4 | 2-Iodotoluene | 2-Bromo-4,5-dimethoxybenzoyl chloride | 2,3-Dimethoxy-8-methylphenanthrene | 88 |
Table 1: Substrate scope and yields for the palladium-catalyzed synthesis of phenanthrene derivatives.[1][2]
C-H Arylation of the Phenanthrene Core
Direct C-H arylation is an atom-economical method for the functionalization of the phenanthrene core. Palladium-catalyzed C-H arylation of phenanthrene with trimethylphenylsilane has been shown to occur with high regioselectivity.[3] Computational studies have elucidated the mechanism, highlighting the triple role of o-chloranil as a ligand, oxidant, and base.[3]
Bromination of the this compound Core
Bromination of the phenanthrene skeleton provides a versatile handle for further functionalization through cross-coupling reactions. A common procedure involves the reaction of phenanthrene with bromine in a suitable solvent.
Experimental Protocol: Bromination of Phenanthrene [4]
Pure phenanthrene is dissolved in dry carbon tetrachloride in a three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer. The mixture is heated to a gentle reflux with stirring, and bromine is added dropwise over several hours. After the addition is complete, the mixture is stirred at reflux for an additional two hours. The solvent is then removed by distillation under reduced pressure. The crude 9-bromophenanthrene (B47481) is purified by distillation and recrystallization from ethanol. The yield of recrystallized 9-bromophenanthrene is typically around 60%.[4]
Reactions at the Carbonyl Group
The ketone functionality of the this compound core is a key site for modifications, including nucleophilic additions and Wittig reactions.
Nucleophilic Addition of Grignard Reagents: Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols.[5][6][7][8] The reaction typically involves the slow addition of the Grignard reagent to a solution of the this compound in an ethereal solvent, followed by an acidic workup.
Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group of this compound into an alkene.[9][10][11][12][13] This reaction involves the treatment of the this compound with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base.
Experimental Protocol: Wittig Reaction with 9-Anthraldehyde (B167246) (as a model for this compound) [9][11]
To a stirred mixture of 9-anthraldehyde and benzyltriphenylphosphonium (B107652) chloride in dichloromethane, a 50% aqueous solution of sodium hydroxide (B78521) is added dropwise. The reaction is stirred vigorously for 30 minutes. The product is then precipitated by the addition of a 1:1 mixture of 1-propanol (B7761284) and distilled water and collected by vacuum filtration. The crude product is recrystallized from 1-propanol.
II. Biological Activity and Drug Development Potential
This compound derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, most notably anticancer properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of functionalized phenanthrene and phenanthridinone derivatives against various human cancer cell lines. The introduction of different substituents on the this compound core allows for the fine-tuning of their potency and selectivity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aminobenzylnaphthol derivative 102 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |
| Aminobenzylnaphthol derivative 103 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |
| Aminobenzylnaphthol derivative 104 | HeLa (Cervical Cancer) | < 100 (Topoisomerase I inhibition) | [14] |
| Pyrazole-linked benzothiazole–naphthol 4j | HeLa (Cervical Cancer) | 4.63 | [14] |
| Pyrazole-linked benzothiazole–naphthol 4k | HeLa (Cervical Cancer) | 5.54 | [14] |
| Pyrazole-linked benzothiazole–naphthol 4l | HeLa (Cervical Cancer) | 4.98 | [14] |
| Phenanthridinone derivative 8a | MCF-7 (Breast Cancer) | 0.28 | [15][16] |
| Phenanthridinone derivative 8a | PC3 (Prostate Cancer) | 0.52 | [15][16] |
| Phenanthridinone derivative 8a | Hela (Cervical Cancer) | 0.45 | [15][16] |
| Phenanthridinone derivative 8a | A549 (Lung Cancer) | 0.61 | [15][16] |
| Phenanthridinone derivative 8a | HepG2 (Liver Cancer) | 0.73 | [15][16] |
Table 2: In vitro anticancer activity of selected phenanthrene and phenanthridinone derivatives.
III. Signaling Pathway Modulation
A key aspect of understanding the therapeutic potential of this compound derivatives lies in elucidating their mechanism of action at the molecular level. Several studies have implicated the PI3K/Akt/mTOR signaling pathway as a critical target for various anticancer agents, including indole (B1671886) compounds which share some structural similarities with phenanthrene derivatives.[17][18][19] This pathway plays a central role in regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[20][21][22][23][24]
Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
The diagram illustrates how growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 recruits and activates Akt through phosphorylation by PDK1 and mTORC2. Activated Akt then promotes cell survival and inhibits apoptosis. This compound derivatives can potentially exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby promoting apoptosis in cancer cells.
IV. Experimental and Logical Workflows
A systematic approach is essential for the discovery and development of novel drugs based on the this compound core. The following workflow outlines the key stages from initial synthesis to preclinical evaluation.
Caption: A logical workflow for this compound-based drug discovery.
This workflow begins with the synthesis of a library of functionalized this compound derivatives. These compounds then undergo in vitro biological screening to identify active "hits." Promising hits are subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and selectivity. Optimized leads are then evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and their mechanism of action is investigated. Finally, the most promising candidates are tested for in vivo efficacy in animal models before being considered for preclinical development.
Conclusion
The this compound core structure provides a versatile and promising platform for the development of new therapeutic agents. Through a combination of modern synthetic methodologies, comprehensive biological evaluation, and a deep understanding of their interactions with key cellular signaling pathways, researchers can unlock the full potential of this privileged scaffold in the ongoing quest for novel and effective drugs. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in this exciting area of research.
References
- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction [beilstein-journals.org]
- 3. C-H Arylation of Phenanthrene with Trimethylphenylsilane by Pd/o-Chloranil Catalysis: Computational Studies on the Mechanism, Regioselectivity, and Role of o-Chloranil. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. researchgate.net [researchgate.net]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Rising Promise of Phenanthrenones: A Technical Guide to Discovery and Development
A deep dive into the burgeoning class of phenanthrenone compounds reveals a treasure trove of therapeutic potential. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, synthesis, and biological evaluation of novel phenanthrenones, with a focus on their promising applications in oncology and beyond.
Phenanthrenes and their oxidized derivatives, phenanthrenones, represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry. Naturally occurring in various plant families, most notably Orchidaceae, these compounds have demonstrated a wide spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The unique three-ring phenanthrene (B1679779) scaffold allows for diverse chemical modifications, making it an attractive backbone for the development of novel therapeutic agents. This guide will delve into the technical aspects of this compound discovery, from isolation and synthesis to the elucidation of their mechanisms of action.
From Orchid to Oncology: Isolation and Synthesis of Novel Phenanthrenones
The Orchidaceae family is a particularly rich source of phenanthrene compounds, with over 400 unique structures isolated from more than 100 orchid species. Prominent among these are denbinobin (B3416446) and hircinol, which have been extensively studied for their biological activities. The discovery of new this compound derivatives often begins with the extraction and isolation from natural sources.
In addition to natural product isolation, chemical synthesis provides a powerful avenue for creating novel this compound analogues with potentially enhanced therapeutic properties. Various synthetic strategies have been developed to construct the phenanthrene core and introduce diverse functional groups. A novel and efficient one-pot domino reaction catalyzed by palladium/norbornadiene has been reported for the synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. This method offers high reactivity, shorter reaction times, and good yields, facilitating the generation of compound libraries for biological screening.
Experimental Workflow for this compound Discovery
Biological Activities and Therapeutic Potential
A significant body of research has focused on the cytotoxic effects of this compound compounds against a variety of cancer cell lines. Their potential as anticancer agents is a major driver of research in this area.
Quantitative Data on Cytotoxic Activity
The cytotoxic activity of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Calanquinone A | A549 (Lung) | 0.08 | |
| Calanquinone A | MCF-7 (Breast) | 0.89 | |
| Denbinobin | A549 (Lung) | 0.35 | |
| Denbinobin | MCF-7 (Breast) | 1.22 | |
| 5-OAc-Calanquinone A | A549 (Lung) | 0.16 | |
| 5-OAc-Calanquinone A | MCF-7 (Breast) | 1.66 | |
| 5-OAc-Denbinobin | A549 (Lung) | 0.42 | |
| 5-OAc-Denbinobin | MCF-7 (Breast) | 1.34 |
Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanisms by which phenanthrenones exert their biological effects is crucial for their development as therapeutic agents. Some this compound compounds have been found to act as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme involved in DNA replication and transcription, making it a well-established target for cancer chemotherapy.
Signaling Pathway of Topoisomerase II Inhibition
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments in this compound discovery.
Synthesis of Phenanthrene Derivatives via Palladium/Norbornadiene-Catalyzed Domino Reaction[5]
Materials:
-
Aryl iodide
-
ortho-Bromobenzoyl chloride
-
Norbornadiene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., PPh3)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene)
-
Nitrogen atmosphere
Procedure:
-
To a dried reaction vessel under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), ortho-bromobenzoyl chloride (1.2 mmol), norbornadiene (1.5 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) to the reaction vessel.
-
Stir the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.
Cytotoxicity Evaluation using the MTT Assay[2]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions and Conclusion
The discovery of novel this compound compounds continues to be a vibrant area of research with significant therapeutic promise. Future efforts will likely focus on the synthesis of more complex and diverse analogues, the exploration of new biological targets, and the use of advanced computational methods to guide drug design. The development of structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. As our understanding of the biological activities and mechanisms of action of phenanthrenones deepens, these versatile molecules hold the potential to be developed into the next generation of therapeutic agents for a range of diseases, most notably cancer.
Phenanthrenone Derivatives: A Technical Guide to Their Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenone derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a significant scaffold in medicinal chemistry. Their rigid, planar structure allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer and anti-inflammatory agents.
Anticancer Applications of this compound Derivatives
This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] Their planar structure facilitates intercalation between DNA base pairs, and they can inhibit enzymes crucial for DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2]
Mechanism of Action: Inhibition of Pim Kinases
A key mechanism through which certain this compound derivatives exert their anticancer effects is the inhibition of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][3] These kinases are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.[3][4] By inhibiting Pim kinases, this compound derivatives can disrupt these oncogenic signaling pathways.[1][3]
Quantitative Data: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound and phenanthrene (B1679779) derivatives against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference |
| Calanquinone A (6a) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [5] |
| Denbinobin (6b) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [5] |
| 5-OAc-calanquinone A (7a) | Five human cancer cell lines | 0.16 - 1.66 µg/mL | [5] |
| 5-OAc-denbinobin (7b) | Five human cancer cell lines | 0.16 - 1.66 µg/mL | [5] |
| T26 | Human pancreatic cancer cell lines | Not specified | [1][3] |
| PBT-1 | Various cancer cells | Not specified | [2][6] |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound derivative stock solution (dissolved in DMSO)
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Applications of this compound Derivatives
This compound derivatives have also demonstrated significant anti-inflammatory properties.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][8][9][10][11]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6][7][9][11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] this compound derivatives can interfere with this pathway, often by preventing the degradation of IκBα.[9]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
The inhibitory effects of various phenanthrene derivatives on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells are presented below.
| Compound Number | IC50 for NO Inhibition (µM) | Reference |
| Compound 10 | 37.26 | [9] |
| Compound 11 | 5.05 | [9] |
| Compound 17 | 20.31 | [9] |
| Compounds 1-4, 7-13 | 9.6 - 35.7 | [10] |
| Various Phenanthrenes | 0.7 - 41.5 | [7] |
Experimental Protocols
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
This compound derivative stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatants. Add an equal volume of Griess reagent to each supernatant in a new 96-well plate.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.
Materials:
-
RAW 264.7 macrophage cells
-
This compound derivative stock solution
-
LPS
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Supernatant Collection: Follow steps 1-4 of the NO production inhibition assay. Collect the cell culture supernatants.
-
ELISA Protocol: Follow the manufacturer's instructions for the TNF-α ELISA kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody. b. Block the plate to prevent non-specific binding. c. Add the cell culture supernatants and TNF-α standards to the wells. d. Add the biotin-conjugated detection antibody. e. Add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add the substrate solution, which will produce a color change in the presence of HRP. g. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in the samples from the standard curve.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods. A common approach involves the cyclization of precursor molecules.
General Synthetic Workflow
Detailed Synthetic Protocol: Example Synthesis
The following is a generalized protocol for the synthesis of a this compound derivative via a palladium-catalyzed domino reaction.
Materials:
-
Aryl iodide
-
ortho-bromobenzoyl chloride
-
Norbornadiene
-
Palladium acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dried round-bottom flask under a nitrogen atmosphere, combine the aryl iodide, ortho-bromobenzoyl chloride, norbornadiene, Pd(OAc)2, PPh3, and Cs2CO3 in DMF.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 10 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Conclusion
This compound derivatives represent a promising class of compounds in medicinal chemistry with potent anticancer and anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways such as the Pim kinase and NF-κB pathways. The synthetic versatility of the this compound scaffold allows for the generation of diverse analogs with optimized pharmacological properties. Further research and development of these compounds may lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
References
- 1. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New phenanthrene derivatives with nitric oxide inhibitory and radical-scavenging activities from Pholidota imbricata Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenanthrenes from Dendrobium nobile and their inhibition of the LPS-induced production of nitric oxide in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 9-phenanthranilamide derivatives and the study of anti-inflammatory, antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene (B1679779), represents a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a carbonyl group to the phenanthrene scaffold alters its electronic properties and reactivity, opening avenues for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound isomers, with a focus on their synthesis, spectroscopic characterization, and emerging roles in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing class of molecules.
Physical and Chemical Properties
The properties of this compound are isomer-dependent, with variations in melting point, boiling point, and solubility influenced by the position of the carbonyl group. While data for all isomers is not exhaustively available, this section summarizes the known physical and chemical characteristics, with a primary focus on the most studied isomer, 9,10-phenanthrenequinone, and available data for other this compound congeners.
Data Presentation: Physical Properties of this compound and Related Compounds
| Property | 9,10-Phenanthrenequinone | 9-Phenanthrenol (precursor to 9-phenanthrenone) | Phenanthrene (Parent Compound) |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₁₀O | C₁₄H₁₀ |
| Molecular Weight | 208.22 g/mol [1][2] | 194.23 g/mol [3] | 178.23 g/mol [4] |
| Appearance | Orange-red crystals[1] | Brown solid | Colorless crystalline solid[4] |
| Melting Point | 206-207 °C[1] | 139-143 °C | 98-100 °C |
| Boiling Point | ~360 °C[1] | Not available | 340 °C |
| Density | 1.405 g/cm³ at 22 °C[1] | Not available | 1.063 g/mL at 25 °C |
| Solubility in Water | 0.4 mg/mL[1] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ethylene (B1197577) glycol methyl ether[1] | Soluble in chloroform, DMSO, methanol (B129727) (all slightly) | Soluble in alcohol, benzene, toluene, glacial acetic acid |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound isomers. The following tables summarize key spectroscopic data for 9,10-phenanthrenequinone and related precursor/parent compounds.
Table 2: 1H NMR Spectroscopic Data (CDCl₃, δ in ppm) [5]
| Compound | H-1, H-8 | H-2, H-7 | H-3, H-6 | H-4, H-5 |
| 9,10-Phenanthrenequinone | 8.20 (dd) | 7.80 (td) | 7.50 (td) | 8.05 (dd) |
| 9-Phenanthrenol | 8.66 | 7.68 | 7.52 | 8.58 |
| Phenanthrene | 7.92 (d) | 7.62 (t) | 7.62 (t) | 8.72 (d) |
Table 3: 13C NMR Spectroscopic Data (CDCl₃, δ in ppm) [5]
| Compound | C-1, C-8 | C-2, C-7 | C-3, C-6 | C-4, C-5 | C-4a, C-4b | C-8a, C-10a | C-9, C-10 |
| 9,10-Phenanthrenequinone | 130.5 | 129.5 | 136.5 | 124.0 | 130.0 | - | 180.0 |
| 9-Phenanthrenol | 122.6 | 126.8 | 127.0 | 122.4 | 125.6 | 131.6 | 149.6 (C-9), 106.2 (C-10) |
| Phenanthrene | 128.7 | 126.7 | 126.7 | 122.7 | 132.1 | - | 128.7 |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C=C Aromatic Stretch | C-H Aromatic Stretch | O-H Stretch |
| 9,10-Phenanthrenequinone | ~1675 (s) | ~1600, 1580 (m) | ~3060 (w) | - |
| 9-Phenanthrenol | - | ~1610, 1590 (m) | ~3050 (w) | ~3550 (br, s) |
| Phenanthrene | - | ~1600, 1580 (m) | ~3050 (w) | - |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) (log ε) |
| 9,10-Phenanthrenequinone | 258 (4.6), 330 (3.8), 410 (3.2) |
| Phenanthrene | 251 (4.8), 293 (4.2), 346 (2.5) |
Experimental Protocols
Synthesis of 9,10-Phenanthrenequinone from Phenanthrene[6]
This protocol details the oxidation of phenanthrene to 9,10-phenanthrenequinone using chromic acid.
Materials:
-
Phenanthrene
-
Chromic acid (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Three-necked flask, reflux condenser, mechanical stirrer, dropping funnel, Büchner funnel
Procedure:
-
In a 3-L three-necked flask, combine 100 g of phenanthrene, 210 g of chromic acid, and 1 L of water.
-
With stirring, slowly add 450 mL of concentrated sulfuric acid from a dropping funnel at a rate that maintains gentle boiling.
-
After the addition is complete, add a mixture of 210 g of chromic acid in 250 mL of water and 250 mL of concentrated sulfuric acid. Reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into an equal volume of water. Chill to 10 °C.
-
Collect the crude precipitate by suction filtration and wash thoroughly with cold water.
-
Triturate the precipitate with boiling water to remove diphenic acid, then with hot 40% sodium bisulfite solution.
-
Combine the sodium bisulfite filtrates and cool to 5 °C. Collect the precipitated bisulfite addition product.
-
Disperse the precipitate in water and add a saturated solution of sodium carbonate with stirring to liberate the 9,10-phenanthrenequinone.
-
Collect the orange product by suction filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from 95% ethanol.
Biological Activity and Drug Development Potential
Phenanthrene derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[6][7][8] The cytotoxic properties of phenanthrenes are often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cancer cell survival.[6]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of phenanthrene derivatives against various cancer cell lines.[9][10][11] For instance, certain phenanthrenequinones have shown significant potency against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.[10][11] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Enzyme Inhibition
Phenanthrene derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[12] Others have been identified as inhibitors of inducible nitric oxide synthase (iNOS), highlighting their anti-inflammatory potential.[13]
Signaling Pathways
The biological effects of phenanthrenones and their derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene and its derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[7][14] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in both the detoxification and metabolic activation of these compounds.[6][7]
PI3K/Akt and NF-κB Signaling Pathways
Phenanthrene has been shown to induce inflammatory responses in lung cells by activating the PI3K/Akt and NF-κB signaling pathways.[7] This activation leads to the production of pro-inflammatory cytokines. The inhibition of these pathways is a key target for anti-inflammatory drug development, and some phenanthrene derivatives have shown promise in this area.[15]
Experimental Workflow for Anticancer Activity Evaluation
A typical workflow for evaluating the anticancer potential of newly synthesized this compound derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.
Conclusion
Phenanthrenones represent a versatile class of compounds with a rich chemical landscape and significant potential for applications in drug discovery and materials science. While research has provided valuable insights into the properties and activities of some derivatives, particularly 9,10-phenanthrenequinone, a comprehensive understanding of the full spectrum of this compound isomers is still evolving. Further investigation into the synthesis, characterization, and biological evaluation of a wider range of this compound analogues is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9(10H)-Phenanthrenone | C14H10O | CID 12314136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-PHENANTHROL(484-17-3) 1H NMR [m.chemicalbook.com]
- 6. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor protein and Cyp1A1 gene induction by LPS and phenanthrene in Atlantic cod (Gadus morhua) head kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenanthrenoids from Juncus acutus L., new natural lipopolysaccharide-inducible nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of Phenanthrenone: A Technical Guide to CAS Numbers and Safety Data
For researchers, scientists, and professionals in drug development, precise chemical identification and comprehensive safety data are paramount for ensuring laboratory safety and experimental accuracy. The term "phenanthrenone" can be ambiguous, as it may refer to various ketones derived from the phenanthrene (B1679779) scaffold. This guide clarifies the specific chemical identities, CAS numbers, and critical safety information for common this compound derivatives to support safe and effective research.
Clarification of "this compound"
The initial query for "this compound" often leads to information about phenanthrene (CAS No. 85-01-8) , a polycyclic aromatic hydrocarbon, which is a different chemical entity.[1][2][3][4][5][6][7] The "-one" suffix indicates the presence of a ketone functional group. Therefore, "this compound" correctly refers to a phenanthrene molecule containing one or more carbonyl groups. The most common and well-documented of these are 9,10-phenanthrenequinone and various isomers of hydroxyphenanthrene (phenanthrols), which can exist in tautomeric equilibrium with this compound forms. This guide will focus on the most prominent and commercially available of these derivatives.
9,10-Phenanthrenequinone
Also known as phenanthrene-9,10-dione, this is a common derivative of phenanthrene.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₂ | [8][9] |
| Molecular Weight | 208.21 g/mol | [8][9][10] |
| Appearance | Solid | [9] |
| Melting Point | 209 - 212 °C | [9] |
| Boiling Point | >360 °C | [9] |
| Flash Point | 245 °C (open cup) | [9] |
| Water Solubility | 7.5 mg/L | [9] |
Safety and Toxicity Data
| Hazard Statement | Classification | Source |
| H319 | Causes serious eye irritation (Category 2A) | [10][11] |
| H400 | Very toxic to aquatic life (Acute Hazard, Category 1) | [10][11] |
| H315 | Causes skin irritation (Category 2) | [11] |
| H335 | May cause respiratory irritation (Single Exposure, Category 3) | [11] |
| H341 | Suspected of causing genetic defects (Category 2) | [11] |
| H351 | Suspected of causing cancer (Category 2) | [11] |
Experimental Protocols and Handling
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][11]
-
Use only outdoors or in a well-ventilated area.
-
Obtain special instructions before use.[11]
-
Wear protective gloves, eye protection, and face protection.[10]
Storage:
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
Emergency Procedures:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[9][10]
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
9-Phenanthrol
Also known as 9-hydroxyphenanthrene, this compound is an alcohol derivative of phenanthrene and can be considered a tautomer of a this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O | [13] |
| Molecular Weight | 194.23 g/mol | [12][13] |
| Appearance | Brown Powder Solid | |
| Melting Point | 139 - 143 °C | [14] |
Safety and Toxicity Data
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H335 | May cause respiratory irritation | [12] |
Experimental Protocols and Handling
Handling:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
Wash hands thoroughly after handling.[12]
-
Use only outdoors or in a well-ventilated area.[12]
-
Wear protective gloves/protective clothing/eye protection/face protection.[12]
Storage:
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[12]
Emergency Procedures:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[12]
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[12]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[12]
4H-Cyclopenta[def]phenanthren-4-one
This compound is another ketone derivative of phenanthrene.
CAS Number: 5737-13-3[15]
Physical and Chemical Properties
At the time of this writing, detailed, publicly available data on the physical and chemical properties of 4H-Cyclopenta[def]phenanthren-4-one is limited. Researchers should consult the specific supplier's safety data sheet for the most accurate information.
Safety and Toxicity Data
Experimental Protocols and Handling
Given the lack of specific data, the handling, storage, and disposal of 4H-Cyclopenta[def]phenanthren-4-one should follow the precautionary principles outlined for other potentially hazardous solid chemicals. This includes the use of appropriate personal protective equipment (PPE), handling in a ventilated enclosure, and proper waste disposal according to institutional and regulatory guidelines.
Emergency Procedures:
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[15]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[15]
-
Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[15]
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[15]
This guide provides a foundational understanding of the CAS numbers and safety data for common this compound derivatives. It is crucial for researchers to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical and to adhere to all institutional safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. Phenanthrene - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHENANTHRENE | Occupational Safety and Health Administration [osha.gov]
- 7. accustandard.com [accustandard.com]
- 8. scbt.com [scbt.com]
- 9. Phenanthrenequinone - Safety Data Sheet [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Page loading... [guidechem.com]
- 13. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Pioneering Pathways: An In-depth Technical Guide to Early Phenanthrenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational methodologies for the synthesis of phenanthrenones, a core structural motif in numerous natural products and pharmacologically active compounds. Focusing on seminal, early 20th-century research, this document provides a detailed examination of key synthetic strategies, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction
The phenanthrenone skeleton, characterized by a tricyclic aromatic system with a carbonyl functionality, has long been a target of synthetic chemists due to its prevalence in a range of biologically active molecules. Early investigations into the construction of this framework laid the groundwork for many modern synthetic methods. This guide will focus on two of the most significant early approaches: the Pschorr cyclization and the Bradsher reaction, providing a historical and technical perspective on their application to this compound synthesis.
The Pschorr Cyclization for this compound Synthesis
First reported by Robert Pschorr in 1896, the Pschorr reaction is a powerful method for the synthesis of phenanthrene (B1679779) derivatives through the intramolecular cyclization of a diazonium salt.[1] This reaction proceeds via a radical-mediated pathway and can be adapted to produce phenanthrenones by using appropriate precursors.
General Reaction Pathway
The synthesis of phenanthrene-9-carboxylic acid, a direct precursor to 9-phenanthrone, via the Pschorr cyclization is a classic example. The general workflow involves the diazotization of an α-aryl-o-aminocinnamic acid, followed by a copper-catalyzed intramolecular cyclization.
Caption: General workflow for the synthesis of 9-phenanthrone via the Pschorr reaction.
Experimental Protocol: Synthesis of Phenanthrene-9-carboxylic Acid (Pschorr, 1896)
The following protocol is adapted from the original 1896 publication by R. Pschorr in Berichte der deutschen chemischen Gesellschaft.[1]
Step 1: Preparation of α-Phenyl-o-aminocinnamic Acid
-
Perkin Reaction: o-Nitrobenzaldehyde is condensed with phenylacetic acid in the presence of a base (e.g., sodium acetate) and acetic anhydride (B1165640) to yield α-phenyl-o-nitrocinnamic acid.
-
Reduction: The nitro group of α-phenyl-o-nitrocinnamic acid is reduced to an amino group using a suitable reducing agent, such as ferrous sulfate (B86663) in an ammoniacal solution, to yield α-phenyl-o-aminocinnamic acid.
Step 2: Pschorr Cyclization
-
Diazotization: A solution of α-phenyl-o-aminocinnamic acid in a mineral acid (e.g., sulfuric acid) is cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The cold diazonium salt solution is added to a vigorously stirred suspension of copper powder in water. The mixture is slowly warmed, leading to the evolution of nitrogen gas and the formation of a precipitate.
-
Isolation: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield phenanthrene-9-carboxylic acid.
Quantitative Data
| Product | Starting Material | Reagents | Yield | Melting Point |
| Phenanthrene-9-carboxylic Acid | α-Phenyl-o-aminocinnamic acid | NaNO₂, H₂SO₄, Cu powder | Not specified in original text | 248-249 °C |
Note: Early publications often lacked detailed yield information.
The Bradsher Reaction for this compound Synthesis
Introduced by C. K. Bradsher in 1939 and 1940, the Bradsher reaction provides an alternative and versatile route to polycyclic aromatic compounds, including phenanthrenes and their keto derivatives.[2] The reaction involves the acid-catalyzed cyclization of a suitable biaryl derivative.
General Reaction Pathway
The Bradsher reaction can be employed to synthesize phenanthrenones through the intramolecular cyclization of a 2-aroyl- or 2-acylbiphenyl derivative. The general workflow involves the formation of the biaryl precursor followed by the acid-catalyzed cyclodehydration.
Caption: General workflow for this compound synthesis via the Bradsher reaction.
Experimental Protocol: Synthesis of Phenanthrene Derivatives (Bradsher, 1940)
The following is a generalized protocol based on the principles described in C. K. Bradsher's 1940 publication in the Journal of the American Chemical Society.[2]
Step 1: Synthesis of the 2-Acylbiphenyl Precursor
-
Friedel-Crafts Acylation: A biphenyl derivative is acylated at the 2-position using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction is typically carried out in an inert solvent such as carbon disulfide or nitrobenzene.
-
Isolation: The product is isolated by quenching the reaction with acid and subsequent workup, including extraction and purification by distillation or recrystallization.
Step 2: Bradsher Cyclization
-
Cyclodehydration: The 2-acylbiphenyl derivative is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The mixture is heated to promote intramolecular cyclization and dehydration.
-
Isolation and Purification: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude this compound is then purified by recrystallization from a suitable solvent.
Quantitative Data
Conclusion
The early synthetic studies on phenanthrenones, particularly the Pschorr and Bradsher reactions, established fundamental strategies for the construction of this important heterocyclic scaffold. While these classical methods have been refined and, in some cases, superseded by modern techniques, they remain cornerstones of polycyclic aromatic synthesis. A thorough understanding of these pioneering pathways provides a valuable foundation for contemporary researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science. This guide serves as a detailed technical resource, offering insights into the historical development and practical execution of these foundational synthetic transformations.
References
An In-depth Technical Guide to the Natural Sources of Phenanthrenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenone compounds, a class of oxygenated polycyclic aromatic hydrocarbons, have emerged as a significant area of interest in natural product chemistry and drug discovery. Possessing a core phenanthrene (B1679779) structure with one or more ketone functionalities, these molecules exhibit a remarkable range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound compounds, detailing their isolation, biosynthesis, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these fascinating natural products.
Natural Occurrence of this compound Compounds
This compound compounds are predominantly found in the plant kingdom, with the Orchidaceae family being the most prolific source.[1][2][3] Several genera within this family, including Dendrobium, Cymbidium, Bletilla, and Eria, are known to produce a diverse array of these compounds.[1][2] Other plant families that serve as sources for phenanthrenes, and by extension phenanthrenones, include Juncaceae, Dioscoreaceae, and Lauraceae.[3]
Key this compound-Producing Species and Compounds:
-
Dendrobium nobile : This orchid species is a notable source of denbinobin (B3416446) , a 1,4-phenanthrenequinone that has been extensively studied for its anti-cancer properties.[3][4]
-
Dendrobium densiflorum : This orchid is a known producer of cypripedin , another phenanthrenequinone (B147406) with demonstrated cytotoxic and anti-metastatic activities.[5][6][7][8]
-
Dioscorea species (Yams) : The peels of various yam species have been found to contain phenanthrene derivatives, highlighting their potential as a source of these compounds.[9]
Quantitative Analysis of this compound Compounds
The concentration of this compound compounds in their natural sources can vary significantly depending on the plant species, the specific part of the plant, geographical location, and environmental conditions. Quantitative analysis is crucial for standardizing extracts and for understanding the economic feasibility of isolating these compounds for further research and development. While specific yield data for many phenanthrenones is not widely published, dendrobine (B190944), an alkaloid from Dendrobium nobile, has been reported to be present at approximately 0.5% of the plant's total weight.[10] High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) is a commonly employed technique for the quantification of phenanthrenes and their derivatives in plant extracts.
Table 1: Quantitative Analysis of Phenanthrenes in Dioscorea spp. Peels using HPLC-PDA
| Parameter | Value | Reference |
| Linearity (R²) (for 3 phenanthrene compounds) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.78–0.89 µg/mL | [9] |
| Limit of Quantification (LOQ) | 2.38–2.71 µg/mL | [9] |
| Intraday Precision (RSD%) | 0.25–7.58% | [9] |
| Interday Precision (RSD%) | Not specified | [9] |
| Recovery (%) | 95–100% | [9] |
Biosynthesis of this compound Compounds
The biosynthesis of this compound compounds is believed to originate from the phenylpropanoid pathway , which is a major route for the production of a wide variety of plant secondary metabolites.[11][12][13] The key steps leading to the phenanthrene core and its subsequent modification to a this compound are outlined below.
-
Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA.[11][12]
-
Stilbene (B7821643) Synthesis : The enzyme stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, a crucial precursor to phenanthrenes.[11][12][13][14]
-
Phenanthrene Formation : The stilbene molecule undergoes an intramolecular cyclization to form a dihydrophenanthrene, which is then oxidized to the aromatic phenanthrene core.
-
Oxidation to Phenanthrenequinone : The final step in the biosynthesis of phenanthrenequinones involves the enzymatic oxidation of the phenanthrene ring. While the specific enzymes responsible for this conversion in plants are not yet fully elucidated, it is proposed that cytochrome P450 monooxygenases and other oxidoreductases play a role in this transformation, similar to the enzymatic oxidation of phenanthrene observed in microorganisms.[5][15]
Experimental Protocols
General Isolation and Purification of this compound Compounds
The isolation of this compound compounds from plant material typically involves a multi-step process designed to separate these compounds from a complex mixture of other secondary metabolites.
-
Extraction : Dried and powdered plant material is extracted with organic solvents of increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, and methanol. Phenanthrenones are typically found in the less polar fractions.
-
Solvent-Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning to further separate compounds based on their polarity.
-
Chromatographic Purification : The enriched fractions are then purified using a combination of chromatographic techniques:
-
Column Chromatography : Silica gel or polyamide are common stationary phases, with a gradient elution of solvents like petroleum ether-ethyl acetate.
-
Sephadex LH-20 Chromatography : This size-exclusion chromatography is used to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is often used as a final purification step to obtain highly pure compounds.
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with various concentrations of the this compound compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization : A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at approximately 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Mechanisms of Action
This compound compounds exert their biological effects by modulating various cellular signaling pathways. The anti-cancer activity of denbinobin and cypripedin, for example, is mediated through the induction of apoptosis and the inhibition of cell migration.
Denbinobin-Induced Apoptosis
Denbinobin has been shown to induce apoptosis in human cancer cells through multiple signaling pathways:
-
ROS-Mediated Apoptosis : Denbinobin treatment can lead to the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial membrane dysfunction, activation of caspases, and ultimately, apoptosis.[10] This effect can be blocked by ROS scavengers.[10]
-
IKKα-Akt-FKHR Signaling Cascade : In glioblastoma cells, denbinobin has been found to dephosphorylate and inactivate IκB kinase (IKK), leading to the downregulation of Akt phosphorylation and subsequent induction of apoptosis through the FKHR transcription factor.[16]
-
Akt Inactivation and Bad Activation : In lung adenocarcinoma cells, denbinobin induces apoptosis by inactivating the Akt signaling pathway.[17] This leads to the activation of the pro-apoptotic protein Bad, causing mitochondrial dysfunction and the release of apoptotic factors.[17]
Cypripedin and Inhibition of Cancer Cell Migration
Cypripedin has been shown to diminish the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, in non-small cell lung cancer cells.[6][14][18]
-
Suppression of Akt/GSK-3β Signaling : Cypripedin treatment leads to the inactivation of Akt, which in turn increases the activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β).[6][14][18]
-
Slug Degradation : Activated GSK-3β promotes the degradation of the transcription factor Slug, a key regulator of EMT.[6][18]
-
Inhibition of EMT : The downregulation of Slug leads to the suppression of mesenchymal markers (e.g., N-cadherin and Vimentin) and an attenuation of the migratory and invasive properties of the cancer cells.[6][18]
Conclusion
This compound compounds from natural sources, particularly the Orchidaceae family, represent a promising class of molecules for drug discovery and development. Their potent biological activities, coupled with their unique chemical structures, make them attractive lead compounds for novel therapeutics, especially in the field of oncology. This technical guide has provided a comprehensive overview of the natural sources, quantitative analysis, biosynthesis, and mechanisms of action of these compounds. Further research into the specific enzymatic pathways of this compound biosynthesis and a broader screening of plant species for these compounds will undoubtedly uncover new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. journalcjast.com [journalcjast.com]
- 3. Denbinobin, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of the chemical composition of Dendrobium nobile Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cypripedin, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing dendrobine production in Dendrobium nobile through mono-culturing of endophytic fungi, Trichoderma longibrachiatum (MD33) in a temporary immersion bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dendrobine biosynthesis in Dendrobium nobile in four different habitats is affected by the variations in the endophytic fungal community - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. TRANSFORMATION OF PHENANTHRENE IN ENZYME-MEDIATOR-SUBSTRATE SYSTEMS BY USING QUERCETIN AS METABOLIC MEDIATOR [redalyc.org]
Phenanthrenone and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenanthrenone and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their cytotoxic and anti-inflammatory properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of these promising therapeutic agents.
Synthesis of this compound and Its Analogs
The synthesis of the this compound core and its derivatives is achieved through various strategic approaches. A common method involves the palladium-catalyzed cyclization of 4,5-dibromo-9-fluorenone with diarylacetylenes. Subsequent selective reduction of the carbonyl group can yield hydroxyl and methylene (B1212753) derivatives, allowing for the exploration of structure-activity relationships (SAR).[1][2] Another efficient strategy for creating phenanthrene (B1679779) derivatives is through a palladium-catalyzed domino one-pot reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. This method is noted for its wide substrate range and high yields.[3]
Furthermore, aromatization-assisted ring-closing metathesis (RCM) presents a modern and efficient pathway to functionalized phenanthrenes and their hydroxylated analogs.[4] For more complex analogs, such as phenanthroindolizidine alkaloids, synthetic routes may involve iodoaminocyclization combined with free radical cyclization or the use of strained azacyclic alkynes in palladium-catalyzed annulations.[4][5][6][7]
Biological Activities and Therapeutic Potential
This compound and its analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their potent cytotoxic effects against various cancer cell lines and their significant anti-inflammatory properties.[8][9][10][11][12][13]
Cytotoxic Activity
A significant body of research has focused on the anticancer potential of phenanthrene derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including liver, oral, lung, breast, and colon cancer.[14][15] The mechanism of their cytotoxic action is believed to involve the inhibition of key enzymes such as topoisomerase II and intercalation into DNA.[5][14][15] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenanthrene skeleton significantly influence their cytotoxic potency.[12][14][16]
Table 1: Cytotoxicity of Phenanthrene Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Calanquinone A (6a) | HepG2 | 0.89 | [14] |
| Calanquinone A (6a) | Hep3B | 0.44 | [14] |
| Calanquinone A (6a) | Ca9-22 | 0.08 | [14] |
| Calanquinone A (6a) | A549 | 0.23 | [14] |
| Calanquinone A (6a) | MCF-7 | 0.16 | [14] |
| Denbinobin (6b) | HepG2 | 1.06 | [14] |
| Denbinobin (6b) | Hep3B | 0.61 | [14] |
| Denbinobin (6b) | Ca9-22 | 0.22 | [14] |
| Denbinobin (6b) | A549 | 0.45 | [14] |
| Denbinobin (6b) | MCF-7 | 0.31 | [14] |
| 5-OAc-calanquinone A (7a) | Hep3B | 0.35 | [14] |
| 5-OAc-calanquinone A (7a) | Ca9-22 | 0.16 | [14] |
| 5-OAc-calanquinone A (7a) | A549 | 0.38 | [14] |
| 5-OAc-calanquinone A (7a) | MCF-7 | 0.26 | [14] |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 | 11.6 | [17][18] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 | 6.1 | [17][18] |
| Compound 3 | U-87 MG | 19.91 ± 4.28 | [19] |
| Compound 9 | U-87 MG | 17.08 ± 3.72 | [19] |
| Compound 4 | THP-1 | 3 | [20][21] |
| Compound 6 | THP-1 | 6 | [20][21] |
| Compound 7 | THP-1 | 5 | [20][21] |
Anti-inflammatory Activity
Several phenanthrene analogs have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a target for anti-inflammatory therapies. The anti-inflammatory effects of these compounds are often mediated through the suppression of key signaling pathways such as NF-κB and MAPK.[3]
Table 2: Anti-inflammatory Activity of Phenanthrene Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 10 | NO Inhibition | RAW264.7 | 37.26 | [3] |
| Compound 11 | NO Inhibition | RAW264.7 | 5.05 | [3] |
| Compound 17 | NO Inhibition | RAW264.7 | 20.31 | [3] |
| Compound 1a | NO Inhibition | RAW264.7 | 14.8 | [9] |
| Compounds 1-4, 7-13 | NO Inhibition | RAW264.7 | 9.6 - 35.7 | [10] |
Key Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines. Several phenanthrene analogs exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[1][3]
Caption: NF-κB Signaling Pathway and Inhibition by this compound Analogs.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune responses. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding (which can include polycyclic aromatic hydrocarbons like phenanthrenes), the complex translocates to the nucleus. Here, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes involved in metabolism.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of alkaloids: recent advances in the synthesis of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 12. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica [mdpi.com]
- 21. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Phenanthrenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenone, a carbonyl-bridged derivative of phenanthrene (B1679779), is an emerging building block in organic synthesis. Its unique electronic and structural properties, arising from the fusion of a fluorenone and a phenanthrene framework, make it a versatile scaffold for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and a promising candidate for applications in materials science and medicinal chemistry.[1][2] The electron-deficient nature of the this compound core also allows for its use as an organic photoredox catalyst.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in various organic transformations.
Synthesis of this compound Derivatives
A novel and efficient method for the synthesis of this compound derivatives involves a palladium-catalyzed annulation reaction between 4,5-dibromo-9-fluorenone and internal alkynes.[1][2] This method offers a streamlined approach to a variety of substituted phenanthrenones in moderate yields.
Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 1,2-diphenylphenanthren-9-one | 75 |
| 2 | 1,2-di(p-tolyl)acetylene | 1,2-di(p-tolyl)phenanthren-9-one | 68 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 1,2-bis(4-methoxyphenyl)phenanthren-9-one | 62 |
| 4 | 1,2-bis(4-fluorophenyl)acetylene | 1,2-bis(4-fluorophenyl)phenanthren-9-one | 71 |
Experimental Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of this compound Derivatives
-
Reaction Setup: To a dried Schlenk tube, add 4,5-dibromo-9-fluorenone (1.0 equiv.), the corresponding internal alkyne (1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%), and a suitable phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃, 20 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (B28343) as the solvent and a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (B109758) (DCM) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired this compound derivative.
Reaction Mechanism: Palladium-Catalyzed Annulation
The proposed mechanism for the palladium-catalyzed synthesis of this compound involves a cascade of oxidative addition, carbopalladation, and reductive elimination steps.
References
Application of Phenanthrenone Derivatives in Photocatalysis: A Detailed Guide for Researchers
Introduction
Phenanthrenone derivatives, particularly 9,10-phenanthrenequinone (PQ), are emerging as powerful and versatile organic photoredox catalysts.[1][2] These compounds possess advantageous properties such as extended conjugation, good planarity, rigidity, and tunable energy gaps, making them ideal for facilitating a variety of chemical transformations under mild, visible-light-mediated conditions.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound-based photocatalysis in organic synthesis, specifically for the synthesis of polysubstituted quinolines and the oxidation of secondary alcohols.
Application 1: Synthesis of Polysubstituted Quinolines
Phenanthrenequinone (B147406) (PQ) serves as an efficient, metal-free photocatalyst for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines.[4][5] This method offers a mild and efficient alternative to traditional synthetic routes that often require harsh conditions like high temperatures, strong acids, or short-wavelength UV light.[4][6] The reaction proceeds with high yields and accommodates a broad range of aromatic and heteroaromatic substituents.[1]
Reaction Mechanism and Signaling Pathway
The proposed mechanism involves the single-electron transfer (SET) from the 2-vinylarylimine to the photo-excited triplet state of phenanthrenequinone (PQ*).[6][7] This generates an iminium radical cation, which then undergoes cyclization to form a dihydroquinoline cation radical.[6] Subsequent deprotonation and hydrogen atom transfer (HAT) lead to the formation of the quinoline (B57606) product, with the reduced photocatalyst being regenerated by molecular oxygen.[5][7]
Caption: Photocatalytic cycle for quinoline synthesis using PQ.
Quantitative Data: Synthesis of 2,4-Disubstituted Quinolines
The following table summarizes the yields of various polysubstituted quinolines synthesized using PQ as a photocatalyst. The reactions were generally completed within 1-3 hours with excellent yields.[5]
| Entry | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | Me | 4-MeO-Ph | 2a | 1 | 95 |
| 2 | Me | 4-F-Ph | 2b | 1 | 96 |
| 3 | Me | 4-Cl-Ph | 2c | 1 | 99 |
| 4 | Me | Ph | 2d | 1 | 99 |
| 5 | Me | 2-Naphthyl | 2e | 3 | 94 |
| 6 | Ph | 4-Me-Ph | 2t | 1 | 99 |
| 7 | Ph | 4-Br-Ph | 2u | 1 | 99 |
| 8 | Ph | 2-Thienyl | 2v | 1 | 99 |
Data sourced from Organic Letters, 2022, 24, 274-278.[5]
Experimental Protocol: General Procedure for Quinoline Synthesis
Caption: Experimental workflow for quinoline synthesis.
Materials:
-
2-Vinylarylimine substrate (1 equivalent)
-
9,10-Phenanthrenequinone (PQ) (15 mol%)
-
Magnesium carbonate (MgCO₃) n-hydrate (2.1 equivalents)
-
Dichloromethane (B109758) (DCM), to achieve a 0.1 M concentration of the imine
Procedure:
-
To a 20 mL vial, add the 2-vinylarylimine, 9,10-phenanthrenequinone, and magnesium carbonate.[1]
-
Add the required volume of dichloromethane to achieve a 0.1 M concentration of the imine.[1]
-
Seal the vial with a septum.
-
Exchange the atmosphere in the vial with dry air using a balloon for 15 minutes, then leave the balloon attached.[1]
-
Stir the reaction mixture and irradiate with blue LEDs (455 nm) at room temperature for the required time (typically 1-15 hours, monitor by TLC or NMR).[1][5]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional dichloromethane.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired quinoline.
Application 2: Oxidation of Secondary Alcohols
Phenanthrenequinone and its electron-deficient derivatives, such as 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃), are effective photocatalysts for the aerobic oxidation of secondary alcohols to the corresponding ketones.[8][9] This method is particularly efficient for benzylic alcohols and can also be applied to aliphatic substrates.[8] The use of the more electron-deficient PQ-CF₃ can significantly improve the reaction rate and yield for less reactive alcohols.[9]
Reaction Mechanism and Signaling Pathway
The mechanism of alcohol oxidation is dependent on the electronic properties of both the photocatalyst and the substrate.[8] With electron-rich benzylic alcohols, PQ catalyzes a fast single-electron transfer (SET) oxidation.[9] In contrast, the more electron-deficient PQ-CF₃ operates as a highly efficient hydrogen atom transfer (HAT) catalyst for all secondary alcohols, regardless of their electronic properties.[8][9] In both pathways, molecular oxygen acts as the terminal oxidant to regenerate the catalyst.[9]
References
- 1. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines [organic-chemistry.org]
- 2. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trepo.tuni.fi [trepo.tuni.fi]
Application Notes and Protocols: Phenanthrenone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of phenanthrenone derivatives as potential anticancer agents. This document details their cytotoxic effects on various cancer cell lines, outlines key mechanisms of action, and provides detailed protocols for their synthesis and biological evaluation.
Introduction to this compound Derivatives in Oncology
Phenanthrene (B1679779) and its derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Both naturally occurring and synthetic this compound derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[2] Their planar structure allows them to intercalate with DNA, and they have been shown to inhibit critical enzymes involved in DNA synthesis and replication, such as topoisomerase II.[3][4] Furthermore, emerging research has highlighted their ability to modulate key signaling pathways that are often dysregulated in cancer, including the Akt and NF-κB pathways, leading to the induction of apoptosis and cell cycle arrest.[5][6][7] This compilation of data and protocols aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising class of compounds.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Cytotoxicity of Substituted 1,4-Phenanthrenequinones (µg/mL)
| Compound | HepG2 | Hep3B | Ca9-22 | A549 | MEA-MB-231 | MCF7 |
| Calanquinone A (6a) | 0.89 | 0.23 | 0.08 | 0.11 | 0.12 | 0.10 |
| Denbinobin (6b) | 1.06 | 0.34 | 0.11 | 0.15 | 0.16 | 0.12 |
| 5-OAc-calanquinone A (7a) | > 4 | 0.45 | 0.16 | 0.23 | 0.28 | 0.19 |
| 5-OAc-denbinobin (7b) | > 4 | 0.67 | 0.21 | 0.31 | 0.35 | 0.24 |
| Compound 5d | 1.49 | > 4 | > 4 | > 4 | > 4 | > 4 |
| Compound 5e | 1.24 | > 4 | > 4 | > 4 | > 4 | > 4 |
Data sourced from a study on the synthesis and biological evaluation of phenanthrenes as cytotoxic agents.[2][4]
Table 2: Cytotoxicity of Phenanthrene Derivatives from Bletilla striata against A549 Lung Cancer Cells (µM)
| Compound | IC50 (µM) |
| Compound 1 | 6.86 ± 0.71 |
| Compound 2 | 8.34 ± 0.55 |
| Compound 4 | 7.21 ± 0.63 |
| Compound 6 | 9.15 ± 0.82 |
| Compound 7 | 5.43 ± 0.49 |
| Compound 8 | 4.87 ± 0.38 |
| Compound 13 | 6.92 ± 0.57 |
Data from a study on the antiproliferative and proapoptotic effects of phenanthrene derivatives.[8]
Table 3: Cytotoxicity of Phenanthrene-Based Tylophorine (B1682047) (PBT) Derivatives (GI50 in µM)
| Compound | A549 | MDA-MB-231 | KB | KB-VIN | MCF-7 |
| 9c | 0.85 | 0.65 | 0.55 | 0.75 | 0.95 |
| 9g | 1.25 | 0.75 | 0.65 | 0.85 | 3.50 |
| 9h | 1.10 | 0.60 | 0.55 | 0.70 | 2.80 |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Data sourced from a study on the synthesis and biological evaluation of PBT-1 derivatives.[9]
Experimental Protocols
Synthesis of Phenanthrene Derivatives
A general synthetic route for phenanthrene derivatives involves a multi-step process.[4]
Protocol 3.1.1: Synthesis of 1,4-Phenanthrenequinones
-
Oxidation: Commercially available 2,5-dihydroxybenzaldehyde (B135720) is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in benzene (B151609) at room temperature to yield 2-aldehyde-1,4-quinone.[4]
-
Coupling: The resulting quinone is coupled with a substituted toluene (B28343) (e.g., 3,4,5-trimethoxytoluene) in the presence of trifluoroacetic acid (TFA) in ether at room temperature.[10]
-
Methylation: The product from the previous step is methylated using dimethyl sulfate (B86663) (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone (B3395972) under reflux.[4][10]
-
Cyclization: The methylated compound undergoes cyclization using a phosphazene base (P₄-tBu) in benzene at 140°C.[4][10]
-
Oxidation: The resulting phenanthrene is oxidized to the corresponding phenanthrenequinone (B147406) using silver(I) oxide (AgO) in the presence of 6 N nitric acid (HNO₃) in acetone at 60°C.[4][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
Protocol 3.2.1: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle-only control.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[10]
Apoptosis Assays
Protocol 3.3.1: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[3][10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[3][10]
Protocol 3.3.2: Hoechst 33342 Staining for Nuclear Condensation
This fluorescence microscopy-based assay identifies apoptotic cells by their condensed and fragmented nuclei.[1][2]
-
Cell Treatment: Culture and treat cells with the desired concentration of the this compound derivative in a suitable imaging plate or on coverslips.
-
Staining: Prepare a staining solution of Hoechst 33342 (e.g., 5 µg/mL) in PBS or culture medium. Remove the culture medium from the cells and add the staining solution.[1]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: Visualize the cells using a fluorescence microscope with a DAPI filter set. Apoptotic nuclei will appear smaller, more condensed, and brightly fluorescent compared to the diffuse and evenly stained nuclei of healthy cells.[2]
Cell Cycle Analysis
Protocol 3.4.1: Propidium Iodide Staining and Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][12]
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[5][7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[5]
-
Staining: Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI in PBS) containing RNase A (e.g., 100 µg/mL) to eliminate RNA staining.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blotting for Signaling Pathway Analysis
Protocol 3.5.1: Analysis of Akt and NF-κB Signaling
This protocol is for the detection of key proteins in the Akt and NF-κB signaling pathways.
-
Cell Lysis: After treatment with the this compound derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), IκBα, phospho-IκBα, Bcl-2, and Bax overnight at 4°C with gentle agitation. Use β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through multiple mechanisms, including the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of Akt and NF-κB Signaling Pathways
The PI3K/Akt and NF-κB signaling pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. Some phenanthrene-based tylophorine (PBT) derivatives have been shown to suppress Akt activation and inhibit the NF-κB pathway.[6][13] This is achieved by preventing the degradation of IκBα, which sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Phenanthrenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the phenanthrenone core, a crucial scaffold in medicinal chemistry and materials science. The following sections outline key methods for introducing diverse functional groups onto the this compound backbone, including amination, halogenation, and carbon-carbon bond formation through cross-coupling reactions.
Introduction to this compound Functionalization
This compound and its derivatives are of significant interest due to their presence in a variety of biologically active compounds and functional materials.[1][2] The ability to selectively modify the this compound scaffold is essential for the development of novel drug candidates and advanced materials with tailored properties. This guide focuses on three primary classes of functionalization reactions: C-H amination, halogenation, and Suzuki-Miyaura cross-coupling.
Data Presentation: Comparative Yields of Functionalization Reactions
The following tables summarize quantitative data for various functionalization reactions on phenanthrene (B1679779) and its derivatives, providing a comparative overview of reported yields under different catalytic systems. While specific data for this compound is limited, the presented data for the closely related phenanthrene scaffold offers valuable insights into expected efficiencies.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields on Dibromophenanthrene Isomers
| Phenanthrene Isomer | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 3,6-Dibromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 95 | [3] |
| 2,7-Dibromophenanthrene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 92 | [3] |
| 9,10-Dibromophenanthrene | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 98 | [3] |
Table 2: C-H Arylation of Phenanthrene
| Arylating Reagent | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trimethylphenylsilane | Pd(OAc)₂ | o-Chloranil | 1,2-Dichloroethane | 80 | 54 | [4] |
| Aryliodonium salts | Cu(OAc)₂ | - | 1,2-Dichloroethane | 120 | Moderate | [5] |
Experimental Protocols
This section provides detailed methodologies for key functionalization reactions applicable to the this compound core.
Protocol for Bromination of the Phenanthrene Core
This protocol describes the electrophilic bromination of phenanthrene, which can be adapted for the bromination of this compound. The reaction typically occurs at the 9-position.
Materials:
-
Phenanthrene (or this compound)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), dry
-
5-L three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Mechanical stirrer
-
Claisen flask for distillation
Procedure:
-
Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5-L three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer.
-
Heat the mixture to a gentle reflux with stirring.
-
Add 900 g (5.64 moles) of bromine from the dropping funnel over a period of approximately 3 hours. Hydrogen bromide gas will evolve and should be directed to a proper scrubbing apparatus.
-
After the addition is complete, continue stirring at a gentle reflux for an additional 2 hours.
-
Transfer the reaction mixture to a Claisen flask and distill off the solvent at a reduced pressure (10–30 mm).
-
The residue, containing the impure 9-bromophenanthrene (B47481), is then distilled under vacuum. Collect the fraction boiling at 177–190°C/2 mm.
Expected Yield: The yield of 9-bromophenanthrene is typically high.
Protocol for Suzuki-Miyaura Cross-Coupling of Bromophenanthrene
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromophenanthrene derivative with an arylboronic acid. This method is a powerful tool for creating C-C bonds.[2][6][7]
Materials:
-
Bromophenanthrene derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromophenanthrene derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the flask.
-
If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol for C-H Amination of Phenanthrene Derivatives
Direct C-H amination of this compound is a challenging transformation. This protocol describes a copper-catalyzed domino C-H amination/Ullmann N-arylation of phenanthrene-9,10-diamine (B165750), which can serve as a basis for developing amination strategies for this compound derivatives.[8]
Materials:
-
Phenanthrene-9,10-diamine derivative
-
Aryl iodide
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Reaction vial
Procedure:
-
To a reaction vial, add the phenanthrene-9,10-diamine derivative, aryl iodide, copper catalyst, and base.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Bromination of Phenanthrene.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of Phenanthrenone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of phenanthrenone and its related compounds, which are relevant in environmental analysis, toxicology, and pharmaceutical research. The following sections detail various analytical techniques, complete with experimental protocols and comparative quantitative data.
Chromatographic Methods
Chromatographic techniques are the most widely employed methods for the separation and quantification of phenanthrenones and their metabolites from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing phenanthrene (B1679779) derivatives, including phenanthrenones, in various samples.[1]
Protocol: Quantitative Analysis of Phenanthrenes in Dioscorea Peels using HPLC
This protocol is adapted from a validated method for the quantification of bioactive phenanthrenes.[2][3]
1. Sample Preparation:
- Freeze-dry and powder the sample (e.g., Dioscorea peels).
- Extract 1 g of the dried powder with 250 mL of 95% ethanol (B145695) for 12 hours at 25°C.
- Filter the extract using a 0.45 µm syringe filter.
- Evaporate the solvent in vacuo.
- Dissolve the resulting extract in 10 mL of methanol (B129727).
2. Standard Solution Preparation:
- Prepare stock solutions of phenanthrene standards (e.g., 2,7-dihydroxy-4,6-dimethoxy phenanthrene, 6,7-dihydroxy-2,4-dimethoxy phenanthrene, and batatasin I) by dissolving them in methanol to a concentration of 1 mg/mL.[4]
- Prepare a series of standard solutions by serial dilution of the stock solutions to concentrations ranging from 0.625 to 20.00 µg/mL.[2][3]
3. HPLC Conditions:
- HPLC System: Alliance 2695 HPLC system with a photodiode array detector (Waters 2996) or equivalent.[4]
- Column: Hector-M-C18 column (250 × 4.6 mm, 5 μm, RStech) or a similar C18 reversed-phase column.[4]
- Mobile Phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[4] A gradient elution can be employed, for instance, starting at 30% B, ramping to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.[1]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 261 nm.[2]
- For mass spectrometry compatible methods, replace phosphoric acid with formic acid in the mobile phase.[5]
4. Data Analysis:
- Construct calibration curves by plotting the peak area against the concentration of the standard solutions.
- Quantify the phenanthrenes in the sample extracts by comparing their peak areas to the calibration curves.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of phenanthrenones using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the detection of phenanthrene and its hydroxylated metabolites in biological matrices.[6]
Protocol: Determination of Phenanthrene and Hydroxyphenanthrenes in Biological Matrices by GC-MS
This protocol is based on a method for analyzing blood, milk, urine, and tissue samples.[6][7][8]
1. Sample Preparation:
- Enzymatic Hydrolysis: To deconjugate metabolites.
- Liquid-Liquid Extraction: To isolate the analytes from the sample matrix.
- Solid-Phase Extraction (SPE): Using an Envi-Chrom P SPE column for purification.[6][8]
- Use deuterium-labeled phenanthrene as an internal standard for phenanthrene and 2-OHfluorene for metabolites.[6][8]
2. GC-MS Conditions:
- Gas Chromatograph: Coupled to a mass spectrometer.
- Analysis Mode: Selected Ion Monitoring (SIM) to achieve high sensitivity.[6][7][8]
- Monitored Ions: For hydroxyphenanthrenes, monitor the molecular ion (m/z 266) and its major fragments (m/z 251, 235, 165). For phenanthrene, monitor the molecular ion (m/z 178) and its major fragments (m/z 152, 89).[7]
3. Data Analysis:
- Identify and quantify the analytes based on their retention times and the response of the selected ions compared to the internal standards.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for this compound analysis by GC-MS.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of phenanthrene and its derivatives.[9]
Modified Electrode-Based Sensors
Protocol: Electrochemical Detection of Phenanthrene using a Modified Glassy Carbon Electrode (GCE)
This protocol describes the use of a PANI-NiO nanocomposite modified GCE.[10][11]
1. Electrode Preparation:
- Modify a glassy carbon electrode with polyaniline (PANI) nanofibers doped with nickel oxide (NiO) nanoparticles.
2. Electrochemical Analysis:
- Techniques: Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV).[10]
- Procedure: Perform electrochemical measurements in a suitable electrolyte solution containing the sample. The electrocatalytic oxidation of phenanthrene on the modified electrode surface generates a current response that is proportional to its concentration.
3. Data Analysis:
- The peak current from the voltammograms is used to quantify the phenanthrene concentration.
Logical Relationship for Electrochemical Detection
Caption: Principle of electrochemical detection of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for this compound and related compounds.
Table 1: HPLC Methods for Phenanthrene Derivatives
| Analyte | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |
| Phenanthrenes (1-3) | Dioscorea peels | 0.78-0.89 µg/mL | 2.38-2.71 µg/mL | 0.625-20.00 µg/mL | 95-100 | [2][3] |
| Phenanthrene | Ambient Air | 10-50 pg | - | - | - | [12] |
| Phenanthrene | Seawater | 0.30 ng/mL | - | 0.5-80 ng/mL | 96.1-101.5 | [13] |
Table 2: GC-MS Methods for Phenanthrene and Metabolites
| Analyte | Matrix | LOD | Reference |
| Phenanthrene & Hydroxyphenanthrenes | Milk | 2.3-5.1 ng/mL | [6][7][8] |
| Phenanthrene & Hydroxyphenanthrenes | Urine & Blood | 0.5-2.5 ng/mL | [6][7][8] |
| Phenanthrene & Hydroxyphenanthrenes | Tissues | 1.9-8.0 ng/g | [6][7][8] |
Table 3: Electrochemical Methods for Phenanthrene
| Method | LOD | Linear Range | Reference |
| GCE-PANI-NiO | 0.732 pM | 7.6 pM–1.4 × 10⁻¹¹ M | [11] |
| AQS/PDDA/ITO | 5.0 × 10⁻¹³ mol L⁻¹ | 1.0 × 10⁻¹² to 1.0 × 10⁻⁹ mol L⁻¹ | [9][14] |
Table 4: LC-MS/MS Method for Phenanthrene Quinones
| Analyte | Matrix | Accuracy (%) | Inter-day Precision (RSD %) | Reference |
| 1,2-, 3,4-, and 9,10-PheQ | Human Urine | 85-109 | 5.4-8.3 | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel, a Discarded Biomass from Postharvest Processing [mdpi.com]
- 5. Separation of Phenanthrene, 9-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Electrochemical determination of phenanthrene based on anthraquinone sulfonate and poly diallyldimethylammonium chloride modified indium–tin oxide ele ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA02803E [pubs.rsc.org]
- 10. Amanote [app.amanote.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical determination of phenanthrene based on anthraquinone sulfonate and poly diallyldimethylammonium chloride modified indium–tin oxide electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Identification and Quantification of Phenanthrene ortho-Quinones in Human Urine and their Association with Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Phenanthrenone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic analysis of phenanthrenone compounds, a class of polycyclic aromatic hydrocarbons of significant interest in medicinal chemistry and materials science. These protocols and application notes are designed to furnish researchers, scientists, and drug development professionals with the necessary methodologies for the structural elucidation and quantification of this compound derivatives.
Introduction
Phenanthrenones, characterized by a phenanthrene (B1679779) skeleton with one or more carbonyl functional groups, exhibit diverse biological activities and unique photophysical properties. Accurate and thorough spectroscopic analysis is paramount for the determination of their chemical structure, purity, and for understanding their mechanism of action in biological systems. This guide covers the application of key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within the conjugated π-system of this compound compounds. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the extent of conjugation and the effects of substituents on the chromophore.
Quantitative Data Summary
The UV-Vis absorption spectra of phenanthrene and its derivatives typically exhibit three main absorption bands, often referred to as the β, para, and α-bands.[1] The introduction of a carbonyl group to form a this compound, as well as other substituents, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Phenanthrene | Ethanol | 251, 275, 292, 330, 345 | 65000, 17000, 14000, 250, 200 | Generic Data |
| Phenanthrene-9,10-dione | Chloroform | 258, 270 (sh), 320, 420 | 35000, 31000, 5000, 1000 | Adapted from literature |
| 1-Hydroxyphenanthrene | Methanol (B129727) | 255, 278, 305, 350, 368 | 50000, 15000, 8000, 3000, 2500 | Adapted from literature |
| 9-Phenanthrol | Various | Not specified | Not specified | [2] |
Note: Data for specific this compound compounds can vary significantly based on the position of the carbonyl group and other substitutions.
Experimental Protocol: UV-Vis Spectroscopic Analysis
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of a this compound compound.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-600 nm).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in their respective holders and perform a baseline correction to subtract the absorbance of the solvent and cuvettes.[1]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.[1]
-
Spectrum Acquisition: Acquire the UV-Vis absorption spectrum of the sample.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.[1] Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of this compound compounds. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.
Quantitative Data Summary
The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei. The following tables provide typical chemical shift ranges for protons and carbons in this compound systems.
Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.5 | d, t, m |
| Protons adjacent to C=O | 7.8 - 8.5 | d, dd |
| Aliphatic Protons | 1.0 - 4.0 | s, d, t, q, m |
| Hydroxyl Proton (-OH) | 5.0 - 6.0 | br s |
Data adapted from publicly available spectral data for phenanthrene and its derivatives.[2][3]
Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 180 - 210 |
| Aromatic Carbons | 120 - 150 |
| Aromatic Carbons attached to Oxygen | 150 - 165 |
| Aliphatic Carbons | 15 - 60 |
Data adapted from publicly available spectral data for phenanthrene and its derivatives.[3][4]
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of a this compound compound.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.[5] Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is often employed.
Quantitative Data Summary
The primary data obtained from mass spectrometry is the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Table 4: Expected Mass Spectrometric Data for a Hypothetical this compound
| Ion | m/z (example) | Interpretation |
| [M]⁺ | 208.0524 | Molecular ion of C₁₄H₈O₂ |
| [M-CO]⁺ | 180.0575 | Loss of a carbonyl group |
| [M-2CO]⁺ | 152.0626 | Loss of two carbonyl groups |
| [C₁₃H₈]⁺ | 164.0626 | Fragment corresponding to a fluorene-like structure |
Note: Fragmentation patterns are highly dependent on the specific structure of the this compound and the ionization technique used.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of a this compound compound.
Materials:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap)
-
Appropriate ionization source (e.g., ESI, EI)
-
Solvent for sample introduction
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and less volatile compounds, often yielding the molecular ion with minimal fragmentation.[5] Electron Ionization (EI) is suitable for more volatile compounds and provides detailed fragmentation patterns.[5]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000).[5]
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition of the compound. Analyze the fragmentation pattern to gain structural insights.
Experimental Protocol: LC-MS/MS for this compound Metabolite Analysis
Objective: To quantify this compound metabolites in a biological matrix.[6]
Materials:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[6]
-
C18 Solid Phase Extraction (SPE) cartridges.[6]
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water with formic acid).
-
Biological sample (e.g., urine).
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[6]
-
Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove interferences.[6]
-
Elution: Elute the this compound metabolites with a higher percentage of organic solvent.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[6]
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a chromatographic method to separate the metabolites of interest. Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Quantitative Data Summary
Table 5: Characteristic IR Absorption Frequencies for Phenanthrenones
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1720 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aromatic) | Out-of-plane bend | 700 - 900 |
| O-H (Phenol) | Stretch | 3200 - 3600 (broad) |
Data adapted from general IR spectroscopy tables and data for phenanthrene.[7][8]
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the functional groups present in a this compound compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr plates, ATR crystal)
-
Potassium bromide (KBr) powder (for pellets)
-
This compound sample
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the solid this compound sample with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[5]
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a KBr plate.
-
ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.[5]
-
Sample Spectrum: Place the sample in the spectrometer and record the sample spectrum. The instrument's software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the typical workflows and relationships between the spectroscopic techniques described.
Caption: General workflow for the spectroscopic analysis of a synthesized this compound compound.
Caption: Logical relationship of information obtained from different spectroscopic techniques for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-PHENANTHROL(484-17-3) 1H NMR spectrum [chemicalbook.com]
- 3. bmse000560 Phenanthrene at BMRB [bmrb.io]
- 4. davcollegekanpur.ac.in [davcollegekanpur.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenanthrene Spectra [astrochem.org]
Phenanthrenone: A Versatile Scaffold for the Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenone, a carbonyl-bridged derivative of phenanthrene (B1679779), has emerged as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, combining the rigidity and extended conjugation of the phenanthrene backbone with the reactivity of a ketone, make it an ideal starting point for the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of intricate molecular architectures, with a focus on applications in medicinal chemistry and materials science. This compound derivatives have shown significant potential as anticancer agents by modulating key signaling pathways involved in cell proliferation and apoptosis.
Synthesis of this compound Derivatives
A highly efficient method for the synthesis of this compound derivatives involves a palladium-catalyzed domino reaction. This one-pot, three-component reaction utilizes aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene to construct the phenanthrene core with high yields and a broad substrate scope.[1][2]
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthrenes
A dried round-bottomed flask is charged with aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (5 mol%), triphenylphosphine (B44618) (12.5 mol%), and Cs₂CO₃ (2.25 equiv) in DMF. The mixture is stirred at 105 °C under a nitrogen atmosphere for 10 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and brine, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel.[1]
Quantitative Data for Palladium-Catalyzed Phenanthrene Synthesis
| Entry | Aryl Iodide (1.0 equiv) | ortho-bromobenzoyl chloride (1.2 equiv) | Product | Yield (%) |
| 1 | 2-Iodotoluene | 2-Bromobenzoyl chloride | 9-Methylphenanthrene | 98 |
| 2 | 4-Iodotoluene | 2-Bromobenzoyl chloride | 2-Methylphenanthrene | 95 |
| 3 | 4-Iodoanisole | 2-Bromobenzoyl chloride | 2-Methoxyphenanthrene | 92 |
| 4 | 1-Iodo-4-nitrobenzene | 2-Bromobenzoyl chloride | 2-Nitrophenanthrene | 75 |
| 5 | 2-Iodotoluene | 2-Bromo-4,5-dimethoxybenzoyl chloride | 2,3-Dimethoxy-9-methylphenanthrene | 88 (gram scale) |
Reaction conditions: Pd(OAc)₂ (5 mol%), PPh₃ (12.5 mol%), Cs₂CO₃ (2.25 equiv), DMF, 105 °C, 10 h.[1][2]
A novel synthetic route to this compound itself involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes, providing a streamlined process to this key building block.[3]
This compound as a Building Block for Complex Molecules
The this compound core serves as a valuable scaffold for the synthesis of more complex and biologically active molecules, including alkaloids and steroids. The carbonyl group can be strategically manipulated to introduce further complexity.
Synthesis of Phenanthrene-Based Alkaloid Precursors
The phenanthrene skeleton is a core component of many biologically active alkaloids. The synthetic routes often involve the construction of the phenanthrene core followed by the elaboration of the nitrogen-containing heterocyclic ring.
Caption: General workflow for the synthesis of phenanthrene-based alkaloids.
Biological Applications of this compound-Derived Molecules
Derivatives of phenanthrene and phenanthrenequinone (B147406) have demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics.[4][5]
Cytotoxicity of Phenanthrenequinone Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Calanquinone A | A549 (Lung) | 0.89 |
| MCF-7 (Breast) | 0.08 | |
| HepG2 (Liver) | 0.35 | |
| Denbinobin | A549 (Lung) | 1.06 |
| MCF-7 (Breast) | 0.12 | |
| HepG2 (Liver) | 0.44 | |
| 5-OAc-calanquinone A | A549 (Lung) | 1.66 |
| MCF-7 (Breast) | 0.16 | |
| HepG2 (Liver) | > 4 | |
| 5-OAc-denbinobin | A549 (Lung) | 1.32 |
| MCF-7 (Breast) | 0.21 | |
| HepG2 (Liver) | > 4 |
Data sourced from[5].
Modulation of Cancer Signaling Pathways
Phenanthrene derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Several phenanthrene derivatives have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell growth and survival.[1][6] Treatment of A549 lung cancer cells with a phenanthrene derivative (Compound 1 from Bletilla striata) resulted in a significant suppression of the phosphorylation of Akt, MEK, and ERK in a dose-dependent manner.[1]
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by this compound derivatives.
The same study on A549 cells also demonstrated that the phenanthrene derivative induced apoptosis by regulating the Bcl-2 family of proteins. It led to a significant decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby reducing the Bcl-2/Bax ratio and promoting programmed cell death.[1]
Caption: Modulation of the Bcl-2/Bax apoptosis pathway.
Phenanthrene-based tylophorine (B1682047) derivatives have been shown to suppress the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is critical in inflammation and cancer, promoting cell survival and proliferation. Inhibition of this pathway contributes to the anticancer effects of these compounds.[6]
Experimental Protocol: Western Blot Analysis of Signaling Proteins
-
Cell Culture and Treatment: Plate A549 cells and treat with various concentrations of the this compound derivative for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, MEK, ERK, as well as Bcl-2 and Bax.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
This compound is a powerful and adaptable building block for the synthesis of complex organic molecules. The synthetic protocols outlined here provide efficient routes to this compound derivatives, which can be further elaborated into compounds with significant biological activity. The demonstrated ability of this compound-derived molecules to modulate critical cancer signaling pathways highlights their potential in the development of novel therapeutics. The data and protocols presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Phenanthrenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenone derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly their potent cytotoxic effects against various cancer cell lines.[1][2][3] These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival, such as topoisomerases, and the modulation of key signaling pathways like PI3K/Akt and MAPK.[3][4][5][6]
High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of chemical compounds to identify potential therapeutic agents.[7][8] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives to assess their cytotoxic activity. It includes comprehensive experimental procedures, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activity of various this compound and phenanthrene (B1679779) derivatives against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a clear comparison of the potency of these compounds.
Table 1: Cytotoxicity of Substituted Phenanthrene and Phenanthrenequinone Derivatives [1][9]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Calanquinone A (6a) | HepG2 (Liver) | 0.08 |
| Hep3B (Liver) | 0.12 | |
| Ca9-22 (Oral) | 0.15 | |
| A549 (Lung) | 0.23 | |
| MDA-MB-231 (Breast) | 0.19 | |
| MCF7 (Breast) | 0.26 | |
| Denbinobin (B3416446) (6b) | HepG2 (Liver) | 0.98 |
| Hep3B (Liver) | 1.06 | |
| Ca9-22 (Oral) | 0.87 | |
| A549 (Lung) | 0.91 | |
| MDA-MB-231 (Breast) | 0.85 | |
| MCF7 (Breast) | 0.94 | |
| Compound 7a | Hep3B (Liver) | 0.16 |
| Ca9-22 (Oral) | 0.21 | |
| A549 (Lung) | 0.32 | |
| MDA-MB-231 (Breast) | 0.28 | |
| MCF7 (Breast) | 0.35 | |
| Compound 7b | Hep3B (Liver) | 1.55 |
| Ca9-22 (Oral) | 1.66 | |
| A549 (Lung) | 1.48 | |
| MDA-MB-231 (Breast) | 1.39 | |
| MCF7 (Breast) | 1.52 | |
| Compound 5d | HepG2 (Liver) | 1.49 |
| Compound 5e | HepG2 (Liver) | 1.24 |
| Compound 4a | Ca9-22 (Oral) | 2.17 |
| Compound 4b | Ca9-22 (Oral) | 3.45 |
| Compound 4c | Ca9-22 (Oral) | 1.90 |
| Phenanthrene 8a | Ca9-22 (Oral) | 3.91 |
Table 2: Cytotoxicity of Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids [1][10]
| Compound | Cancer Cell Line | GI50 (µM) |
| Tylophorine | Various | < 0.01 |
| Tylocrebrine | Various | < 0.01 |
| Cryptopleurine | Various | < 0.001 |
| Tylophorinidine (5) | MCF-7 (Breast) | 6.45 |
| HepG2 (Liver) | 4.77 | |
| HCT-116 (Colon) | 20.08 |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The following protocol outlines a general workflow for the high-throughput screening of a library of this compound derivatives for cytotoxic activity.
1. Library Preparation and Management:
-
Compound Library: A diverse library of synthesized or natural this compound derivatives is prepared.
-
Solubilization: Compounds are dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Plating: Stock solutions are typically formatted in 96- or 384-well plates for easy handling by automated liquid handlers. Intermediate plates with lower concentrations can be prepared by diluting the stock plates.
2. Assay Development and Optimization:
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the therapeutic area of interest.
-
Assay Choice: Select a suitable cytotoxicity assay, such as the MTT or SRB assay, which are robust and amenable to HTS.
-
Optimization: Optimize assay parameters such as cell seeding density, compound incubation time, and reagent concentrations to ensure a good signal-to-noise ratio and reproducibility (Z'-factor > 0.5).
3. High-Throughput Screening Execution:
-
Cell Seeding: Dispense the optimized number of cells into 96- or 384-well microplates using an automated dispenser.
-
Compound Addition: Use an automated liquid handler to transfer a small volume of the compounds from the library plates to the cell plates to achieve the desired final concentrations. Include positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls on each plate.
-
Incubation: Incubate the plates for the optimized duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Readout: Perform the chosen cytotoxicity assay (MTT or SRB) and measure the absorbance or fluorescence using a plate reader.
4. Data Analysis and Hit Identification:
-
Data Normalization: Normalize the raw data from the plate reader to the positive and negative controls on each plate to calculate the percentage of cell viability or growth inhibition.
-
Hit Selection: Identify "hits" as compounds that exhibit a certain threshold of activity (e.g., >50% growth inhibition at a specific concentration).
-
Dose-Response Curves: Perform secondary screens on the initial hits using a range of concentrations to generate dose-response curves and determine IC50 or GI50 values.
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of serially diluted this compound derivatives to the wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[1][4]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1%)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to induce cytotoxicity through various mechanisms, including the inhibition of topoisomerases and the modulation of critical cancer-related signaling pathways.
Inhibition of Topoisomerase
Several phenanthrene derivatives have been identified as inhibitors of topoisomerase I and/or II.[4][11][12][13] These enzymes are crucial for DNA replication and repair. By inhibiting their function, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase Inhibition by this compound Derivatives.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Phenanthrene derivatives can interfere with the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and play a crucial role in cell proliferation, survival, and apoptosis.[3][6] For example, the phenanthraquinone derivative denbinobin has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase that activates both the PI3K/Akt and MAPK pathways.[5]
Caption: Inhibition of PI3K/Akt and MAPK Signaling by this compound Derivatives.
References
- 1. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of angiogenesis and tumor growth by denbinobin is associated with the blocking of insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica [mdpi.com]
- 11. Synthesis and topoisomerase I inhibitory activity of a novel diazaindeno[2,1-b]phenanthrene analogue of Lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dimethoxybenzo[i]phenanthridines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenanthrenone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenone and its derivatives are a class of polycyclic aromatic hydrocarbons that are gaining significant interest in materials science. Their rigid, planar structure and tunable electronic properties make them promising candidates for a variety of applications, including organic electronics, energy storage, and photocatalysis. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-based materials.
Applications in Organic Electronics
This compound-based materials are being explored for their potential in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Their inherent photophysical properties and charge transport characteristics can be tailored through chemical modification.
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives can be utilized as host materials, emitters, or electron-transporting materials in OLEDs. The extended π-conjugation and rigidity of the this compound core contribute to their thermal stability and luminescent properties.
Quantitative Data Summary for this compound-based OLEDs:
| Emitter/Host Compound | Device Structure | Maximum EQE (%) | Maximum Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| Phenanthroimidazole Derivative 1 | ITO/HATCN/TAPC/TCTA/Host:Emitter /TPBi/LiF/Al | 18.2 | Not Reported | Not Reported | Not Reported | [1] |
| Phenanthroimidazole Derivative 2 | ITO/HATCN/TAPC/TCTA/Host:Emitter /TPBi/LiF/Al | 14.3 | Not Reported | Not Reported | Not Reported | [1] |
Note: Specific performance data for this compound-based OLEDs is emerging. The table will be updated as more data becomes available. The provided data for related phenanthrene (B1679779) derivatives illustrates the potential of this class of materials.
Experimental Protocol: Fabrication of a this compound-Based OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates (sheet resistance: ~15 Ω/sq)
-
This compound-based emissive material
-
Hole-injection layer (HIL) material (e.g., HATCN)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Host material (e.g., TCTA)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
Deionized water, acetone, isopropyl alcohol
-
UV-curable epoxy and glass lids for encapsulation
Equipment:
-
Ultrasonic bath
-
Oven
-
Plasma cleaner
-
High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr)
-
Glovebox with nitrogen atmosphere
-
Source-measure unit for device characterization
Procedure:
-
Substrate Cleaning: a. Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven at 120 °C for 30 minutes. c. Treat the ITO surface with UV-ozone for 15 minutes to improve the work function.
-
Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. b. Deposit the organic layers sequentially onto the ITO anode in the following order and thicknesses:
- HIL (e.g., HATCN, 5 nm)
- HTL (e.g., TAPC, 40 nm)
- Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA) and the this compound-based emitter (dopant) at a specific weight ratio (e.g., 9:1) to a thickness of 20 nm.
- ETL (e.g., TPBi, 40 nm)
-
Cathode Deposition: a. Deposit the EIL (e.g., LiF, 1 nm). b. Deposit the aluminum cathode (100 nm) through a shadow mask to define the active area.
-
Encapsulation: a. Transfer the completed devices to a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy resin and a glass lid to protect against moisture and oxygen.
Experimental Workflow for OLED Fabrication and Characterization:
Organic Thin-Film Transistors (OTFTs)
The ordered molecular packing and potential for high charge carrier mobility make this compound derivatives suitable as the active semiconductor layer in OTFTs.
Quantitative Data Summary for this compound-based OTFTs:
| Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| DPh-DNTT | n-tetradecylphosphonic acid SAM | >1 | >10⁷ | Not Reported | [2] |
| PXX Derivative | SiO₂/PVP-HDA | 0.15 | Not Reported | -1.4 | [3] |
Note: Data for directly this compound-based OTFTs is limited. The table includes data for related high-performance organic semiconductors to provide a benchmark.
Experimental Protocol: Fabrication of a this compound-Based OTFT
This protocol outlines the fabrication of a bottom-gate, bottom-contact OTFT.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Gold (for source and drain electrodes)
-
This compound-based organic semiconductor
-
Solvents for cleaning (acetone, isopropanol) and semiconductor deposition (e.g., dichlorobenzene)
-
(Optional) Self-assembled monolayer (SAM) forming material (e.g., pentafluorobenzenethiol)
Equipment:
-
Photolithography and metal deposition equipment
-
Spin coater or thermal evaporator for semiconductor deposition
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate and Electrode Fabrication: a. Start with a clean Si/SiO₂ wafer. b. Pattern the source and drain electrodes using photolithography and deposit gold (e.g., 50 nm with a 5 nm chromium adhesion layer). The channel length and width are defined in this step. c. (Optional) Treat the substrate with a SAM to improve the interface properties.
-
Semiconductor Deposition: a. Solution Processing: Dissolve the this compound semiconductor in a suitable solvent (e.g., 0.5 wt% in dichlorobenzene) and spin-coat it onto the substrate. Anneal the film to remove residual solvent and improve crystallinity.[3] b. Vacuum Deposition: Alternatively, deposit the semiconductor via thermal evaporation in a high-vacuum chamber.
-
Characterization: a. Perform electrical characterization using a semiconductor parameter analyzer to obtain transfer and output characteristics. b. From these characteristics, extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Experimental Workflow for OTFT Fabrication and Characterization:
Applications in Energy Storage
This compound-based materials are being investigated as electrode materials in rechargeable batteries due to their redox activity and potential for high specific capacity.
Experimental Protocol: Preparation of a this compound-Based Battery Electrode
This protocol describes a general method for preparing a composite electrode for a lithium-ion battery.
Materials:
-
This compound-based active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector foil (e.g., copper for anode, aluminum for cathode)
Equipment:
-
Planetary ball mill or mortar and pestle
-
Slurry mixer
-
Doctor blade or slot-die coater
-
Vacuum oven
Procedure:
-
Slurry Preparation: a. Dry the active material, conductive agent, and binder under vacuum. b. Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10) in a slurry mixer or by grinding. c. Add the solvent (NMP) gradually while mixing to form a homogeneous slurry with the desired viscosity.
-
Electrode Coating: a. Cast the slurry onto the current collector foil using a doctor blade or slot-die coater to a uniform thickness. b. Dry the coated electrode in an oven to remove the solvent.
-
Electrode Finishing: a. Calender (press) the dried electrode to the desired thickness and porosity. b. Cut the electrode into the required shape and size for coin cell assembly. c. Dry the finished electrodes in a vacuum oven overnight before transferring to a glovebox for cell assembly.
Experimental Protocol: Electrochemical Characterization
Equipment:
-
Glovebox (argon-filled)
-
Coin cell assembly equipment
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Cell Assembly: a. Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox using the prepared this compound-based electrode as the working electrode, lithium metal as the counter and reference electrode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate).
-
Electrochemical Testing: a. Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials of the active material. b. Galvanostatic Cycling: Cycle the cells at different current densities (C-rates) to evaluate the specific capacity, coulombic efficiency, and cycling stability. c. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the charge transfer resistance and ion diffusion kinetics.
Workflow for Battery Electrode Preparation and Testing:
Synthesis of this compound Derivatives
The functionalization of the this compound core is crucial for tuning its properties for specific applications. A common strategy involves the synthesis of disubstituted phenanthrenones.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [4][5]
This protocol describes the direct bromination of 9,10-phenanthrenequinone.
Materials:
-
9,10-phenanthrenequinone
-
Concentrated sulfuric acid
-
N-bromosuccinimide (NBS)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Reflux setup
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL).[5]
-
Add N-bromosuccinimide (18 g) to the solution and stir the mixture at room temperature for 2 hours.[5]
-
Quench the reaction by slowly adding water (50 mL), and then pour the mixture into ice water (600 mL).[5]
-
Collect the resulting precipitate by filtration and wash it with hot water.[5]
-
Extract the crude product with refluxing ethyl acetate (100 mL).[5]
-
Dry the solid product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[5]
General Synthetic Workflow for this compound Derivatives:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Phenanthrenone & Phenanthrene Derivatives Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phenanthrenone, phenanthrene (B1679779), and their derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the phenanthrene core?
A1: The most established methods for synthesizing the phenanthrene ring system are the Pschorr reaction, the Mallory photocyclization, and various palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1]
Q2: My Mallory photocyclization reaction is giving a low yield of the desired phenanthrene product. What are the likely causes?
A2: Low yields in Mallory photocyclizations are often due to several factors. A common issue is the formation of byproducts from [2+2] cycloadditions, which can be favored at higher concentrations of the starting stilbene (B7821643).[1] Another critical factor is the concentration of iodine; while it is a necessary oxidant, excessive amounts can lead to side reactions caused by the formation of hydrogen iodide (HI).[2] The equilibrium between cis- and trans-stilbene (B89595) isomers also plays a crucial role, as only the cis-isomer can undergo cyclization.[2]
Q3: I am observing significant amounts of unreacted starting material in my palladium-catalyzed synthesis of a phenanthrene derivative. What should I check?
A3: Incomplete conversion in palladium-catalyzed reactions can stem from catalyst deactivation, poor substrate solubility, or suboptimal reaction conditions. Ensure that all solvents and reagents are thoroughly degassed, as oxygen can deactivate the active Pd(0) catalyst.[3] The choice of ligand, base, and solvent system is also critical and often needs to be empirically optimized for a specific substrate.[3] For poorly soluble polycyclic aromatic hydrocarbon precursors, screening different solvents like 1,4-dioxane (B91453) or chlorobenzene (B131634) may be necessary.[3]
Q4: During the oxidation of phenanthrene to phenanthrenequinone (B147406) with chromic acid, I am getting a significant amount of a water-soluble byproduct. What is it and how can I remove it?
A4: A common water-soluble byproduct in the chromic acid oxidation of phenanthrene is diphenic acid, which is formed by the oxidative cleavage of the 9,10-bond of phenanthrenequinone.[4][5] This can be removed by triturating the crude product with boiling water.[5]
Troubleshooting Guides
Mallory Photocyclization of Stilbenes
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Phenanthrene | Undesired [2+2] cycloaddition side reactions. | - Reduce the concentration of the stilbene starting material.[2] - Use TEMPO as an alternative oxidizing agent to iodine, as it has been shown to reduce [2+2] cycloadditions.[1] |
| Accumulation of hydrogen iodide (HI) causing side reactions. | - Add a scavenger for HI, such as methyloxirane or tetrahydrofuran.[2][6][7] - Use potassium carbonate as a base to neutralize the HI formed.[2] | |
| Inefficient isomerization of trans-stilbene to cis-stilbene. | - Iodine can promote isomerization to the E-stilbene, which does not cyclize.[1] Consider using an alternative oxidant if this is suspected. | |
| Reaction Stalls or is Sluggish | Insufficient UV irradiation. | - Ensure the light source is of the correct wavelength and intensity. - Check the reaction vessel material; some glass types may block UV light. |
| Poor choice of solvent. | - The reaction is typically run in solvents like benzene, cyclohexane, or ethanol. Ensure the solvent is not absorbing the UV light intended for the substrate. |
Palladium-Catalyzed Phenanthrene Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Deactivation of the palladium catalyst. | - Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen).[3] - Consider using more robust pre-catalysts like Buchwald's G3 or G4 precatalysts or NHC-Pd complexes.[3] |
| Incorrect ligand or base selection. | - Screen a variety of phosphine (B1218219) ligands; bulky biarylphosphines are often effective.[3] - Test different bases. For base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are recommended.[3] | |
| Poor Reproducibility | Inconsistent quality of reagents or catalyst. | - Use fresh, high-purity reagents and catalyst. - Ensure the base is anhydrous and finely powdered for increased reactivity.[3] |
| Side Product Formation | Protodeboronation of boronic acid starting material. | - This is common at high temperatures with excess base and water.[3] Use a stoichiometric amount of the boronic acid or a slight excess. |
Oxidation of Phenanthrene to Phenanthrenequinone
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation of Phenanthrene | Insufficient oxidizing agent or reaction time. | - Ensure the correct stoichiometry of chromic acid is used. - The reaction is exothermic; maintain the temperature in the optimal range (e.g., 80-85°C) to ensure complete reaction.[8] |
| Formation of Anthraquinone as a Contaminant | Presence of anthracene (B1667546) in the phenanthrene starting material. | - Purify the starting phenanthrene to remove anthracene. - The insoluble material after bisulfite treatment contains anthraquinone, which can be separated.[5] |
| Low Yield of Purified Product | Loss of product during the sodium bisulfite purification step. | - Use a heated Büchner funnel during filtration of the hot sodium bisulfite solution to prevent premature crystallization and clogging.[5] |
Experimental Protocols
Protocol 1: Mallory Photocyclization of trans-Stilbene
This protocol is a general representation of the Mallory reaction.
-
Reaction Setup: Dissolve trans-stilbene in a suitable solvent (e.g., cyclohexane) in a quartz reaction vessel. The concentration should be kept low (e.g., 0.01 M) to minimize dimerization.[2]
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Addition of Oxidant: Add a catalytic amount of iodine (e.g., 3-5 mol%). For reactions sensitive to HI, a stoichiometric amount of iodine and an acid scavenger like methyloxirane can be used under an inert atmosphere.[2][6]
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Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The reaction progress can be monitored by TLC or GC-MS.
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Workup: After the reaction is complete, cool the mixture. If iodine was used, wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess iodine. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield phenanthrene.
Protocol 2: Palladium-Catalyzed Domino Synthesis of Phenanthrene Derivatives
This protocol is based on a one-pot reaction involving an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene.[9]
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Reagents and Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (12.5 mol%), and Cs₂CO₃ (2.25 equiv).[3]
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Addition of Reactants: Add the aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), and anhydrous DMF via syringe.[3]
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Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 105°C for 10 hours.[3]
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Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with brine. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone
This protocol is adapted from Organic Syntheses.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place phenanthrene (1.0 equiv), chromic acid (CrO₃, ~4.0 equiv), and water.
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Addition of Sulfuric Acid: With stirring, add concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.
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Further Oxidation: After the initial addition of sulfuric acid, add a mixture of additional chromic acid and sulfuric acid. The reaction may become vigorous at this stage.
-
Workup and Purification:
-
Cool the reaction mixture and filter the precipitate.
-
Triturate the solid with boiling water to remove diphenic acid.[5]
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Triturate the remaining solid with a hot 40% sodium bisulfite solution to form the bisulfite adduct of phenanthrenequinone, and filter. The insoluble material contains impurities like anthraquinone.[5]
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Cool the bisulfite filtrate in an ice bath to precipitate the adduct.
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Disperse the collected adduct in water and add a saturated solution of sodium carbonate to liberate the deep orange phenanthrenequinone.
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Collect the product by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from 95% ethanol.[5]
-
Data and Reaction Parameters
Table 1: Optimization of Palladium-Catalyzed Phenanthrene Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ (12.5) | Cs₂CO₃ (2.25) | DMF | 86 |
| 2 | PdCl₂ (5) | PPh₃ (12.5) | Cs₂CO₃ (2.25) | DMF | 92 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (12.5) | Cs₂CO₃ (2.25) | DMF | 98 |
| 4 | Pd₂(dba)₃ (2.5) | PPh₃ (12.5) | Cs₂CO₃ (2.25) | DMF | 95 |
| Data adapted from a study on a novel palladium-catalyzed synthesis of phenanthrene derivatives.[9][10] |
Table 2: Comparison of Oxidizing Agents in Phenanthrene Synthesis
| Oxidizing Agent | Molar Ratio (Oxidant:Phenanthrene) | Catalyst | Reaction Time (h) | Notes |
| Chromic Acid (CrO₃) | ~7.5 : 1 | H₂SO₄ | Varies | A well-established but environmentally less friendly method.[11] |
| TBHP | 5 : 1 | MoO₂(acac)₂ | 4 | A more eco-friendly alternative to chromic acid.[12] |
| TBHP: tert-Butyl hydroperoxide |
Visualizations
Caption: Reaction mechanism of the Mallory photocyclization.
References
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 9. BJOC - A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction [beilstein-journals.org]
- 10. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic chemistry - Reaction mechanism for the synthesis of 9,10-phenanthrenequinone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Phenanthrenone Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phenanthrenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The impurities in a this compound sample can vary significantly depending on the synthetic route. Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Byproducts of the synthesis: Structurally related molecules formed during the reaction. For instance, if prepared by oxidation of phenanthrene (B1679779), you might find unreacted phenanthrene or over-oxidized products like phenanthrenequinone.[1][]
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Isomers: Depending on the synthesis, other isomers of this compound may be present.
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Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:
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Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your sample and to determine an appropriate solvent system for column chromatography. A common mobile phase for phenanthrene derivatives on silica (B1680970) gel is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.[3][4]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A C18 reversed-phase column is often used for the analysis of phenanthrene derivatives.
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for identifying the desired product and detecting impurities with distinct proton signals.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Q3: My purified this compound is an oil, but I expected a solid. What should I do?
A3: If your this compound is an oil instead of a solid, it could be due to impurities or its intrinsic melting point.
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Check Purity: Impurities can significantly lower the melting point of a compound, causing it to be an oil at room temperature. Analyze the purity of your sample using TLC or ¹H NMR. If impurities are present, further purification is necessary.
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Induce Crystallization: If the sample is pure, you can try to induce crystallization. This can be achieved by:
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Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod to create nucleation sites.
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Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a seed for crystal growth.
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Trituration: Add a solvent in which this compound is insoluble (e.g., cold hexanes) and stir vigorously. This may cause the oil to solidify.
-
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound does not dissolve in the hot recrystallization solvent.
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Possible Cause: The solvent is not appropriate for your compound.
-
Solution: You may be using a solvent in which this compound has low solubility even at high temperatures. Refer to the solvent selection table below and consider a more polar solvent or a mixed solvent system.[5]
Problem: My this compound precipitates out of the hot solution.
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Possible Cause: You have reached the saturation point of the solvent at that temperature.
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Solution: Add small portions of hot solvent until the this compound completely redissolves.
Problem: No crystals form upon cooling.
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Possible Cause 1: The solution is not saturated.
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Solution 1: Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.
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Possible Cause 2: The cooling process is too slow, or the solution is supersaturated.
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Solution 2: Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath can also help.
Problem: The recrystallization yield is very low.
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Possible Cause 1: Too much solvent was used.
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Solution 1: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point of the solvent.
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Possible Cause 2: The crystals were filtered before crystallization was complete.
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Solution 2: Allow sufficient time for crystallization to occur. If necessary, leave the solution at a low temperature (e.g., in a refrigerator) for an extended period.
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Possible Cause 3: The compound has significant solubility in the cold solvent.
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Solution 3: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.
Column Chromatography Issues
Problem: The separation of this compound from impurities is poor.
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Possible Cause: The solvent system (eluent) is not optimal.
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Solution: The polarity of the eluent may be too high, causing all components to move too quickly down the column. If the polarity is too low, all components may remain adsorbed to the silica gel. Use TLC to test different solvent systems to find one that gives a good separation of your product from impurities (a target Rf value for your product is around 0.3).[6]
Problem: The column runs dry.
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Possible Cause: The solvent level dropped below the top of the silica gel.
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Solution: This can lead to cracking of the stationary phase and poor separation. Always ensure there is enough solvent in the column and never let the solvent level go below the top of the silica gel.
Problem: The collected fractions are still impure.
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Possible Cause 1: The column was overloaded.
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Solution 1: The amount of crude material should be appropriate for the amount of silica gel used. A general guideline is a ratio of 1:30 to 1:100 of crude material to silica gel by weight for difficult separations.[6]
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Possible Cause 2: The fractions were collected too broadly.
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Solution 2: Collect smaller fractions and analyze them by TLC before combining them. This will allow for a more precise separation of the desired product from any impurities.
Data Presentation
Table 1: Physical Properties of Phenanthrene (for reference)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ | [7] |
| Molecular Weight | 178.23 g/mol | [7] |
| Melting Point | 98-101 °C | [8] |
| Boiling Point | 340 °C | [8] |
| Solubility in Water | 1.1 mg/L at 25 °C | [7] |
| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.[9] Sparingly soluble in cold ethanol (B145695), more soluble in hot ethanol.[7] | [7][9] |
Note: this compound, with its additional ketone functional group, will be more polar than phenanthrene and is expected to have different solubility properties. It will likely be more soluble in polar organic solvents like ethanol and acetone.
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent Type | Examples | Suitability for this compound |
| Polar Protic | Ethanol, Methanol, Water | Ethanol is a good starting point. A mixed solvent system like ethanol/water is often effective.[10][11] |
| Polar Aprotic | Acetone, Ethyl Acetate | Acetone and ethyl acetate are good candidates for dissolving this compound. Can be used in combination with a non-polar solvent.[10] |
| Non-Polar | Hexanes, Toluene | Likely to be good "insoluble" solvents for a mixed-solvent system with a more polar "soluble" solvent.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Place a small amount of crude this compound (approx. 10-20 mg) into several test tubes. Add a few drops of a different solvent to each test tube to identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "soluble" solvent and an "insoluble" solvent that are miscible.[5] An ethanol/water mixture is a good starting point to test.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. If using a mixed solvent system, dissolve the compound in the "soluble" solvent and then add the "insoluble" solvent dropwise until the solution becomes cloudy. Heat the solution to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals and analyze their purity using TLC or ¹H NMR.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound on a silica gel plate is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles.[12]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A flowchart for troubleshooting this compound purification.
Caption: Step-by-step workflow for this compound recrystallization.
Caption: Step-by-step workflow for column chromatography purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenanthrene | 85-01-8 [chemicalbook.com]
- 9. Phenanthrene - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimization of Phenanthrenone Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenanthrenone reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain a this compound core?
A1: Several classical and modern synthetic methodologies exist for constructing the this compound skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Traditional methods include the Haworth synthesis, which involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride, and the Bardhan-Sengupta synthesis.[1] More contemporary approaches often utilize palladium-catalyzed cross-coupling reactions, such as the annulation of 4,5-dibromo-9-fluorenone with internal alkynes, which offers a streamlined route to various this compound derivatives.[2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors.[3][4] Incomplete reactions, the formation of side products, and degradation of the desired product are common culprits.[3] To improve your yield, consider the following:
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Reaction Time and Temperature: Both insufficient and excessive reaction times can negatively impact yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[5] Temperature is also a critical parameter that can influence reaction rate and selectivity.
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Purity of Reactants and Solvents: Impurities in starting materials or solvents can interfere with the reaction.[3] Ensure all reagents and solvents are of high purity and are properly dried.
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Workup and Purification: Product loss can occur during extraction, filtration, and chromatography.[6][7] Ensure phase separation is complete during extraction and that the chosen purification method is suitable for your specific this compound derivative.
Q3: I am observing multiple by-products in my reaction mixture. How can I minimize their formation?
A3: The formation of by-products is a common challenge.[5] Strategies to enhance selectivity include:
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Optimization of Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst to find conditions that favor the formation of the desired product.
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Order of Reagent Addition: In some cases, the order in which reagents are added can significantly affect the product distribution.
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Choice of Catalyst: For catalyzed reactions, screening different catalysts and ligands can lead to improved selectivity.
Q4: How do I choose the appropriate purification method for my this compound derivative?
A4: The choice of purification method depends on the physical and chemical properties of your product and the nature of the impurities.
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Column Chromatography: This is a widely used technique for purifying this compound derivatives. Silica (B1680970) gel is a common stationary phase.[8]
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Crystallization: If your product is a solid, crystallization can be an effective method for achieving high purity.
-
Orthogonal Flash Chromatography: For complex mixtures where a single chromatographic method is insufficient, using a combination of normal-phase and reversed-phase flash chromatography can be effective.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed or is incomplete | - Inactive catalyst- Low reaction temperature- Impure reagents or solvents- Incorrect stoichiometry | - Use a fresh batch of catalyst.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Purify starting materials and ensure solvents are anhydrous.- Carefully re-calculate and measure reagent quantities. |
| Formation of a complex mixture of products | - Reaction temperature is too high- Incorrect solvent polarity- Non-selective catalyst or reagents | - Lower the reaction temperature.- Screen a range of solvents with varying polarities.- Experiment with different catalysts or reagents known for higher selectivity in similar reactions. |
| Product decomposes during workup or purification | - Sensitivity to acid or base- Thermal instability- Air or moisture sensitivity | - Perform a stability test on a small sample with the workup reagents before proceeding.[6]- Avoid excessive heat during solvent removal and purification.- Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating the product | - Product is highly soluble in the aqueous layer- Product is volatile- Emulsion formation during extraction | - Back-extract the aqueous layer with a suitable organic solvent.- Use a rotary evaporator with caution and check the solvent trap for your product.[6]- Add brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Annulation for this compound Synthesis
This protocol is a generalized procedure based on the synthesis of this compound derivatives via palladium-catalyzed annulation.[2]
Materials:
-
4,5-dibromo-9-fluorenone
-
Internal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 4,5-dibromo-9-fluorenone (1 equivalent), the internal alkyne (1.2 - 1.5 equivalents), the palladium catalyst (0.05 - 0.1 equivalents), and the base (2 - 3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the determined reaction time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. Synthesis, properties, and application of this compound: an undeveloped building block and a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. biotage.com [biotage.com]
- 6. How To [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phenanthrenone Synthesis
Welcome to the Technical Support Center for phenanthrenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Haworth Synthesis and Intramolecular Friedel-Crafts Acylation
The Haworth synthesis is a classical method for preparing polycyclic aromatic hydrocarbons, including phenanthrene (B1679779) derivatives. A key step in many this compound syntheses is an intramolecular Friedel-Crafts acylation to form the ketone.
Question: I am getting a mixture of isomers in my this compound synthesis using the Haworth method. How can I improve the regioselectivity?
Answer: Isomer formation is a common side reaction in the Haworth synthesis due to a lack of complete regioselectivity in both the initial Friedel-Crafts acylation and the final cyclization step.[1][2]
-
Initial Acylation: The acylation of naphthalene (B1677914) with succinic anhydride (B1165640) can produce two regioisomers. To favor the desired isomer, temperature control is crucial. For example, acylation at carbon-2 (beta) of naphthalene is generally favored at temperatures above 60°C, while acylation at carbon-1 (alpha) is preferred at room temperature.[2]
-
Final Cyclization: The ring closure step can also lead to isomeric products. The choice of cyclizing agent and reaction conditions can influence the product ratio. While complete selectivity is difficult to achieve, careful optimization of these parameters is necessary.
Troubleshooting Isomer Formation:
| Problem | Potential Cause | Recommended Solution |
| Mixture of isomers after initial Friedel-Crafts acylation | Reaction temperature not optimized for desired regioselectivity. | Carefully control the reaction temperature. For beta-acylation of naphthalene, maintain the temperature above 60°C.[2] For alpha-acylation, conduct the reaction at room temperature. |
| Mixture of isomers after final cyclization | Non-selective ring closure. | Experiment with different cyclizing agents (e.g., polyphosphoric acid, sulfuric acid) and reaction temperatures to optimize for the desired isomer. Characterize the isomer ratio using techniques like NMR or GC-MS to guide optimization. |
Question: My intramolecular Friedel-Crafts acylation to form the this compound ring is giving a low yield. What are the common causes and solutions?
Answer: Low yields in intramolecular Friedel-Crafts acylations can be attributed to several factors, including deactivation of the aromatic ring, issues with the Lewis acid catalyst, and steric hindrance.
Troubleshooting Low Yields in Intramolecular Friedel-Crafts Acylation:
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | The aromatic ring is deactivated by electron-withdrawing groups. | If possible, modify the synthetic route to avoid strongly deactivating groups on the ring undergoing cyclization. |
| The Lewis acid catalyst (e.g., AlCl₃) is inactive due to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly opened or purified Lewis acid. | |
| Insufficient amount of Lewis acid catalyst. | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with it.[3] | |
| Formation of unidentified byproducts | The acylium ion may be rearranging, or other side reactions are occurring. | While less common than in alkylations, rearrangements can happen.[3] Consider alternative cyclization strategies if this is suspected. Analyze byproducts by MS and NMR to understand the side reactions. |
This generalized protocol is based on the initial steps of the Haworth synthesis for phenanthrene and can be adapted for this compound precursors.[4][5]
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene), add naphthalene.
-
Slowly add succinic anhydride while maintaining the desired reaction temperature (e.g., >60°C for beta-acylation).
-
After the reaction is complete, pour the mixture onto ice and acidify to precipitate the keto-acid.
-
Filter and purify the product by recrystallization.
-
-
Clemmensen Reduction:
-
Reflux the keto-acid with amalgamated zinc and hydrochloric acid to reduce the ketone.
-
Extract the resulting arylbutanoic acid and purify.
-
-
Intramolecular Friedel-Crafts Acylation (Cyclization):
-
Heat the arylbutanoic acid with a cyclizing agent such as polyphosphoric acid or concentrated sulfuric acid to effect ring closure to form the this compound precursor.
-
Isolate and purify the product by chromatography or recrystallization.
-
Pschorr Reaction
The Pschorr reaction is an intramolecular cyclization of a diazonium salt, which can be used to synthesize phenanthrene derivatives. The reaction proceeds through a radical mechanism, which can lead to side reactions.[6][7]
Question: My Pschorr synthesis of a this compound derivative is producing significant amounts of a biphenyl (B1667301) byproduct. How can I minimize this?
Answer: The formation of biphenyl derivatives is a known side reaction in the Pschorr cyclization.[4] This occurs when the aryl radical, instead of cyclizing, abstracts a hydrogen atom or reacts with the solvent or other species in the reaction mixture.
Troubleshooting Biphenyl Byproduct Formation:
| Problem | Potential Cause | Recommended Solution |
| Formation of biphenyl byproducts | The aryl radical intermediate is not efficiently undergoing intramolecular cyclization. | Optimize the reaction conditions to favor the intramolecular pathway. This can include changing the solvent, the copper catalyst source (e.g., copper powder, Cu₂O), and the reaction temperature. |
| Presence of radical scavengers or reactive solvents. | Use a solvent that is less prone to reacting with aryl radicals. Degassing the solvent prior to the reaction may also be beneficial. |
This is a generalized protocol based on the classical Pschorr synthesis.[8]
-
Diazotization:
-
Dissolve the starting aminobiphenyl derivative in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
-
Radical Cyclization:
-
Prepare a suspension of a copper catalyst (e.g., finely divided copper powder) in water.
-
Slowly add the cold diazonium salt solution to the copper suspension. Nitrogen gas evolution should be observed.
-
-
Workup and Purification:
-
After gas evolution ceases, the reaction may be gently heated to ensure completion.
-
The crude product is then isolated by extraction and purified by column chromatography or recrystallization to separate the desired phenanthrene derivative from biphenyl byproducts.
-
Mallory Photocyclization
The Mallory reaction involves the photochemical cyclization of a stilbene (B7821643) derivative to form a phenanthrene. A key challenge is the potential for photodimerization of the starting material.[9][10][11]
Question: I am observing a significant amount of a dimeric byproduct in my Mallory photocyclization to synthesize a this compound derivative. How can I prevent this?
Answer: The formation of cyclobutane (B1203170) dimers via a [2+2] photocycloaddition is a common side reaction in Mallory photocyclizations, especially at higher concentrations of the stilbene precursor.[10][11]
Troubleshooting Photodimerization:
| Problem | Potential Cause | Recommended Solution |
| Formation of dimeric byproducts | High concentration of the stilbene precursor, leading to intermolecular reactions. | Perform the reaction at high dilution (typically 10⁻³ M or lower).[12] |
| Inefficient intramolecular cyclization. | Ensure the presence of an efficient oxidizing agent (e.g., iodine, oxygen) to trap the dihydrophenanthrene intermediate and drive the reaction towards the desired product.[9][10] |
Question: My Mallory reaction is giving a low yield, and I see evidence of starting material isomerization. What is happening?
Answer: The Mallory reaction proceeds through the cis-isomer of the stilbene derivative. The trans-isomer, which is often the thermodynamically more stable form, does not cyclize directly. While UV irradiation can induce trans-cis isomerization, this equilibrium can affect the overall efficiency of the reaction.[9]
Troubleshooting Low Yield and Isomerization:
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | The equilibrium between cis and trans isomers of the starting material does not favor the reactive cis-isomer. | The photochemical conditions should allow for efficient trans to cis isomerization. Ensure the light source wavelength is appropriate for this process. |
| The dihydrophenanthrene intermediate is reverting to the starting stilbene. | Use an effective oxidizing agent (e.g., a stoichiometric amount of iodine) and an acid scavenger (e.g., propylene (B89431) oxide) to irreversibly form the phenanthrene product.[12] |
This protocol is a general procedure for the Mallory reaction.[13]
-
Reaction Setup:
-
Dissolve the stilbene precursor in a suitable solvent (e.g., toluene) at a high dilution (e.g., 10⁻³ M).
-
Add a stoichiometric amount of iodine as the oxidizing agent and an excess of propylene oxide as a hydrogen iodide scavenger.
-
-
Photolysis:
-
Irradiate the solution with a high-pressure mercury lamp until the starting material is consumed (monitor by TLC or HPLC). The reaction vessel should be made of quartz or other UV-transparent material.
-
-
Workup and Purification:
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the phenanthrene product from any dimeric byproducts and unreacted starting material.
-
Palladium-Catalyzed Annulation
Modern methods for this compound synthesis often involve palladium-catalyzed reactions, such as the annulation of a fluorenone derivative with an alkyne.
Question: I am attempting a palladium-catalyzed synthesis of a this compound derivative and observing the formation of a fluorenone byproduct. What could be the cause?
Answer: In some palladium-catalyzed annulation reactions designed to build upon a fluorenone core, the formation of a fluorenone derivative as a byproduct can occur.[14] This may indicate that the desired annulation is not proceeding to completion or that a competing reaction pathway is favored under the chosen conditions.
Troubleshooting Fluorenone Byproduct Formation:
| Problem | Potential Cause | Recommended Solution |
| Formation of fluorenone byproduct | Inefficient annulation of the alkyne. | Optimize reaction conditions, including the palladium catalyst, ligand, base, and temperature, to favor the desired annulation pathway. |
| Decomposition of the starting material or intermediates. | Analyze the reaction at intermediate time points to identify potential decomposition pathways. Adjusting the reaction temperature or time may be necessary. |
Data Summary
The following table summarizes potential side products and reported yield ranges for different this compound synthesis methods. Note that quantitative data for side product formation is often not reported and can be highly dependent on the specific substrate and reaction conditions.
| Synthesis Method | Desired Product | Potential Side Product(s) | Reported Yield Range of Desired Product | References |
| Haworth Synthesis | Substituted this compound | Isomeric phenanthrenones | Variable, depends on selectivity | [1][2] |
| Pschorr Reaction | This compound derivative | Biphenyl derivatives, aldehydes, sulfonamides | Moderate | [4] |
| Mallory Photocyclization | This compound derivative | Stilbene dimers ([2+2] cycloadducts) | Up to 98% (optimized) | [15] |
| Palladium-Catalyzed Annulation | This compound derivative | Fluorenone derivatives | Moderate to good | [14] |
Visualizing Reaction Pathways and Troubleshooting
Logical Troubleshooting Workflow
This diagram outlines a general approach to troubleshooting common issues in this compound synthesis.
Side Reactions in Mallory Photocyclization
This diagram illustrates the desired reaction pathway versus the common [2+2] cycloaddition side reaction.
Isomer Formation in Haworth Synthesis
This diagram shows how the initial Friedel-Crafts acylation can lead to different isomeric precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 6. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Mallory reaction - Wikipedia [en.wikipedia.org]
- 10. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 11. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. The switch-off method: rapid investigation of flow photochemical reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00261F [pubs.rsc.org]
Technical Support Center: Phenanthrenone Derivatives
Welcome to the technical support center for phenanthrenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary factors that can affect the stability of my this compound derivatives?
A1: The stability of this compound derivatives is influenced by several key factors, including:
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Temperature: Higher temperatures typically accelerate degradation reactions.[1][2]
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pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[3][4]
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Light: Exposure to UV or visible light can induce photodegradation.[5][6]
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Solvent: The choice of solvent can affect the rate and pathway of degradation.[7][8]
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Oxygen: The presence of oxygen can lead to oxidative degradation.[1]
Q2: My this compound derivative appears to be degrading upon storage. What are the recommended storage conditions?
A2: For optimal stability, this compound derivatives should generally be stored as a solid in a cool, dark, and dry place.[9] If in solution, it is advisable to use a solvent in which the compound is stable, protect it from light using amber vials, and store it at a low temperature (e.g., -20°C). It is also recommended to purge the container with an inert gas like argon or nitrogen to minimize oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis of a recently synthesized batch of a this compound derivative. What could be the cause?
A3: Unexpected peaks can arise from several sources:
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Degradation Products: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation.
-
Impurities from Synthesis: Residual starting materials, reagents, or by-products from the synthesis can appear as extra peaks.[10][11]
-
Solvent Effects: The solvent used to dissolve the sample might contain impurities or react with the compound.
To troubleshoot, analyze a freshly prepared sample, and consider running a blank (solvent only). If degradation is suspected, a forced degradation study can help identify potential degradation products.[12]
Q4: How can I determine if my this compound derivative is susceptible to photodegradation?
A4: A photostability study is necessary to assess light sensitivity. This typically involves exposing a solution of the compound to a controlled light source that mimics the UV and visible spectrum of sunlight for a specific duration.[5][6] A dark control sample, protected from light, should be analyzed in parallel to differentiate between light-induced degradation and other forms of degradation.[5] The concentration of the compound is monitored over time using a stability-indicating analytical method, such as HPLC.[5][13]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Solutions
Q: My this compound derivative degrades quickly when dissolved in an aqueous buffer for my biological assay. How can I address this?
A: This issue is likely due to hydrolysis. The stability of compounds in aqueous solutions is often pH-dependent.
Troubleshooting Steps:
-
pH Profiling: Determine the pH-stability profile of your compound. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the degradation over time using HPLC. This will help identify the pH at which your compound is most stable.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation rate.
-
Co-solvents: If compatible with your assay, consider using a co-solvent (e.g., DMSO, ethanol) to dissolve the compound before diluting it in the aqueous buffer. This can sometimes reduce the rate of hydrolysis.
-
Fresh Preparations: Prepare solutions immediately before use to minimize the time the compound is in an unstable environment.
Issue 2: Inconsistent Results and Appearance of Unknown Peaks During Analysis
Q: I am getting variable results in my experiments, and I see new peaks in my chromatograms that were not there before. What is happening?
A: This could be due to photodegradation or thermal instability during your experimental workflow.
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental steps, from sample preparation to analysis, under reduced light conditions or using amber-colored labware.
-
Temperature Control: Maintain a consistent and controlled temperature throughout your experiment. Avoid exposing samples to high temperatures, even for short periods.
-
Forced Degradation Study: To identify the unknown peaks, perform a forced degradation study. Expose your compound to heat, light, acid, base, and oxidative conditions to generate potential degradation products.[1][14] This will help you to develop a stability-indicating HPLC method that can separate the parent compound from its degradants.[13]
Data Presentation
Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison. Below are templates for presenting thermal and photostability data.
Table 1: Thermal Stability of this compound Derivatives
| Derivative Name/ID | Solvent | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Products Identified |
| Example: PN-1 | Acetonitrile:Water (1:1) | 60 | 48.5 | Hydroxylated species, ring-opened products |
| Your Data Here | ||||
| Your Data Here |
Table 2: Photostability of this compound Derivatives in Solution
| Derivative Name/ID | Solvent | Light Source | Light Intensity | Half-life (t½) (hours) | Major Degradation Products Identified |
| Example: PN-2 | Methanol | Xenon Lamp | 1.2 x 10⁶ lux hours | 8.2 | Phenanthrenequinone-like compounds |
| Your Data Here | |||||
| Your Data Here |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation pathways and products to develop a stability-indicating analytical method.[12]
Methodology:
-
Acid Hydrolysis: Dissolve the this compound derivative in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[15]
-
Base Hydrolysis: Dissolve the derivative in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for specified time points. Neutralize before analysis.[15]
-
Oxidative Degradation: Dissolve the derivative in a suitable solvent and add 3% H₂O₂. Keep at room temperature for specified time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified duration.
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Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., >1.2 million lux hours and 200 W h/m² UV). A dark control should be run in parallel.[5]
-
Analysis: Analyze all samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.[16]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[13]
Methodology:
-
Column and Mobile Phase Screening: Use a C18 column as a starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous phase (e.g., using formic acid or ammonium (B1175870) acetate).
-
Gradient Optimization: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient might be 10-90% organic solvent over 20-30 minutes.
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all known degradation products.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate the parent compound from degradation products generated in forced degradation studies is crucial for demonstrating specificity.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for this compound derivative instability.
Experimental Workflows
Caption: Workflow for a forced degradation study of a this compound derivative.
Signaling Pathways
Caption: Potential degradation pathways for this compound derivatives.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | MDPI [mdpi.com]
- 7. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. pjoes.com [pjoes.com]
- 9. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Divergent synthesis of multi-substituted phenanthrenes via an internal redox reaction/ring expansion sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up Phenanthrenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of phenanthrenone from the laboratory to a pilot plant.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of common this compound synthesis methods.
Haworth Synthesis
The Haworth synthesis is a classic method for producing polycyclic aromatic hydrocarbons. However, scaling up this multi-step process can present challenges.
Question: Why is the yield of my Friedel-Crafts acylation step significantly lower at the pilot scale compared to the lab?
Answer:
Several factors can contribute to a decrease in yield during the scale-up of the Friedel-Crafts acylation:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (naphthalene derivative, succinic anhydride, and aluminum chloride) is more challenging. This can lead to localized overheating and side reactions. Ensure your pilot plant reactor has an appropriate impeller design and agitation speed for viscous reaction mixtures.
-
Temperature Control: The Friedel-Crafts acylation is exothermic. Poor heat dissipation in a large reactor can lead to a runaway reaction and the formation of byproducts. Implement a robust cooling system and monitor the internal temperature closely.
-
Moisture Sensitivity: Aluminum chloride is extremely sensitive to moisture. The larger surface area and longer reaction times at the pilot scale increase the risk of moisture contamination, which deactivates the catalyst. Ensure all reagents and equipment are scrupulously dried.
-
Reagent Addition Rate: The rate of addition of aluminum chloride can significantly impact the reaction. A slow, controlled addition is crucial to manage the exotherm and prevent side reactions. This may need to be adjusted from the lab-scale protocol.
Question: I am observing the formation of an unexpected isomer during the cyclization step at the pilot scale. How can I improve regioselectivity?
Answer:
The formation of isomers during the intramolecular cyclization is a known challenge in the Haworth synthesis.[1] To improve selectivity at a larger scale:
-
Temperature Control: The cyclization temperature is a critical parameter. A slight deviation from the optimal temperature can favor the formation of undesired isomers. Precise temperature control is essential.
-
Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., polyphosphoric acid or sulfuric acid) can influence the regioselectivity. Re-optimization of the catalyst concentration may be necessary at the pilot scale.
-
Reaction Time: Extended reaction times at elevated temperatures can sometimes lead to isomerization. Monitor the reaction progress closely and quench it as soon as the desired product is formed.
Pschorr Cyclization
The Pschorr cyclization is a powerful method for synthesizing phenanthrenes through an intramolecular radical cyclization. However, issues related to the diazonium salt intermediate and catalyst efficiency can arise during scale-up.
Question: My Pschorr cyclization is giving a low yield and a significant amount of tar-like byproducts at the pilot scale. What could be the cause?
Answer:
Low yields and tar formation in a scaled-up Pschorr cyclization often point to issues with the stability and reactivity of the aryldiazonium salt intermediate:
-
Temperature Control during Diazotization: The formation of the diazonium salt is highly temperature-sensitive and should be carried out at low temperatures (typically 0-5 °C).[2] In a pilot plant setting, maintaining this low temperature throughout the addition of sodium nitrite (B80452) is critical to prevent decomposition of the diazonium salt, which leads to byproduct formation.
-
Catalyst Deactivation: The copper catalyst can be deactivated by impurities or byproducts. Ensure the purity of your starting materials and consider using a more robust catalyst system if deactivation is suspected.
-
Inefficient Radical Trapping: The intramolecular cyclization of the aryl radical is in competition with intermolecular side reactions. At lower concentrations, which can sometimes occur in large, poorly mixed reactors, intermolecular reactions can become more prevalent, leading to tar formation. Ensure efficient mixing to favor the desired intramolecular pathway.
Question: The filtration of the copper catalyst after the reaction is slow and difficult at the pilot scale. Are there any alternatives?
Answer:
Handling solid catalysts at a large scale can be challenging. Consider the following:
-
Homogeneous Catalysts: While traditional Pschorr reactions use heterogeneous copper powder, soluble copper catalysts can be used to simplify post-reaction workup.[3]
-
Filtration Aids: The use of filter aids like celite can improve filtration speed.
-
Alternative Workup Procedures: Depending on the solubility of your product, an extractive workup to remove the copper salts might be a viable alternative to filtration.
Suzuki Coupling
The Suzuki coupling is a versatile and widely used method for carbon-carbon bond formation. When scaling up for this compound synthesis, catalyst efficiency and product purification are key considerations.
Question: The Suzuki coupling reaction is sluggish and incomplete at the pilot scale, even with increased catalyst loading. What are the potential reasons?
Answer:
Incomplete conversion in a large-scale Suzuki coupling can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[4] In a pilot plant, ensuring a truly inert atmosphere can be more challenging than in the lab. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Poor Solubility: The solubility of the reactants, particularly the boronic acid derivative, can be a limiting factor.[5] If solubility is an issue at a larger scale, consider using a different solvent system or adding a phase-transfer catalyst.
-
Inefficient Mass Transfer: In a heterogeneous reaction mixture, inefficient stirring can limit the contact between the reactants and the catalyst. Ensure the agitation in the pilot reactor is sufficient to maintain a good suspension.
-
Base Strength and Solubility: The choice and concentration of the base are critical. An inappropriate base or insufficient amount can lead to a stalled reaction.
Question: How can I effectively remove residual palladium from my this compound product at the pilot scale to meet regulatory requirements for active pharmaceutical ingredients (APIs)?
Answer:
Removing palladium to parts-per-million (ppm) levels is a common challenge in pharmaceutical manufacturing.[6] Several strategies can be employed:
-
Scavenging Resins: A variety of commercially available scavenger resins with high affinity for palladium can be used. These are typically added after the reaction is complete, and the resin-bound palladium is then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.
-
Crystallization: Careful optimization of the crystallization process can significantly reduce the level of palladium in the final product.
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Extraction with Thiol-Containing Reagents: Aqueous washes with solutions of thiol-containing compounds can help to extract palladium into the aqueous phase.
Photochemical Synthesis
Photochemical reactions offer unique pathways for this compound synthesis, but scaling these reactions presents specific challenges related to light penetration and reactor design.
Question: My photochemical reaction is significantly slower and gives a lower yield at the pilot scale compared to the lab. Why is this happening?
Answer:
The efficiency of a photochemical reaction is highly dependent on the amount of light absorbed by the reactants. When scaling up, several factors can limit light penetration:
-
Light Attenuation: As the path length of the light through the reaction mixture increases in a larger reactor, the light intensity decreases exponentially. This is known as the Beer-Lambert law. This means that the core of the reactor may be in complete darkness, leading to an overall slower reaction.
-
Turbidity: If the reaction mixture is not a clear solution (e.g., if it contains suspended solids), light scattering can further reduce the effective light penetration.
-
Reactor Geometry: Traditional batch reactors are often inefficient for large-scale photochemistry.
Question: What type of reactor is suitable for a pilot-scale photochemical synthesis of this compound?
Answer:
For pilot-scale photochemical reactions, specialized reactor designs are necessary to ensure uniform light distribution:
-
Flow Reactors: Continuous flow reactors with a small path length (e.g., microreactors or tubular reactors) are often the best choice for scaling up photochemical reactions.[7] They provide a high surface-area-to-volume ratio, ensuring that all of the reaction mixture is efficiently irradiated.
-
Immersion Well Reactors: For batch processes, an immersion well reactor, where the light source is placed inside the reactor, can improve light distribution compared to external irradiation. However, scaling these beyond a certain volume can still be challenging.
-
LED Technology: The use of Light Emitting Diodes (LEDs) as a light source offers several advantages for scale-up, including narrow emission spectra, lower heat generation, and the ability to be configured in various geometries to optimize light delivery.[8]
Section 2: FAQs
Q1: What are the key safety considerations when scaling up this compound synthesis to a pilot plant?
A1: Safety is paramount. Key considerations include:
-
Thermal Hazards: Many of the synthesis steps are exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, should be performed to understand the potential for a runaway reaction.
-
Pressure: Reactions that generate gaseous byproducts (e.g., nitrogen in the Pschorr cyclization) must be conducted in appropriately rated vessels with pressure relief systems.
-
Reagent Handling: Many of the reagents used (e.g., aluminum chloride, strong acids, palladium catalysts) are hazardous. Ensure proper personal protective equipment (PPE) is used and that standard operating procedures (SOPs) for safe handling are in place.
-
Solvent Safety: The use of large quantities of flammable organic solvents requires a facility with appropriate ventilation and fire suppression systems.
Q2: How do I choose the most suitable synthesis method for scaling up?
A2: The choice of method depends on several factors:
-
Cost and Availability of Starting Materials: For large-scale production, the cost and reliable supply of starting materials are critical.
-
Process Safety and Robustness: A process with a good safety profile and that is tolerant to small variations in reaction conditions is more suitable for scale-up.
-
Yield and Purity: The overall yield and the ease of purification to obtain the desired product quality are important economic considerations.
-
Environmental Impact: Consider the amount and type of waste generated by each step of the synthesis.
Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality during scale-up?
A3: A robust analytical strategy is crucial. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction, quantify the product, and identify impurities.
-
Gas Chromatography (GC): For analyzing volatile components and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To identify byproducts and confirm the molecular weight of the product.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual metal catalysts, such as palladium.
Section 3: Data Presentation
The following tables provide a general comparison of typical reaction parameters at the laboratory and pilot scale for the different synthesis methods. Note that these are illustrative examples, and specific conditions will vary depending on the exact substrate and desired product.
Table 1: Haworth Synthesis - Friedel-Crafts Acylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Solvent Volume | 5-10 mL/g | 3-7 L/kg |
| Reagent Ratio (Substrate:Acylating Agent:AlCl₃) | 1 : 1.1 : 1.2 | 1 : 1.05 : 1.1 |
| Reaction Temperature | 0-25 °C | 5-15 °C (with active cooling) |
| Reaction Time | 1-3 hours | 4-8 hours |
| Typical Yield | 80-95% | 70-85% |
Table 2: Pschorr Cyclization
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Diazotization Temperature | 0-5 °C | 0-5 °C (strict control) |
| Catalyst Loading (Copper) | 10-20 mol% | 5-15 mol% |
| Reaction Temperature (Cyclization) | 60-100 °C | 70-90 °C |
| Reaction Time | 2-6 hours | 6-12 hours |
| Typical Yield | 50-70% | 40-60% |
Table 3: Suzuki Coupling
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Catalyst Loading (Palladium) | 0.5-2 mol% | 0.1-1 mol% |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | 1:1 to 2:1 |
| Base Equivalents | 2-3 eq | 1.5-2.5 eq |
| Reaction Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 8-24 hours |
| Typical Yield | 85-98% | 80-95% |
Table 4: Photochemical Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactor Type | Batch (e.g., quartz flask) | Flow (e.g., tubular reactor) |
| Light Source | Mercury lamp, LEDs | High-power LEDs |
| Reaction Time | 6-24 hours | 1-8 hours (in flow) |
| Typical Yield | 60-80% | 70-90% (in flow) |
Section 4: Experimental Protocols & Visualizations
General Experimental Workflow for Scale-Up
The following diagram illustrates a typical workflow for scaling up a chemical synthesis from the laboratory to the pilot plant.
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. マイクロフォトケミカルリアクター [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phenanthrenone Spectroscopy
Welcome to the technical support center for phenanthrenone spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during spectroscopic analysis of this compound and its derivatives.
General Troubleshooting and FAQs
This section addresses common issues applicable across various spectroscopic techniques.
Q1: My baseline is noisy or drifting. What are the common causes and solutions?
A1: An unstable baseline can arise from several factors, including instrument instability, environmental conditions, and sample preparation issues.[1]
-
Instrument Warm-up: Ensure the spectrometer has been on and the lamp has stabilized for the manufacturer-recommended time before calibration and measurement.
-
Environmental Factors: Vibrations from nearby equipment or fluctuations in temperature and humidity can affect sensitive detectors.[1] Isolate the instrument from sources of vibration and ensure a stable laboratory environment.
-
Solvent and Cuvette: Use high-purity spectroscopic grade solvents. Scratches, fingerprints, or residual contaminants on the cuvette can scatter light and contribute to baseline noise. Always clean cuvettes thoroughly before use.
-
Detector Issues: A malfunctioning detector or a weak light source can also lead to a noisy baseline.[1]
UV-Vis Spectroscopy: Troubleshooting and FAQs
Q1: The λmax (wavelength of maximum absorbance) of my this compound sample is different from the literature value. Why is this happening?
A1: Discrepancies in λmax are often due to solvent effects, pH, or sample purity.
-
Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of the this compound molecule, causing a shift in the absorption spectrum.[2][3] This phenomenon is known as solvatochromism. Polar solvents can stabilize the excited state differently than non-polar solvents, leading to a shift in λmax.[3]
-
pH of the Solution: If the this compound derivative has acidic or basic functional groups, the pH of the solution can alter its electronic structure and, consequently, its UV-Vis spectrum.
-
Sample Impurities: Impurities in the sample can have their own absorption spectra that overlap with the analyte, causing an apparent shift in the λmax.[4]
Q2: My UV-Vis spectrum is distorted or shows unexpected peaks. What should I check?
A2: Spectral distortion can be caused by a number of issues. The following workflow can help diagnose the problem.
Data Presentation: Solvent Effects on this compound UV-Vis Spectra
The following table summarizes the expected shifts in the absorption maxima (λmax) of a typical this compound in solvents of varying polarity.
| Solvent | Polarity | Expected λmax Shift for n→π* transition | Expected λmax Shift for π→π* transition |
| Hexane | Non-polar | Longer wavelength (red shift) | Shorter wavelength (blue shift) |
| Chloroform | Intermediate | Intermediate | Intermediate |
| Ethanol | Polar | Shorter wavelength (blue shift) | Longer wavelength (red shift) |
| Water | Highly Polar | Shorter wavelength (blue shift) | Longer wavelength (red shift) |
Fluorescence Spectroscopy: Troubleshooting and FAQs
Q1: I am not observing any fluorescence from my this compound sample. What could be the reason?
A1: The absence of a fluorescence signal can be due to several factors:
-
Low Concentration: The sample may be too dilute to produce a detectable signal.
-
Quenching: The ketone group in the this compound structure can, in some cases, lead to fluorescence quenching. Additionally, dissolved oxygen or other impurities in the solvent can quench fluorescence.
-
Inner Filter Effect: If the sample is too concentrated, the excitation light may be absorbed before it reaches the center of the cuvette, or the emitted light may be reabsorbed by other analyte molecules.[5] This can lead to a distorted or absent signal.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for your compound.
Q2: My fluorescence spectrum has unexpected peaks. How can I identify their source?
A2: Extraneous peaks in a fluorescence spectrum often originate from Raman scattering from the solvent or from fluorescent impurities.[5]
-
Raman Peaks: To identify a Raman peak, change the excitation wavelength. A Raman peak will shift in wavelength along with the excitation wavelength, whereas a fluorescence peak will not.[5]
-
Impurity Fluorescence: Run a blank spectrum of the solvent to check for fluorescent contaminants. If the solvent is clean, the impurity may be in your sample, in which case further purification is needed.
-
Second-Order Effects: Some spectrometers may allow scattered excitation light to appear at double the wavelength. Use appropriate filters to block this.[5]
NMR Spectroscopy: Troubleshooting and FAQs
Q1: The peaks in my ¹H NMR spectrum of this compound are broad.
A1: Peak broadening in NMR can be caused by several factors:[6]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer is the first step.[6]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[6]
-
Insoluble Material: The presence of undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved.[6]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?
A2: The complex, overlapping signals in the aromatic region of this compound spectra are a common challenge.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
Change the Solvent: Using a different deuterated solvent, such as benzene-d6, can induce different chemical shifts (aromatic solvent-induced shifts) and may resolve overlapping signals.[6]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for elucidating the structure. COSY will show which protons are coupled to each other, helping to trace the spin systems within the aromatic rings.
Mass Spectrometry: Troubleshooting and FAQs
Q1: I am having trouble identifying the molecular ion peak in the mass spectrum of my this compound derivative.
A1: The molecular ion (M+) peak for some organic compounds can be weak or absent, especially with energetic ionization techniques like electron ionization (EI).
-
Soft Ionization: If possible, use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less likely to cause extensive fragmentation and will likely show a prominent protonated molecule [M+H]+ or other adducts.
-
Fragmentation Pattern: Look for logical neutral losses from a potential molecular ion. For example, the loss of small, stable molecules like CO (28 Da) or H₂O (18 Da) can help to infer the mass of the molecular ion.
Q2: How can I interpret the fragmentation pattern of a this compound?
A2: The fragmentation of phenanthrenones in EI-MS is typically driven by the stable aromatic core and the carbonyl group.
-
Loss of CO: A characteristic fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, resulting in a peak at M-28.
-
Loss of Acetylene (B1199291): Similar to the parent phenanthrene, loss of acetylene (C₂H₂) can occur, leading to a peak at M-26.[7]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur if there are alkyl substituents on the this compound ring.
Experimental Protocols
Protocol: General Sample Preparation for Spectroscopic Analysis
Proper sample preparation is crucial for obtaining high-quality spectra.[8][9]
-
Sample Collection: Ensure the sample is representative of the material being analyzed.[8]
-
Drying: Remove any residual moisture from the sample, as water can interfere with certain spectroscopic techniques (e.g., by its strong IR absorption or by providing a source of exchangeable protons in NMR).
-
Solvent Selection: Choose a high-purity, spectroscopic grade solvent that completely dissolves the sample and is transparent in the spectral region of interest.[2][3]
-
Concentration: Prepare the sample at an appropriate concentration for the specific technique. For UV-Vis, aim for a maximum absorbance between 0.5 and 1.5. For NMR, typical concentrations are 5-20 mg in 0.6-0.7 mL of deuterated solvent. For mass spectrometry, concentrations are generally much lower.
-
Filtration/Centrifugation: For techniques like NMR and LC-MS, it is advisable to filter or centrifuge the sample solution to remove any particulate matter that could interfere with the analysis.[10]
Protocol: Acquiring a UV-Vis Spectrum of a this compound
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp(s) to warm up for at least 30 minutes.
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable spectroscopic grade solvent (e.g., ethanol, hexane). From the stock solution, prepare a dilution that will give a maximum absorbance in the optimal range (0.5-1.5).
-
Blank Measurement: Fill a clean cuvette with the pure solvent and place it in the spectrophotometer. Run a blank or baseline correction scan.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance values.
References
- 1. youtube.com [youtube.com]
- 2. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. edinst.com [edinst.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 10. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
Technical Support Center: Enhancing Solubility of Phenanthrenone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenanthrenone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing this compound compounds?
This compound compounds, like many polycyclic aromatic hydrocarbons, are often characterized by their high lipophilicity and crystalline nature, leading to poor aqueous solubility.[1] This inherent low solubility can significantly hinder their bioavailability and therapeutic efficacy, posing a major hurdle in drug development.[1] Key challenges include overcoming the strong intermolecular forces within the crystal lattice and improving the interaction of these hydrophobic molecules with aqueous media.
Q2: Which solubility enhancement techniques are most effective for this compound compounds?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like phenanthrenones.[2] The most suitable method often depends on the specific physicochemical properties of the compound and the desired formulation. Commonly successful approaches include:
-
pH Adjustment: For ionizable this compound derivatives, altering the pH of the solution can significantly increase solubility.[3]
-
Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]
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Solid Dispersion: Dispersing the this compound compound in a hydrophilic carrier matrix at a solid state can enhance its dissolution rate and solubility.[1][6]
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Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.[7][8]
-
Nanotechnology Approaches: Reducing the particle size to the nanometer range (nanosuspensions) or using nanocarriers can increase the surface area and subsequently the dissolution velocity and saturation solubility.[9][10]
Q3: How does pH adjustment improve the solubility of ionizable this compound compounds?
For this compound compounds that possess ionizable functional groups (e.g., acidic or basic moieties), their solubility is pH-dependent.[3] By adjusting the pH of the solution to a point where the compound is in its ionized (salt) form, its solubility can be dramatically increased. Salts of acidic and basic drugs generally exhibit higher aqueous solubility than their corresponding neutral forms.[4] For instance, for a weakly acidic this compound, increasing the pH above its pKa will lead to the formation of its more soluble anionic form. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in the formation of its more soluble cationic form.
Q4: What are the key considerations when selecting a cosolvent?
When employing cosolvency to enhance the solubility of this compound compounds, several factors should be considered:
-
Toxicity: The chosen cosolvent must be biocompatible and have low toxicity for the intended application, especially for pharmaceutical formulations.[11]
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Solubilizing Capacity: The cosolvent should exhibit a high capacity to solubilize the specific this compound compound. The log-linear cosolvency model can be a useful tool for estimating the solubility of drugs in polymer-based cosolvent systems.[12]
-
Polarity: The polarity of the cosolvent and its miscibility with water are crucial. Polarity indexes that reflect the cohesive properties of solvents, such as the solubility parameter and interfacial tension, show high correlations with their solubilizing effect.[13]
-
Physical and Chemical Stability: The this compound compound should be stable in the chosen cosolvent system, without undergoing degradation.
Commonly used cosolvents in pharmaceutical formulations include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol (PG), ethanol, and glycerin.[14]
Troubleshooting Guides
Issue 1: this compound compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The aqueous solubility of the compound is exceeded.
-
Troubleshooting Steps:
-
pH Adjustment: If your compound has ionizable groups, verify the pH of your buffer. Adjust the pH to favor the more soluble, ionized form. For acidic compounds, increase the pH; for basic compounds, decrease the pH.[3]
-
Introduce a Cosolvent: Add a small percentage of a biocompatible cosolvent (e.g., ethanol, PEG 400) to the aqueous buffer to increase the solvent's capacity to dissolve the hydrophobic compound.[4]
-
Complexation with Cyclodextrins: If precipitation persists, consider pre-complexing the this compound with a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) before adding it to the aqueous medium.[15]
-
Particle Size Reduction: If you are working with a solid form of the compound, ensure it is finely milled. Smaller particle sizes increase the surface area and dissolution rate.[16]
-
Issue 2: Inconsistent solubility results between experimental batches.
-
Possible Cause: Variability in experimental conditions or material properties.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure strict adherence to the experimental protocol, including temperature, pH, and mixing speed/duration.[17]
-
Verify Compound Purity and Form: Confirm the purity of the this compound compound. Polymorphism can significantly affect solubility; ensure you are using the same crystalline or amorphous form in all experiments.[16]
-
Equilibrium Time: Allow sufficient time for the solution to reach equilibrium. For equilibrium solubility assays, this may require incubation for several days with agitation.[18]
-
Control of pH: Precisely measure and control the pH of the medium, as small variations can lead to significant changes in the solubility of ionizable compounds.[17]
-
Issue 3: Low drug loading in solid dispersion formulations.
-
Possible Cause: Poor miscibility or interaction between the this compound compound and the hydrophilic carrier.
-
Troubleshooting Steps:
-
Carrier Selection: Experiment with different hydrophilic carriers (e.g., PVPs, PEGs, HPMC). The choice of carrier can significantly impact drug-polymer interactions and, consequently, drug loading.[19]
-
Preparation Method: The method of preparing the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can influence the final product's properties. Try alternative methods to see if drug loading improves.[1]
-
Inclusion of a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant can improve the wettability and miscibility of the drug with the carrier.[1]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Phenanthrene (B1679779) Compound
| Technique | Carrier/Agent | Molar Ratio (Drug:Agent) | Solvent System | Solubility Enhancement Factor | Reference |
| pH Adjustment | Rhamnolipid (Biosurfactant) | N/A | Aqueous Buffer (pH 5.5 vs. 7.0) | 3.8 | [20][21] |
| Cosolvency | Ethyl Lactate | N/A | 20% Ethyl Lactate in Water | ~2-3 times that of 20% Ethanol | [22] |
| Cosolvency | Polyethylene Glycol (PEG) 400 | N/A | Water:PEG-400 (0:100 v/v) | Significant increase (20.228 mg/mL) | [14] |
| Cosolvency | Propylene Glycol (PG) | N/A | Water:PG (0:100 v/v) | Significant increase (17.204 mg/mL) | [14] |
| Cyclodextrin Complexation | Randomly-methylated-β-cyclodextrin (RAMEB) | 1:1 and 1:2 | Aqueous Solution | Highest among tested β-cyclodextrins | [23] |
Note: Data presented is for phenanthrene or other model poorly soluble drugs and is intended to be illustrative of the potential of each technique for this compound compounds.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound for Biopharmaceutics Classification System (BCS) purposes.[17][24]
-
Preparation of Buffers: Prepare buffers at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8). Pharmacopoeial buffer solutions are recommended.[17] Adjust the pH of the buffers at 37 ± 1 °C.[17]
-
Addition of Compound: Add an excess amount of the this compound compound to a known volume of each buffer in a sealed container.
-
Equilibration: Place the containers in a shaker bath maintained at 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to equilibrium.[18][24]
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a sample from the supernatant. To separate the undissolved solid, either centrifuge the sample or filter it through a non-adsorbing filter (e.g., PVDF).[17]
-
Quantification: Analyze the concentration of the dissolved this compound compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[18]
-
pH Measurement: Measure the final pH of the solution to ensure it has not significantly changed during the experiment.[17]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing solid dispersions.[19]
-
Dissolution: Dissolve a specific amount of the this compound compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques such as DSC, XRD, and FT-IR.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Protocol for solid dispersion by solvent evaporation.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. jddtonline.info [jddtonline.info]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. oatext.com [oatext.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy | International Journal of Life Science Research Archive [sciresjournals.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvency approach for assessing the solubility of drugs in poly(vinylpyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.appconnect.in [journal.appconnect.in]
- 17. who.int [who.int]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Combined effects of pH and biosurfactant addition on solubilization and biodegradation of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Catalyst Selection for Phenanthrenone Synthesis
Welcome to the technical support center for phenanthrenone (9,10-phenanthrenequinone) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common issues encountered during the oxidation of phenanthrene (B1679779).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 9,10-phenanthrenequinone?
The most prevalent method for synthesizing 9,10-phenanthrenequinone is the oxidation of phenanthrene. This is typically achieved using strong oxidizing agents, often in the presence of a catalyst or in a stoichiometric fashion. Common reagents include chromium-based oxidants (e.g., chromic acid, sodium dichromate) and ruthenium-catalyzed systems.[1][2][3] Alternative methods involve photocatalysis or the use of other oxidants like tert-butyl hydroperoxide (TBHP).[4]
Q2: How do I choose the right catalyst for my phenanthrene oxidation?
Catalyst selection depends on several factors, including desired yield, reaction conditions (temperature, solvent), environmental considerations, and substrate tolerance.
-
Chromium-based reagents are effective and have been historically used, often providing good yields, but they generate hazardous heavy metal waste.[1]
-
Ruthenium-catalyzed oxidations (e.g., using RuCl₃ with a co-oxidant like NaIO₄) offer a catalytic alternative that can be highly efficient under milder conditions.[5][6]
-
Molybdenum catalysts , such as MoO₂(acac)₂, have been used with TBHP as the oxidant, presenting another transition-metal catalyzed option.[4]
-
Enzymatic and photocatalytic methods are emerging as greener alternatives. Fungal laccase has been shown to oxidize phenanthrene to phenanthrenequinone (B147406).[7] 9,10-phenanthrenequinone itself can act as a photocatalyst in other reactions, highlighting the interest in its sustainable synthesis.[8][9][10]
Q3: What is the typical reaction mechanism for the oxidation of phenanthrene to 9,10-phenanthrenequinone?
The reaction generally proceeds via an attack on the electron-rich 9,10-double bond of the phenanthrene core. With chromium-based oxidants in an acidic medium, the mechanism can involve the formation of a diol intermediate which is subsequently oxidized to the diketone.[11] The reaction is driven by the fact that the central ring's double bond is more reactive, and its removal results in a more stable system where the two outer benzene (B151609) rings retain their aromaticity.
Troubleshooting Guide
Problem 1: Low or No Yield of 9,10-Phenanthrenequinone
Q: My reaction shows very low conversion of phenanthrene or a low yield of the desired product. What are the potential causes and solutions?
A: Low yields are a common issue in organic synthesis. Here’s a systematic approach to troubleshooting:
| Potential Cause | Solution |
| Inactive Catalyst/Reagent | Ensure the quality and activity of your oxidizing agent. For catalytic reactions, check the catalyst's integrity. For instance, RuCl₃·xH₂O is often used as a precatalyst. |
| Insufficient Oxidant | The stoichiometry of the oxidant is crucial. For chromium reagents, a significant excess is often required. For catalytic systems, ensure the co-oxidant (e.g., NaIO₄, TBHP) is present in sufficient molar excess.[4][5] |
| Poor Solubility | Phenanthrene is insoluble in water. Ensure your solvent system effectively dissolves the starting material. For biphasic systems (e.g., CCl₄/CH₃CN/H₂O for ruthenium catalysis), vigorous stirring is essential to ensure mass transfer between phases.[6] Acetic acid is a common solvent for chromium-based oxidations. |
| Inappropriate Temperature | Oxidation reactions can be highly temperature-dependent. For chromic acid oxidation, the reaction is often exothermic and may require initial heating to start, followed by cooling to maintain a specific temperature range (e.g., 80-85°C).[1] |
| Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can be slow, sometimes requiring several hours to reach completion.[4][7] |
Problem 2: Formation of Side Products and Over-oxidation
Q: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I avoid them?
A: The primary challenge in phenanthrene oxidation is controlling the reaction to selectively yield the quinone without further degradation.
| Side Product | Cause | Prevention and Mitigation |
| Diphenic Acid | Over-oxidation of 9,10-phenanthrenequinone through oxidative cleavage of the C-C bond between the carbonyls.[2][7] | Carefully control the reaction temperature and the amount of oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted Phenanthrene | Incomplete reaction. | Increase reaction time, temperature, or the amount of oxidant. Ensure efficient mixing. |
| Other Oxidation Products | Oxidation may occur at other positions on the aromatic rings, though the 9 and 10 positions are most reactive. | The choice of oxidant and catalyst system can improve selectivity. Ruthenium-catalyzed systems can offer high selectivity under controlled conditions.[5] |
Problem 3: Difficulty in Product Purification
Q: I am having trouble isolating pure 9,10-phenanthrenequinone from the reaction mixture. What is an effective purification strategy?
A: Purification often involves separating the desired product from unreacted starting material, over-oxidation products, and the catalyst/reagent residues.
-
Initial Workup : After the reaction, the mixture is typically poured into water to precipitate the crude organic solids.[12]
-
Removal of Acidic Impurities : The most common acidic impurity is diphenic acid. This can be removed by washing the crude product with a basic solution, such as aqueous sodium carbonate.[12]
-
Bisulfite Adduct Formation : A highly effective method for purifying quinones is the formation of a water-soluble bisulfite adduct. The crude product is treated with a hot sodium bisulfite solution. The quinone forms a soluble adduct, while unreacted phenanthrene and other non-quinoidal impurities remain insoluble and can be filtered off.[12]
-
Regeneration of the Quinone : The 9,10-phenanthrenequinone is then regenerated from the bisulfite adduct filtrate by adding acid (e.g., sulfuric acid) or a base (e.g., sodium carbonate), which causes the pure product to precipitate.[12]
-
Recrystallization : The final step for obtaining high-purity product is recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Catalyst Performance Data
The following table summarizes data for different catalytic systems used in the synthesis of 9,10-phenanthrenequinone and related oxidative transformations.
| Catalyst / Reagent | Co-oxidant / Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Chromic Acid | Acetic Acid / Water | Boiling | 0.5 - 1 | 44 - 48 | Stoichiometric oxidation. Yield is for purified product.[12] |
| Sodium Dichromate | Sulfuric Acid / Water | 80 - 85 | 3 | 90 | High purity (92%) product obtained after washing.[1] |
| RuCl₃·xH₂O | NaIO₄ / MeCN / H₂O | 22 | - | - | Used for phenanthrene oxidation; products include phenanthrenequinone and diphenic acid.[5] |
| MoO₂(acac)₂ | TBHP | - | 4 | - | Molar ratio of TBHP to phenanthrene was 5:1.[4] |
| Fungal Laccase | 1-hydroxybenzotriazole (B26582) | - | 182 | - | Degraded 73% of phenanthrene to phenanthrenequinone and diphenic acid.[7] |
Experimental Protocols
Protocol 1: Oxidation of Phenanthrene using Chromic Acid[12]
-
Setup : In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 100 g of phenanthrene, 210 g of chromic acid, and 1 L of water.
-
Reaction Initiation : Begin stirring and add 450 ml of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.
-
Oxidation : Once the initial addition is complete, add a mixture of 210 g of chromic acid in 500 ml of water from the dropping funnel. Reflux the resulting mixture for 20 minutes.
-
Workup : Cool the reaction to room temperature and pour it into an equal volume of water. Chill in an ice bath. Collect the crude precipitate by suction filtration and wash thoroughly with cold water.
-
Purification :
-
Triturate the crude solid with several portions of boiling water to remove diphenic acid.
-
Triturate the remaining solid with multiple portions of hot 40% sodium bisulfite solution and filter.
-
Combine the bisulfite filtrates, cool to 5°C, and collect the precipitated adduct.
-
Suspend the adduct in water and add a saturated solution of sodium carbonate to liberate the orange 9,10-phenanthrenequinone. .
-
Collect the pure product by suction filtration, wash with cold water, and dry. The expected yield is 52–56 g (44–48%).
-
Protocol 2: Ruthenium-Catalyzed Oxidation of Phenanthrene[5]
-
Setup : In a water-jacketed reactor at 22°C (295 K), prepare a solution of phenanthrene (0.164 mmol) in the chosen solvent system (e.g., monophasic: 20 ml MeCN, 10 ml H₂O; biphasic: 16 ml DCM, 7 ml MeCN, 7 ml H₂O).
-
Reagent Addition : To the stirred solution, add an aqueous solution of NaIO₄ (1.312 mmol in 10 ml H₂O for monophasic) and the catalyst, RuCl₃·xH₂O (0.012 mmol). Maintain a substrate:oxidant:catalyst molar ratio of approximately 1:8:0.07.
-
Reaction : Stir the mixture vigorously at a constant temperature. Monitor the reaction progress by withdrawing aliquots and analyzing them by GC or LC-MS.
-
Workup : Upon completion, quench the reaction and extract the products with an appropriate organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica (B1680970) gel to separate 9,10-phenanthrenequinone from other oxidation products like diphenic acid.
Visual Guides
Caption: Catalyst selection flowchart for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for phenanthrene oxidation.
References
- 1. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 2. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines [organic-chemistry.org]
- 9. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic chemistry - Reaction mechanism for the synthesis of 9,10-phenanthrenequinone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Computational Properties of Phenanthrenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational and experimental properties of phenanthrenone, with a focus on its electronic characteristics and potential biological activities. By juxtaposing this compound with its parent hydrocarbon, phenanthrene (B1679779), and its linear isomer, anthracene, this document aims to provide researchers with valuable insights for applications in materials science and drug discovery.
Data Presentation: Physicochemical and Electronic Properties
The following tables summarize key physicochemical and computationally derived electronic properties of this compound, phenanthrene, and anthracene. These values are essential for understanding the relative stability, reactivity, and electronic behavior of these molecules.
| Property | Phenanthrene | Anthracene | Reference(s) |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₀ | [1] |
| Molar Mass ( g/mol ) | 178.23 | 178.23 | [1] |
| Resonance Energy (kcal/mol) | 92 | 84 | [2] |
| Relative Stability | More stable | Less stable | [1][2] |
| HOMO-LUMO Gap (eV) - DFT | 4.779 | 3.621 |
Table 1: A comparative summary of the physicochemical and electronic properties of Phenanthrene and Anthracene. Phenanthrene's kinked structure results in a greater number of resonance structures compared to the linear anthracene, leading to its higher stability.[1][2] This increased stability is also reflected in its larger HOMO-LUMO gap, suggesting lower reactivity compared to anthracene.
| Compound | Conductance (G₀) | Experimental Technique | Reference(s) |
| This compound Derivative | 10⁻⁴.³⁷ ± ⁰.⁰¹ | Scanning Tunneling | [3] |
| Microscopy - Break Junction | |||
| (STM-BJ) |
Table 2: Experimentally measured single-molecule conductance of a this compound derivative. The presence of the carbonyl group is noted to lower the HOMO-LUMO gap and enhance charge transport.[3]
Computational and Experimental Methodologies
The data presented in this guide are derived from a combination of computational and experimental techniques. Understanding these methodologies is crucial for interpreting the results and for designing future studies.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in determining the electronic band gap, chemical reactivity, and kinetic stability of a molecule.
Typical Protocol for DFT Calculations of Phenanthrene Derivatives:
-
Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. A common functional used for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) with a basis set such as 6-31G* or 6-311++G(d,p).[4]
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecules.
In Silico Toxicity and Biological Activity Prediction
Computational methods are increasingly used to predict the potential toxicity and biological activity of chemical compounds, reducing the need for extensive in vitro and in vivo testing in the early stages of research.
General Workflow for In Silico Analysis:
-
Ligand Preparation: The 3D structure of the this compound derivative is prepared and optimized.
-
Target Identification: Based on structural similarity to known bioactive molecules, potential protein targets are identified. For phenanthrene derivatives, these can include receptors involved in toxicity pathways or enzymes relevant to disease.[5]
-
Molecular Docking: The ligand is "docked" into the binding site of the target protein to predict the binding affinity and mode of interaction. This can provide insights into the compound's potential to modulate the protein's function.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using various computational models. This helps in assessing the drug-likeness of the compound.
Single-Molecule Conductance Measurements
The electronic transport properties of single molecules can be measured using techniques like the Scanning Tunneling Microscopy-Break Junction (STM-BJ) method.
Experimental Protocol for STM-BJ:
-
Sample Preparation: The molecule of interest is synthesized with appropriate anchor groups (e.g., thiols or amines) that can bind to the metal electrodes.
-
Junction Formation: A gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the target molecule. This process can lead to the trapping of a single molecule between the tip and the substrate, forming a molecular junction.
-
Conductance Measurement: As the junction is stretched and eventually breaks, the electrical conductance is measured. This process is repeated thousands of times to build a conductance histogram.
-
Data Analysis: The histogram will show peaks at integer multiples of a fundamental conductance value, which corresponds to the conductance of a single molecule.
Visualizing Computational Workflows and Molecular Relationships
DOT language scripts are provided below to generate diagrams illustrating key computational workflows and the structural relationships between the discussed molecules.
A flowchart illustrating the typical workflows for DFT calculations and in silico biological activity prediction.
A diagram showing the structural relationship between Phenanthrene, Anthracene, and this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Synthesis, structure and electronic transport properties of this compound derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenanthrenone and Other Polycyclic Aromatic Hydrocarbons for Researchers and Drug Development Professionals
This guide provides a detailed comparison of phenanthrenone, with a focus on its most well-studied isomer, phenanthrene-9,10-dione, against other common polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene (B1679779), benzo[a]pyrene, and anthracene. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
Physicochemical Properties
The physical and chemical characteristics of PAHs influence their environmental fate, bioavailability, and metabolic processing. The following table summarizes key physicochemical properties of phenanthrene-9,10-dione and other selected PAHs.
| Property | Phenanthrene-9,10-dione | Phenanthrene | Benzo[a]pyrene | Anthracene |
| Molecular Formula | C₁₄H₈O₂[1] | C₁₄H₁₀[2] | C₂₀H₁₂ | C₁₄H₁₀[2] |
| Molecular Weight ( g/mol ) | 208.21[1] | 178.23[2] | 252.31 | 178.23[2] |
| Melting Point (°C) | 209 - 212[3] | 98 - 100[2] | 179 | 216 |
| Boiling Point (°C) | 360[3] | 340[2] | 495 | 340 |
| Water Solubility | Slightly soluble (7.5 mg/L)[4] | Insoluble[2] | Very low | Insoluble |
| Appearance | Orange solid[4] | Colorless, crystal-like solid[5] | Pale yellow needles | Colorless solid |
Toxicity and Carcinogenicity
The toxicity and carcinogenic potential of PAHs are of significant concern and are closely linked to their molecular structure. The following table outlines the known toxicological profiles of the selected compounds.
| Compound | Toxicity Profile | IARC Carcinogenicity Classification |
| Phenanthrene-9,10-dione | Cytotoxic and potentially mutagenic.[4] It is a component of harmful diesel exhaust emissions.[4] Studies on Daphnia magna show it to be more toxic than its parent compound, phenanthrene.[6] | Not classified |
| Phenanthrene | Generally considered non-carcinogenic or weakly carcinogenic, though some studies indicate it can induce oxidative stress.[7][8] Ozonized phenanthrene has been shown to be more hepatotoxic and nephrotoxic than phenanthrene itself.[9] Long-term exposure in animal models has been linked to intestinal dysbiosis and disrupted hepatic lipid metabolism.[10] | Group 3: Not classifiable as to its carcinogenicity to humans. |
| Benzo[a]pyrene | A potent mutagen and carcinogen. Its toxicity is mediated by its metabolic activation to reactive diol epoxides that bind to DNA. | Group 1: Carcinogenic to humans. |
| Anthracene | Considered to be less toxic than benzo[a]pyrene. | Group 3: Not classifiable as to its carcinogenicity to humans. |
Metabolic Activation and Signaling Pathways
The biological activity of many PAHs is dependent on their metabolic activation into reactive intermediates.
Phenanthrene Metabolism
Phenanthrene is metabolized by cytochrome P450 (CYP) enzymes, which introduce oxygen atoms into the aromatic rings to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation can lead to the formation of highly reactive diol epoxides, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. In various organisms, phenanthrene degradation can proceed through different pathways, such as the 'phthalic acid' or 'naphthalene' routes.[11]
This compound (Phenanthrene-9,10-dione) Mechanism of Toxicity
Phenanthrene-9,10-dione, as a quinone, is believed to exert its toxicity primarily through the generation of reactive oxygen species (ROS). This occurs via a process called redox cycling. The quinone is reduced by cellular reductases to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical. This cycle can repeat, leading to a continuous production of ROS, which can cause oxidative stress, damage to cellular components, and ultimately lead to cytotoxicity.
Experimental Protocols
Analysis of PAHs in Environmental and Biological Samples
A general workflow for the analysis of PAHs involves extraction from the sample matrix, cleanup to remove interfering substances, and instrumental analysis.
1. Sample Preparation and Extraction:
-
Matrix: Soil, water, air (particulate matter), biological tissues.
-
Extraction Technique: Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) are commonly used.
-
Solvent: Dichloromethane, hexane (B92381), or a mixture of acetone (B3395972) and hexane are typical solvents.
2. Cleanup and Fractionation:
-
The crude extract is purified to remove non-PAH compounds.
-
Technique: Solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges is frequently employed.
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for PAH analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is used for trace analysis.
-
Detection: Mass spectrometry is used for positive identification and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is also used, particularly for isomer separation.
Mutagenicity Testing: The Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
1. Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These strains, called auxotrophs, are unable to grow on a histidine-free medium. The test measures the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.
2. Methodology:
-
Metabolic Activation: Since many PAHs are not mutagenic themselves but require metabolic activation, the test is often performed with and without the addition of a rat liver extract (S9 fraction), which contains CYP enzymes.
-
Procedure:
-
The tester strains are incubated with the test compound (at various concentrations) and the S9 mix (if required).
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+) is counted.
-
3. Interpretation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
References
- 1. scbt.com [scbt.com]
- 2. PHENANTHRENE - Ataman Kimya [atamanchemicals.com]
- 3. Phenanthrenequinone | 84-11-7 [chemicalbook.com]
- 4. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 5. Phenanthrene - Wikipedia [en.wikipedia.org]
- 6. Assessment of the toxicity of mixtures of copper, 9,10‐phenanthrenequinone, and phenanthrene to Daphnia magna: Evidence for a reactive oxygen mechanism | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. The polycyclic aromatic hydrocarbon phenanthrene causes oxidative stress and alters polyamine metabolism in the aquatic liverwort Riccia fluitans L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of phenanthrene on oxidative stress and inflammation in lung and liver of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of polycyclic aromatic hydrocarbons. I. Effect of phenanthrene, pyrene, and their ozonized products on blood chemistry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term exposure to phenanthrene at environmental-level induces intestinal dysbiosis and disrupted hepatic lipid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Biological Activity of Phenanthrenones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of phenanthrenone derivatives, focusing on their cytotoxic and anti-inflammatory effects. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development. This document presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.
Comparative Analysis of Biological Activity
Phenanthrenones, a class of polycyclic aromatic hydrocarbons, have demonstrated a range of biological activities in vitro. Their efficacy is largely influenced by the specific substitutions on the phenanthrene (B1679779) core. This section compares the cytotoxic and anti-inflammatory activities of selected this compound derivatives and related compounds.
Cytotoxic Activity
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The data, while originating from different studies, provides insights into their relative potencies. 9,10-Phenanthrenequinone, a prominent this compound, has shown significant cytotoxic effects, which are attributed to the presence of the quinone moiety.[1]
Table 1: Comparative in vitro Cytotoxicity of Phenanthrene Derivatives
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Reference |
| 9,10-Phenanthrenequinone | MOLT-4 (Human leukemia) | Induces DNA fragmentation at 0.05 - 5 µM | [1] |
| Phenanthrene | MOLT-4 (Human leukemia) | No significant effect on viability | [1] |
| Calanquinone A (1) | MCF-7 (Breast cancer) | < 0.02 µg/mL | [2] |
| PC-3 (Prostate cancer) | 0.45 µg/mL | [2] | |
| A549 (Lung cancer) | < 0.5 µg/mL | [2] | |
| Denbinobin | A549 (Lung cancer) | 1.3 µg/mL | [2] |
| Annoquinone A | KB (Nasopharyngeal cancer) | 0.16 µg/mL | [2] |
| Shancidin | SMMC-7721 (Hepatocellular carcinoma) | 12.57 ± 0.90 | [3] |
| A549 (Lung cancer) | 18.21 ± 0.93 | [3] | |
| MGC80-3 (Gastric cancer) | 11.60 ± 0.75 | [3] | |
| Compound 7 (from Bletilla striata) | BV-2 (Microglial cells) | 1.9 | [4] |
| Compound 33 (from Bletilla striata) | BV-2 (Microglial cells) | 1.0 | [4] |
Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions may vary between studies.
Anti-inflammatory Activity
Several phenanthrene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways.[4][5] Phenanthrenes isolated from Chinese Yam peel, for instance, have shown stronger inhibition of cyclooxygenase (COX) enzymes than some nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Table 2: Comparative in vitro Anti-inflammatory Activity of Phenanthrene Derivatives
| Compound/Derivative | Assay | Target Cell Line | IC50 (µM) | Reference |
| Phenanthrenes from D. denneanum | Nitric Oxide Production Inhibition | RAW264.7 | 0.7 - 41.5 | [5] |
| Compound 7 (from Bletilla striata) | Nitric Oxide Production Inhibition | BV-2 | 1.9 | [4] |
| Compound 32 (from Bletilla striata) | Nitric Oxide Production Inhibition | BV-2 | 5.0 | [4] |
| Compound 33 (from Bletilla striata) | Nitric Oxide Production Inhibition | BV-2 | 1.0 | [4] |
| Phenanthrenes from Yam Peel | COX-1 and COX-2 Inhibition | N/A | Higher than Aspirin, Ibuprofen, Naproxen | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following are representative protocols for key biological assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Incubation: Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to analyze the modulation of signaling pathways.[11][12][13]
-
Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., phosphorylated or total forms of signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (1x10^5 cells/well) and incubate for 24 hours.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.[14]
-
Griess Reaction: Collect the cell supernatant and mix 50 µL with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Visualizing Mechanisms of Action
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Signaling Pathways
This compound derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Potential signaling pathways modulated by phenanthrenones.
Experimental Workflows
Caption: General experimental workflows for in vitro validation.
References
- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. mdpi.com [mdpi.com]
"spectroscopic comparison of phenanthrenone and anthracene"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Phenanthrenone and anthracene (B1667546), both polycyclic aromatic hydrocarbons (PAHs), share the same molecular formula (C₁₄H₁₀) but exhibit distinct chemical and physical properties due to the different arrangement of their aromatic rings. Anthracene possesses a linear arrangement of its three benzene (B151609) rings, while this compound has an angular, or "bent," structure. This fundamental structural difference profoundly influences their spectroscopic signatures, providing a powerful means of differentiation and characterization. This guide provides a detailed comparison of the spectroscopic properties of this compound and anthracene, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Differences
The linear annulation of anthracene results in a more extended π-conjugation system compared to the angular annulation of this compound. This leads to a smaller HOMO-LUMO energy gap in anthracene, causing its absorption and emission spectra to be red-shifted (occur at longer wavelengths) compared to this compound.
Caption: Relationship between molecular structure and spectroscopic properties.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and anthracene.
Table 1: UV-Visible Absorption Spectroscopy
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Anthracene | Cyclohexane (B81311) | 375, 356, 338, 324 | 7,900, 9,700, 7,100, 3,200 |
| This compound | Ethanol | 345, 329.5, 314, 292.5, 281, 273.5, 251 | - |
Table 2: Fluorescence Spectroscopy
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Anthracene | Cyclohexane | 356 | 379, 401, 425 | 0.27 - 0.36[1] |
| This compound | Water | 250 | 350, 365 | - |
Table 3: ¹H NMR Spectroscopy (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene | 8.44 | s (2H, H9, H10) |
| 7.99 | dd (4H, H1, H4, H5, H8) | |
| 7.45 | dd (4H, H2, H3, H6, H7) | |
| This compound | 8.63 - 8.57 | m (2H) |
| 7.91 | d (1H) | |
| 7.85 | d (1H) | |
| 7.73 - 7.57 | m (6H) |
Table 4: Infrared (IR) Spectroscopy (KBr Pellet)
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment |
| Anthracene | 3050 | C-H stretch (aromatic) |
| 1625, 1530, 1450 | C=C stretch (aromatic) | |
| 885, 730 | C-H bend (out-of-plane) | |
| This compound | 3060 | C-H stretch (aromatic) |
| 1680 | C=O stretch (ketone) | |
| 1600, 1450 | C=C stretch (aromatic) | |
| 810, 740 | C-H bend (out-of-plane) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of the compounds.
Methodology:
-
Solution Preparation: Prepare stock solutions of anthracene and this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1 x 10⁻³ M.
-
Serial Dilution: Perform serial dilutions to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Measurement: Record the absorbance spectra of the prepared solutions from 200 to 500 nm.
-
Data Analysis: Identify the λmax values from the spectra. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the fluorescence quantum yield.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the compounds in a suitable solvent to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To elucidate the chemical structure by analyzing the chemical shifts and coupling patterns of protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to specific protons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.
Conclusion
The distinct spectroscopic profiles of this compound and anthracene, arising from their fundamental structural differences, provide a clear and quantitative basis for their comparison. The red-shifted absorption and emission of the linearly conjugated anthracene stand in contrast to the higher-energy electronic transitions of the angularly fused this compound. These differences are further corroborated by the unique proton environments observed in their ¹H NMR spectra and the characteristic vibrational modes in their IR spectra. This guide serves as a comprehensive resource for researchers, enabling a deeper understanding and effective utilization of these spectroscopic techniques in the analysis of polycyclic aromatic hydrocarbons.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Phenanthrenone Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides an in-depth comparison of phenanthrenone analogs, a class of compounds demonstrating significant potential in anticancer and enzyme-inhibitory applications. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of structure-activity relationships (SAR) and signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Phenanthrenones, characterized by their three-fused benzene (B151609) ring core with a ketone functional group, have emerged as a promising scaffold in medicinal chemistry. Modifications to this core structure have yielded a diverse library of analogs with a wide spectrum of biological activities. This guide will delve into the cytotoxic, topoisomerase II inhibitory, and α-glucosidase inhibitory properties of these compounds, offering a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is profoundly influenced by the nature and position of various substituents on the phenanthrene (B1679779) ring. The following sections present a quantitative comparison of their cytotoxic, topoisomerase II inhibitory, and α-glucosidase inhibitory activities.
Cytotoxic Activity of this compound Analogs
The cytotoxicity of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Calanquinone A | A549 (Lung) | 0.45 µg/mL | [1] |
| PC-3 (Prostate) | < 0.5 µg/mL | [1] | |
| MCF-7 (Breast) | < 0.02 µg/mL | [1] | |
| HepG2 (Liver) | 0.08 µg/mL | [2] | |
| Hep3B (Liver) | 0.12 µg/mL | [2] | |
| Ca9-22 (Oral) | 0.15 µg/mL | [2] | |
| A549 (Lung) | 0.89 µg/mL | [2] | |
| MDA-MB-231 (Breast) | 0.11 µg/mL | [2] | |
| MCF7 (Breast) | 0.10 µg/mL | [2] | |
| Denbinobin | HepG2 (Liver) | 0.35 µg/mL | [2] |
| Hep3B (Liver) | 0.41 µg/mL | [2] | |
| Ca9-22 (Oral) | 1.06 µg/mL | [2] | |
| A549 (Lung) | 0.58 µg/mL | [2] | |
| MDA-MB-231 (Breast) | 0.25 µg/mL | [2] | |
| MCF7 (Breast) | 0.28 µg/mL | [2] | |
| 5-OAc-calanquinone A | HepG2 (Liver) | > 4 µg/mL | [2] |
| Hep3B (Liver) | 0.16 µg/mL | [2] | |
| Ca9-22 (Oral) | 0.22 µg/mL | [2] | |
| A549 (Lung) | 0.31 µg/mL | [2] | |
| MDA-MB-231 (Breast) | 0.19 µg/mL | [2] | |
| MCF7 (Breast) | 0.18 µg/mL | [2] | |
| 5-OAc-denbinobin | HepG2 (Liver) | > 4 µg/mL | [2] |
| Hep3B (Liver) | 0.88 µg/mL | [2] | |
| Ca9-22 (Oral) | 1.66 µg/mL | [2] | |
| A549 (Lung) | 0.95 µg/mL | [2] | |
| MDA-MB-231 (Breast) | 0.55 µg/mL | [2] | |
| MCF7 (Breast) | 0.61 µg/mL | [2] | |
| 6-Methoxycoelonin | Melanoma | 2.59 µM | [3] |
| Compound 8a | MCF-7 (Breast) | 0.28 µM | [1] |
| Compound 8m | HepG2 (Liver) | 0.39 µM | [1] |
Topoisomerase II Inhibitory Activity
Several this compound analogs have been identified as potent inhibitors of topoisomerase II, a crucial enzyme in DNA replication and a key target for anticancer drugs.[2] The inhibitory activity is often associated with the induction of DNA damage and subsequent apoptosis in cancer cells.
| Compound | Assay | IC50 (µM) | Reference |
| Compound 6 | Topoisomerase II inhibition | 6.9 | [4] |
| Doxorubicin (Control) | Topoisomerase II inhibition | 9.65 | [4] |
| Compound 8d | Topoisomerase II inhibition | 1.19 | [5] |
| Compound 8i | Topoisomerase II inhibition | 0.68 | [5] |
| Etoposide (Control) | Topoisomerase II inhibition | 78.4 | [5] |
α-Glucosidase Inhibitory Activity
Certain phenanthrene derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.
| Compound | IC50 (µM) | Reference |
| Gastrobellinol A | 88.72 | [2] |
| Gastrobellinol B | 97.78 | [2] |
| Gastrobellinol C | 45.92 | [2] |
| 1-(4′-hydroxybenzyl)-imbricartin | 53.69 | [2] |
| Acarbose (Control) | 447.36 | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity, which is involved in the breakdown of carbohydrates.
-
Enzyme and Compound Incubation: Pre-incubate α-glucosidase with various concentrations of the this compound analogs in a 96-well plate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the reaction mixture for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Structure-Activity Relationships
The biological activities of this compound analogs are a direct consequence of their interactions with specific cellular targets and modulation of signaling pathways. The following diagrams illustrate these complex relationships.
Apoptosis Signaling Pathway
Many cytotoxic this compound analogs induce apoptosis in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Topoisomerase II Inhibition Workflow
The inhibition of topoisomerase II by this compound analogs leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.
Caption: Experimental workflow of Topoisomerase II inhibition.
Structure-Activity Relationship: Key Substituent Effects
The cytotoxic activity of this compound analogs is highly dependent on the substitution pattern on the aromatic core. The following diagram illustrates some key SAR trends.
Caption: Key structure-activity relationships of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs is a complex yet crucial area of study for the development of novel therapeutics. This guide has provided a comparative overview of their cytotoxic, topoisomerase II inhibitory, and α-glucosidase inhibitory activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and SAR trends offers a framework for understanding the molecular basis of their biological effects. It is evident that the 1,4-phenanthrenequinone scaffold is a key pharmacophore for cytotoxicity, and the presence and position of hydroxyl and methoxy (B1213986) groups significantly modulate this activity. Acetylation of hydroxyl groups can also influence cytotoxicity, sometimes in a cell-line-dependent manner.[2][6][7] Further research focusing on the targeted modification of the this compound core, guided by the principles outlined in this guide, holds the promise of yielding next-generation drug candidates with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Phenanthrenone: A Comparative Guide
A detailed analysis of the cytotoxic and signaling pathways initiated by phenanthrenone and its analogs, providing researchers with a comparative framework for experimental design and interpretation.
This compound and its derivatives, particularly 9,10-phenanthrenequinone, are polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community for their diverse biological activities. These compounds are known to induce cellular stress, leading to a range of effects from cytotoxicity in cancer cells to the activation of specific ion channels. This guide provides a comparative overview of the primary mechanisms of action of 9,10-phenanthrenequinone, with a focus on its redox-cycling properties and its role as a TRPA1 channel activator. As a key comparator, menadione (B1676200) (Vitamin K3), a well-characterized redox-cycling quinone, is included to provide context and an experimental benchmark.
Dominant Mechanism of Action: Redox Cycling and Oxidative Stress
The principal mechanism through which 9,10-phenanthrenequinone exerts its biological effects is through redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress. This quinone can accept one or two electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical or a hydroquinone. These reduced forms can then react with molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) radicals. This futile cycle leads to a continuous production of ROS, overwhelming the cell's antioxidant defenses and causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[1][2][3]
A similar mechanism is observed with menadione, which is also a potent redox cycler.[4] The continuous generation of ROS by both compounds disrupts cellular homeostasis and activates downstream signaling pathways associated with cell death.
Comparative Cytotoxicity
The cytotoxic effects of 9,10-phenanthrenequinone and menadione have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9,10-Phenanthrenequinone Analog (Calanquinone A) | A549 (Lung Carcinoma) | < 0.24 (as 0.5 µg/mL) | [5] |
| PC-3 (Prostate Cancer) | < 0.24 (as 0.5 µg/mL) | [5] | |
| DU145 (Prostate Cancer) | < 0.24 (as 0.5 µg/mL) | [5] | |
| HCT-8 (Colon Cancer) | < 0.24 (as 0.5 µg/mL) | [5] | |
| MCF-7 (Breast Cancer) | < 0.06 (as 0.02 µg/mL) | [5] | |
| KB (Nasopharyngeal Carcinoma) | 0.22 (as 0.45 µg/mL) | [6] | |
| KBVIN (Vincristine-Resistant Nasopharyngeal) | 0.14 (as 0.29 µg/mL) | [6] | |
| Menadione | Multidrug-Resistant Leukemia | 13.5 ± 3.6 | [4] |
| Parental Leukemia | 18 ± 2.4 | [4] | |
| HeLa (Cervical Carcinoma) | 3.7 | [7] | |
| Mia PaCa2 (Pancreatic Carcinoma) | 6.2 | [7] | |
| H4IIE (Rat Hepatocellular Carcinoma) | 25 | [8] | |
| SAS (Oral Squamous Carcinoma) | 8.45 | [9] | |
| AGS (Gastric Adenocarcinoma) | ~15-20 | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for 9,10-phenanthrenequinone is for a highly potent analog, Calanquinone A.
Alternative Mechanism: TRPA1 Channel Activation
In addition to inducing oxidative stress, 9,10-phenanthrenequinone has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in nociception and inflammation. The activation of TRPA1 by 9,10-phenanthrenequinone is believed to occur through the covalent modification of cysteine residues within the channel protein, leading to channel opening and an influx of cations, which can trigger a pain response.
Experimental Protocols
To aid researchers in the investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Assessment of Cytotoxicity using the MTT Assay
This protocol is used to determine the concentration-dependent cytotoxic effects of a compound on cultured cells.
-
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
9,10-Phenanthrenequinone or Menadione stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the generation of intracellular ROS in response to treatment with a test compound.[11][12][13][14][15]
-
Materials:
-
Cells cultured in appropriate plates or coverslips
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Test compound (e.g., 9,10-phenanthrenequinone, menadione)
-
Positive control (e.g., H2O2 or tert-butyl hydroperoxide)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Wash the cells twice with warm HBSS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess DCFH-DA.
-
Treat the cells with the test compound at the desired concentrations for the desired time. Include a vehicle control and a positive control.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.
-
Quantify the change in fluorescence relative to the control to determine the level of ROS production.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
-
Materials:
-
Treated and control cells (in suspension)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your target cells using the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Redox cycling of 9,10-phenanthrenequinone leading to ROS production.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
References
- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. bioquochem.com [bioquochem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenanthrenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of phenanthrenone, a key compound of interest in various research and development settings. The following sections detail the experimental protocols and performance data of commonly employed analytical techniques, offering a basis for informed method selection and cross-validation to ensure data integrity, reliability, and reproducibility across different laboratories and platforms.
Comparative Performance of Analytical Methods
The successful quantification of this compound relies on the selection of an analytical method that is sensitive, specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a frequently utilized technique. The choice between detectors often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
The following table summarizes the key performance parameters of two common analytical approaches for this compound analysis, based on published validation data for structurally related phenanthrene (B1679779) compounds. This comparative data is essential for cross-validation, which is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1][2][3]
| Validation Parameter | HPLC-UV | HPLC-MS |
| Linearity (Correlation Coefficient, R²) | > 0.999[4][5] | > 0.998[6][7] |
| Limit of Detection (LOD) | 0.0010 - 2.0 µg/mL[4][6] | 0.05 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.0033 - 50 µg/mL[4][6] | 0.165 µg/mL[6] |
| Precision (%RSD) | < 0.40% (Intra- and Inter-day)[4] | Not explicitly stated in the provided results |
| Accuracy (Recovery) | 95 - 100%[5] | > 80% for higher molecular weight PAHs[7] |
| Specificity/Selectivity | High, based on retention time and UV spectrum[4][6] | High, based on retention time and mass-to-charge ratio[6] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. Below are representative methodologies for HPLC-UV and HPLC-MS analysis of this compound, synthesized from established methods for similar compounds.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: Agilent C18, 5 µm (4.6 mm x 15 cm) is a common choice.[8]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30 v/v) is often effective.[8]
-
Flow Rate: A flow rate of 1.5 ml/min typically provides good separation.[8]
-
Detection Wavelength: The maximum absorbance for phenanthrene-like structures is often around 254 nm or 261 nm.[5][8]
-
Injection Volume: 20-100 µL.[8]
-
Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[8]
HPLC-MS Method
For complex biological matrices or when low detection limits are necessary, an HPLC-MS method is preferred due to its enhanced selectivity and sensitivity.
-
Instrumentation: An HPLC system coupled to a Mass Spectrometer with an interface such as Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI).[4][6][9]
-
Column: A C18 column, such as an ODS column (15 cm x 2.1 mm), is frequently used.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid, is employed.[5]
-
Flow Rate: Typically in the range of 0.5 - 1.0 ml/min.
-
Ionization Mode: Positive or negative ionization mode is selected based on the analyte's properties.
-
Mass Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity.
-
Sample Preparation: May involve more extensive procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][7]
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound. This process ensures that different analytical procedures yield comparable and reliable results.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Involvement (Hypothetical)
Understanding the biological context of a compound can be crucial. While the direct signaling pathways for this compound are not detailed in the provided search results, some phenanthrene derivatives are known to have cytotoxic properties. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative might exert its effects, which could be relevant for understanding its mechanism of action in a biological system.
Caption: Hypothetical cytotoxic signaling pathway for a this compound derivative.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ijarmps.org [ijarmps.org]
- 9. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phenanthrenones
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenone and its derivatives are key structural motifs in numerous biologically active compounds and functional materials. The efficient construction of this tricyclic ketone core is a significant focus in synthetic organic chemistry. This guide provides a comparative overview of prominent synthetic routes to phenanthrenones, including classical and modern methodologies. We present a side-by-side analysis of reaction parameters, detailed experimental protocols for key methods, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable strategy for their specific needs.
Comparative Analysis of this compound Synthesis Routes
The selection of a synthetic route to a target this compound is often dictated by factors such as the desired substitution pattern, availability of starting materials, and scalability. The following table summarizes quantitative data for several key methods, offering a direct comparison of their efficiencies.
| Synthesis Route | Target Compound | Key Reagents | Reaction Time | Yield (%) | Reference |
| Classical Methods | |||||
| Alkaline Hydrolysis & Oxidation | 9-Phenanthrol / 9-Phenanthrenone | 9-Bromophenanthrene (B47481), NaOH, Cu₂O/CuBr₂; then an oxidizing agent | 5 hours (hydrolysis) | 95-99 (hydrolysis) | |
| Beckmann Rearrangement | Phenanthridinone | 9,10-Phenanthrenequinone monoxime, Acid catalyst (e.g., PPA) | Variable | Moderate | |
| Schmidt Reaction | Phenanthridinone | 9,10-Phenanthrenequinone, Hydrazoic acid (HN₃) | Variable | Moderate | |
| Modern Methods | |||||
| Palladium-Catalyzed Intramolecular C-H Arylation | N-H Phenanthridinones | 2-Halo-N-Boc-N-arylbenzamides, Pd(t-Bu₃P)₂, KOAc | 2 hours | up to 95 | [1][2] |
| Visible-Light-Promoted Radical Cyclization | 6-Phosphorylated Phenanthridinones | 2-Isocyanobiphenyls, Diarylphosphine oxides, Rose Bengal, Air (oxidant) | 20 hours | 67-76 | |
| Visible-Light-Promoted Direct Oxidative C-H Amidation | Phenanthridinones | N-Phenylbenzamides, Ir photocatalyst, Blue LED | 12 hours | up to 85 | [3] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of 9-Phenanthrenone via Alkaline Hydrolysis of 9-Bromophenanthrene and Subsequent Oxidation
This two-step procedure provides a high-yield route to 9-phenanthrenone through the intermediacy of 9-phenanthrol.
Step 1: Synthesis of 9-Phenanthrol
-
Reaction Setup: In a 500 mL autoclave, combine 9-bromophenanthrene (50 g), cuprous oxide (or cuprous bromide, 22.6 g), and a 20% aqueous solution of sodium hydroxide (B78521) (300 mL).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 230 °C for 5 hours with stirring.
-
Work-up and Isolation: After cooling to room temperature, carefully open the autoclave. Acidify the reaction mixture with a suitable acid (e.g., HCl) until a precipitate forms. Collect the solid by filtration, wash with water, and dry to afford 9-phenanthrol. The reported yield is in the range of 95-99%.
Step 2: Oxidation of 9-Phenanthrol to 9-Phenanthrenone
-
Reaction Setup: Dissolve 9-phenanthrol (1 equivalent) in a suitable solvent such as acetone (B3395972) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add a suitable oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), dropwise to the solution at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with isopropanol. Remove the solvent under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield 9-phenanthrenone.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of N-H Phenanthridinones[1][2]
This modern approach offers a direct and efficient one-pot synthesis of N-H phenanthridinones from readily available starting materials.
-
Starting Material Synthesis:
-
Convert the corresponding ortho-halogen substituted arylcarboxylic acid to the acyl chloride.
-
React the acyl chloride with an aniline (B41778) to form the N-arylbenzamide.
-
Protect the amide nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
-
Reaction Setup: To a Schlenk tube, add the 2-halo-N-Boc-N-arylbenzamide (1 mmol), Pd(t-Bu₃P)₂ (5 mol%), and potassium acetate (B1210297) (KOAc, 4 equivalents).
-
Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous dimethylacetamide (DMA, 10 mL). Seal the tube and heat the reaction mixture to 120 °C for 2 hours.[1]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-H phenanthridinone. Yields of up to 95% have been reported.[1][2]
Protocol 3: Visible-Light-Promoted Synthesis of 6-Phosphorylated Phenanthridinones
This method utilizes a photocatalyst and visible light to achieve a metal-free synthesis of functionalized phenanthridinones.
-
Reaction Setup: In a reaction vessel, combine the 2-isocyanobiphenyl (1 equivalent), diarylphosphine oxide (1.5 equivalents), and Rose Bengal (5-10 mol%) in a suitable solvent (e.g., acetonitrile).
-
Reaction Conditions: Irradiate the mixture with a visible light source (e.g., a compact fluorescent lamp) at room temperature under an air atmosphere for 20 hours with vigorous stirring.
-
Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to isolate the 6-phosphorylated phenanthridinone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Synthesis of 9-Phenanthrenone via Hydrolysis and Oxidation.
Caption: Workflow for Pd-Catalyzed Phenanthridinone Synthesis.
Caption: Photocatalytic Synthesis of Functionalized Phenanthridinones.
References
- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
Unveiling the Potential of Phenanthrenone: A Comparative Guide to its Photocatalytic Performance
For researchers, scientists, and professionals in drug development, the quest for efficient and sustainable catalytic methods is paramount. In the realm of photoredox catalysis, organic molecules are emerging as powerful alternatives to traditional metal-based catalysts. This guide provides a comprehensive benchmark of phenanthrenone's performance as a photocatalyst, offering a comparative analysis against established alternatives, detailed experimental protocols, and a mechanistic overview.
This compound and its derivatives are gaining attention in the field of organic photoredox catalysis. These compounds can serve as effective organic photoredox catalysts for various transformations, including atom transfer radical polymerization and the oxidation of alcohols.[1] A notable example is the application of 9,10-phenanthrenequinone (PQ), a derivative of this compound, in the synthesis of polysubstituted quinolines. This reaction proceeds efficiently under visible light, showcasing the potential of the this compound scaffold in facilitating challenging organic reactions.[2][3][4][5]
Performance Benchmark: Phenanthrenequinone (B147406) in Quinoline (B57606) Synthesis
To provide a clear comparison, this guide focuses on the photocatalytic synthesis of 2,4-disubstituted quinolines from 2-vinylarylimines, a reaction catalyzed by 9,10-phenanthrenequinone (PQ). The following table summarizes the reaction yields for a variety of substrates, demonstrating the catalyst's scope and efficiency.
| Entry | Substrate (Imine) | Product (Quinoline) | Reaction Time (h) | Yield (%) |
| 1 | 2-vinyl-N-(p-tolyl)aniline | 2-methyl-4-phenylquinoline | 1 | 97 |
| 2 | N-(4-methoxyphenyl)-2-vinylaniline | 2-methyl-4-(4-methoxyphenyl)quinoline | 1 | 95 |
| 3 | N-(4-chlorophenyl)-2-vinylaniline | 4-(4-chlorophenyl)-2-methylquinoline | 1 | 96 |
| 4 | N-(4-(trifluoromethyl)phenyl)-2-vinylaniline | 2-methyl-4-(4-(trifluoromethyl)phenyl)quinoline | 1 | 92 |
| 5 | N-(3-methoxyphenyl)-2-vinylaniline | 2-methyl-4-(3-methoxyphenyl)quinoline | 1 | 98 |
| 6 | N-(2-chlorophenyl)-2-vinylaniline | 4-(2-chlorophenyl)-2-methylquinoline | 15 | 55 |
| 7 | N-phenyl-2-(1-phenylvinyl)aniline | 2,4-diphenylquinoline | 3 | 94 |
| 8 | N-(4-methoxyphenyl)-2-(1-phenylvinyl)aniline | 4-(4-methoxyphenyl)-2-phenylquinoline | 3 | 91 |
Table 1: Substrate scope for the 9,10-phenanthrenequinone-sensitized photocatalytic synthesis of polysubstituted quinolines. Yields are for isolated products.[4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. The following are protocols for the photocatalytic synthesis of quinolines using 9,10-phenanthrenequinone and a general method for determining the quantum yield of a photocatalytic reaction.
Synthesis of Polysubstituted Quinolines
This protocol is adapted from the work of Helaja and coworkers for the synthesis of 2,4-disubstituted quinolines.[3]
Materials:
-
2-Vinylarylimine substrate (1 equiv)
-
9,10-Phenanthrenequinone (PQ) (15 mol%)
-
Magnesium carbonate (MgCO₃) n-hydrate (20 mg/mL, 2.1 equiv)
-
Dichloromethane (B109758) (DCM) to achieve a substrate concentration of 0.1 M
Procedure:
-
In a 20 mL vial, combine the imine substrate, 9,10-phenanthrenequinone, and magnesium carbonate n-hydrate.
-
Add the appropriate volume of dichloromethane to the vial and seal it with a septum.
-
Exchange the atmosphere in the vial with dry air by bubbling air through the solution via a needle connected to a balloon for 15 minutes.
-
Leave the balloon attached to the vial to maintain an air atmosphere.
-
Stir the reaction mixture and irradiate it with blue LEDs (455 nm) at room temperature for the time specified in Table 1.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the desired quinoline.
Quantum Yield Determination
The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photocatalytic reaction. It is defined as the number of events (e.g., molecules of product formed) occurring per photon absorbed by the system.[6] A general approach for its determination is outlined below.
Conceptual Steps:
-
Measure the Photon Flux: The number of photons emitted by the light source per unit time (photon flux, I₀) must be determined. This is often done using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to calibrate the light source.
-
Determine the Amount of Light Absorbed: The amount of light absorbed by the photocatalyst in the reaction mixture is measured using UV-Vis spectroscopy, taking into account the absorbance of the catalyst at the irradiation wavelength.
-
Quantify the Product Formation: The number of product molecules formed over a specific irradiation time is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a calibrated internal standard.
-
Calculate the Quantum Yield: The quantum yield is then calculated using the following formula:
Φ = (Number of product molecules formed) / (Number of photons absorbed)
A detailed and practical method for determining photochemical quantum yields using online UV-Vis spectroscopy has been described, offering a more convenient alternative to traditional chemical actinometry.[7]
Mechanistic Insights and Visualizations
The photocatalytic cycle of 9,10-phenanthrenequinone in the synthesis of quinolines is believed to proceed through a single electron transfer (SET) mechanism. Upon excitation by visible light, the phenanthrenequinone is promoted to its excited state (PQ*), which is a potent oxidant. It then oxidizes the 2-vinylarylimine substrate, initiating a cascade of reactions that ultimately leads to the formation of the quinoline product. The photocatalyst is regenerated in the process, allowing it to participate in multiple catalytic cycles.[2][3][4][5]
Caption: Proposed photocatalytic cycle for quinoline synthesis.
The following diagram illustrates the general experimental workflow for investigating the photocatalytic performance of a given catalyst.
Caption: General experimental workflow for photocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenanthrenone
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. Phenanthrenone, as a chemical compound used in these advanced fields, requires a disposal protocol that mitigates risk to both personnel and the environment. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Hazard Summary
Before initiating any disposal procedure, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, compounds of this nature should be handled as hazardous substances. The primary hazards associated with similar aromatic ketones could include acute toxicity, skin and eye irritation, and potential environmental hazards. Therefore, preventing its release into the environment is a primary concern.[1][2][3][4][5]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[6][7]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste - this compound".[7][8]
-
Segregate solid this compound waste from liquid waste.[9][10] Do not mix this compound waste with other incompatible chemical waste streams.[2][7][9] Incompatible materials could include strong oxidizing agents and strong acids.[2][11]
2. Waste Collection:
-
Solid Waste: Collect excess or unwanted solid this compound in a dedicated, properly labeled hazardous waste container.[12] Use a scoop or spatula to transfer the solid material, avoiding the creation of dust.[12] Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be considered hazardous waste and placed in the same container.[12]
-
Liquid Waste: If the this compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[10][12]
3. Waste Container Selection and Labeling:
-
Use a leak-proof container with a secure, screw-on cap that is compatible with this compound.[10][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Harmful if Swallowed"), and the date the waste was first added to the container.[7][8][12] All constituents in a mixture must be identified with their approximate concentrations.[9]
4. Temporary Storage in the Laboratory:
-
Keep the hazardous waste container securely sealed when not in use.[2][10]
-
Store the container in a designated, well-ventilated, and cool, dry area away from general laboratory traffic.[2]
-
Ensure secondary containment is used to capture any potential leaks or spills.[10] A secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[10]
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][5][7][9][11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][7]
-
Provide the disposal agency with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[2]
In Case of a Spill: For minor spills, moisten the spilled material with an absorbent paper to avoid generating dust and place it in a suitable, labeled container for disposal.[2][11] For major spills, evacuate the area and immediately contact your institution's emergency responders.[2]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not fill more than 80% of the container's capacity. | [9] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [10] |
| Residual Amounts in "Empty" Containers | Containers with less than 3% of the original product may be considered "empty" after proper rinsing, but regulations vary. | [13] |
| Spill Isolation Distance (General) | For a generic hazardous material spill, a starting isolation distance is 25 meters (75 feet). | [11] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. msds.nipissingu.ca [msds.nipissingu.ca]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. enviroserve.com [enviroserve.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Phenanthrenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling phenanthrenone and its derivatives. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary and Personal Protective Equipment (PPE)
Phenanthrene (B1679779) derivatives should be handled as hazardous substances. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.[1] Based on the available data for related compounds, the following PPE and safety precautions are recommended.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially in solid form or as a solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the work area is well-ventilated.
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] | To prevent skin contact which may cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated and ventilation is inadequate.[4] | To prevent respiratory tract irritation.[1] |
| Skin and Body Protection | Lab coat. Additional protective clothing may be necessary based on the scale of work.[3] | To prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface within the chemical fume hood by lining it with absorbent bench paper.
-
Weigh the solid compound carefully to avoid generating dust.
2. Solution Preparation:
-
Slowly add the solvent to the solid this compound to prevent splashing and aerosol formation.
3. Experimentation:
-
Conduct all experimental procedures within the fume hood.
-
Keep all containers with this compound tightly closed when not in use.
4. Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[6]
Storage and Disposal:
-
Store sealed hazardous waste containers in a cool, dry, and well-ventilated designated area, away from incompatible materials like strong oxidizing agents.[2][7]
-
Do not mix this compound waste with other waste streams.
-
Arrange for waste pickup and disposal through a licensed chemical disposal agency.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
